molecular formula C6H5F3N2O2 B1519138 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1402447-01-1

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1519138
CAS No.: 1402447-01-1
M. Wt: 194.11 g/mol
InChI Key: AHUBQVNLBWQHPZ-UHFFFAOYSA-N
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Description

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H5F3N2O2 and its molecular weight is 194.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-2-3(5(12)13)4(11-10-2)6(7,8)9/h1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUBQVNLBWQHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402447-01-1
Record name 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This document serves as an in-depth technical guide to the physicochemical properties of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. It is important to note that while this specific regioisomer is of significant interest as a synthetic building block, much of the publicly available, experimentally verified data corresponds to its isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) . This guide will present the known data for the 1-methyl isomer as a validated reference point and provide scientifically grounded predictions for the 5-methyl isomer, alongside the established experimental protocols required for their definitive determination. This approach ensures scientific integrity while providing the most comprehensive analysis possible with current information.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemistry, renowned for their diverse biological activities. The unique electronic properties and structural versatility of the pyrazole ring allow it to serve as a bioisostere for other functional groups and as a scaffold for constructing complex molecular architectures. The compound 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid belongs to this vital class of molecules.

The specific substitution pattern—a methyl group at the 5-position, a potent electron-withdrawing trifluoromethyl group at the 3-position, and a carboxylic acid at the 4-position—creates a molecule with distinct properties that are critical for its utility as a synthetic intermediate. For drug development professionals, a deep understanding of its physicochemical properties such as acidity (pKa), lipophilicity (logP), and solubility is not merely academic; it is fundamental to predicting a molecule's behavior in biological systems and guiding its application in the synthesis of active pharmaceutical ingredients (APIs). For instance, related pyrazole structures are key components of fungicides that act by inhibiting succinate dehydrogenase and are central to the structure of anti-inflammatory drugs.[1][2]

This guide provides a detailed examination of these core properties, the established methodologies for their measurement, and the scientific rationale behind these experimental choices.

Molecular Identity and Comparative Structures

To fully appreciate the nuances of the target compound, it is crucial to distinguish it from its more frequently cited isomer.

  • Target Compound: 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Reference Isomer: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

The key structural difference is the position of the methyl group. In the target compound, it is attached to a carbon atom (C5) of the pyrazole ring, leaving a proton on one of the nitrogen atoms (an N-H tautomer). In the reference isomer, the methyl group is attached to a nitrogen atom (N1), precluding tautomerization at that site. This seemingly small change can influence properties like crystal packing, hydrogen bonding potential, and, to a lesser extent, electronic distribution within the ring.

Identifier5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Structure (Structure of 5-methyl isomer)(Structure of 1-methyl isomer)
CAS Number Data not readily available113100-53-1[3]
Molecular Formula C₆H₅F₃N₂O₂[4]C₆H₅F₃N₂O₂[3][5]
Molecular Weight 194.11 g/mol [4]194.11 g/mol [3][5]
Appearance Predicted: White to off-white solidWhite to off-white solid[6]

Core Physicochemical Properties: Data and Expert Predictions

A molecule's physicochemical profile dictates its absorption, distribution, metabolism, and excretion (ADME) properties. Here, we present the verified data for the reference isomer and provide expert-driven predictions for the target 5-methyl isomer.

Table 1: Summary of Physicochemical Properties
PropertyValue for 1-Methyl Isomer (Reference)Predicted Value for 5-Methyl Isomer (Target)Implication in Drug Development
Melting Point (°C) 200 - 204[3]Not predictedHigh melting point suggests strong crystal lattice energy, which can impact solubility.
pKa ~2.93 (Predicted)[6][7]~2.9 - 3.1 Strongly acidic. Will be ionized at physiological pH (7.4), enhancing aqueous solubility.
logP ~1.63 (Predicted)[8]~1.6 - 1.8 Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Solubility DMSO (Slightly), Methanol (Slightly)[7]Predicted to be low in neutral water, but high in basic buffers (pH > pKa).pH-dependent solubility is a critical factor for formulation and oral absorption.
Acidity (pKa): The Dominance of Electronic Effects

The pKa is a measure of a compound's acidity. For this molecule, the acidic proton is on the carboxylic acid group.

  • Scientific Rationale: The pKa is primarily governed by the stability of the conjugate base (the carboxylate). The pyrazole ring and the trifluoromethyl (CF₃) group are both strongly electron-withdrawing. The CF₃ group, in particular, exerts a powerful negative inductive effect (-I), which stabilizes the negative charge of the carboxylate upon deprotonation, making the parent acid stronger (i.e., having a lower pKa).

  • Prediction for the 5-Methyl Isomer: The pKa of the reference 1-methyl isomer is predicted to be around 2.93.[6][7] Moving the methyl group from the N1 position to the C5 position is not expected to dramatically alter the electronic environment of the C4-carboxylic acid. The methyl group is a weak electron-donating group. Its influence on the distant carboxylic acid is minor compared to the powerful CF₃ group. Therefore, the pKa of the 5-methyl isomer is confidently predicted to be in the range of 2.9 to 3.1 , remaining a strong organic acid.

The ionization state of the molecule, which is dictated by the pKa, is a critical determinant of its interaction with biological targets and its solubility profile.

pKa_Equilibrium cluster_0 Acidic Environment (pH < pKa) cluster_1 Basic Environment (pH > pKa) Protonated 5-Methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxylic acid (Unionized, Low Solubility) Deprotonated 5-Methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxylate (Ionized, High Solubility) Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: Ionization equilibrium of the title compound.

Lipophilicity (logP): Balancing Polarity and Permeability

The partition coefficient (logP) measures a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase, indicating its lipophilicity ("greasiness").

  • Scientific Rationale: Lipophilicity is crucial for a drug's ability to cross biological membranes. The trifluoromethyl group significantly increases lipophilicity, while the carboxylic acid and pyrazole N-H groups contribute polarity, increasing hydrophilicity.

  • Prediction for the 5-Methyl Isomer: The 1-methyl and 5-methyl isomers share the same atomic composition. The primary difference affecting logP is the change in the molecule's overall dipole moment and the exposure of its polar N-H group (in the 5-methyl isomer) versus the shielded N-CH₃ group (in the 1-methyl isomer). This difference is expected to be minor. The predicted logP for a related isomer is ~1.63.[8] It is therefore reasonable to predict that the logP of the 5-methyl isomer will fall within a similar range of 1.6 to 1.8 . This value suggests a favorable balance, allowing for sufficient aqueous solubility while retaining the ability to partition into lipid environments.

Gold-Standard Experimental Protocols for Physicochemical Characterization

To move from prediction to certainty, validated experimental methods are required. The following protocols are the industry-standard approaches for determining the key physicochemical parameters discussed.

Workflow for Physicochemical Profiling

The process of characterizing a new chemical entity follows a logical progression from initial assessment to detailed, quantitative measurement.

Workflow cluster_workflow Characterization Workflow A Compound Acquisition (Purity >95%) B pKa Determination (Potentiometric Titration) A->B Key to understand pH-dependent behavior C logP Determination (Shake-Flask Method) A->C Measure lipophilicity D Solubility Profiling (pH-dependent Shake-Flask) B->D Guides pH selection for solubility E Data Analysis & Integration C->E D->E

Caption: Experimental workflow for physicochemical profiling.

Protocol for pKa Determination by Potentiometric Titration

This method is considered the gold standard for pKa measurement due to its precision and directness. It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

  • Causality and Self-Validation: The choice of potentiometric titration is based on its ability to directly measure the proton activity (pH) as the molecule ionizes. The system's validity is ensured at every step through rigorous calibration and controls.

  • Step-by-Step Methodology:

    • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings across the titration range.

    • Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with water to a final concentration of approximately 1 mM. The final co-solvent percentage should be kept low and constant.

    • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which prevents fluctuations in activity coefficients.

    • Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.

    • Data Acquisition: Titrate the acidic sample solution with a standardized, carbonate-free base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH value after each addition, allowing the reading to stabilize.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve where [Acid] = [Conjugate Base].

Protocol for logP Determination by the Shake-Flask Method

This classic OECD-recommended method directly measures the partitioning of a compound between n-octanol and water.

  • Causality and Self-Validation: This method directly models the partitioning between a lipid-like and an aqueous environment. Its validity relies on reaching a true thermodynamic equilibrium and accurately quantifying the analyte in each phase without cross-contamination.

  • Step-by-Step Methodology:

    • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or a pH 7.4 buffer for logD measurement) for 24 hours. Allow the layers to separate completely to ensure each solvent is saturated with the other.

    • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. Add a small aliquot to a mixture of the pre-saturated n-octanol and water phases in a vessel. The total compound concentration should be low enough to avoid saturation in either phase.

    • Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time (typically 1-24 hours) to allow the compound to reach partitioning equilibrium. Centrifuge the vessel to ensure complete separation of the two phases.

    • Quantification: Carefully withdraw an aliquot from each phase. It is critical to avoid any cross-contamination. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

    • Calculation: The logP is calculated as: logP = log₁₀ ([Compound]octanol / [Compound]water)

Conclusion: A Profile of a Versatile Synthetic Building Block

5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid presents a compelling physicochemical profile for researchers in drug discovery and materials science. It is a strong organic acid (predicted pKa ~2.9-3.1) with moderate lipophilicity (predicted logP ~1.6-1.8). This combination results in a pronounced pH-dependent aqueous solubility, a characteristic that is highly significant for its handling in synthetic reactions and for the bioavailability of any subsequent APIs derived from it. While experimentally verified data for this specific isomer remains sparse, the principles outlined in this guide, combined with the data from its 1-methyl isomer, provide a robust framework for its effective utilization. The provided protocols offer a clear path for any researcher to establish definitive experimental values, ensuring a solid foundation for future development efforts.

References

  • PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Thirunavukkarasu, M., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Note: This reference is based on a future-dated publication abstract). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved from [Link]

  • Ali, M. A., et al. (2010). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action.... Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (97%). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-, methyl ester. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- (CAS 137-18-8). Retrieved from [Link]

  • Farghaly, T. A., et al. (2018). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. While the initial query specified the "5-methyl" isomer, the vast majority of scientific literature and commercial availability points to the prominence of the 1-methyl isomer. This document will focus on the well-characterized 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 113100-53-1) , offering insights into its chemical identity, synthesis, properties, and applications.

Chemical Identity and Structure

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is an organic heterocyclic compound.[1] It features a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a carboxylic acid group at the 4-position.[1] This specific arrangement of functional groups imparts distinct chemical properties that are crucial for its biological activity.

Key Identifiers:

IdentifierValue
CAS Number 113100-53-1[2]
Molecular Formula C₆H₅F₃N₂O₂[3]
Molecular Weight 194.11 g/mol [3]
IUPAC Name 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid[2]
SMILES String Cn1cc(C(O)=O)c(n1)C(F)(F)F
InChI Key FZNKJQNEJGXCJH-UHFFFAOYSA-N

Chemical Structure:

Caption: Chemical structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Physicochemical Properties

This compound typically appears as a white to off-white solid at room temperature.[1]

PropertyValueSource
Melting Point 200-204 °C
Form Solid
pKa 2.93±0.36 (Predicted)[1]
Vapour Pressure 0.0±0.6 mmHg at 25°C[1]

Synthesis and Manufacturing

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been a subject of significant research, particularly for agrochemical and pharmaceutical applications.[1] The process generally involves multi-step organic reactions.[1]

A common synthetic route involves the hydrolysis of the corresponding ethyl ester, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[4]

Protocol: Hydrolysis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate [4]

  • Reaction Setup: To a suitable reaction vessel, add ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1 equivalent) and a solvent.

  • Base Addition: Add potassium hydroxide (1.2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature overnight to facilitate the hydrolysis.

  • Acidification: Upon completion of the reaction, acidify the solution to a pH of 1 using dilute hydrochloric acid. This will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitated white solid by filtration.

  • Purification: Wash the solid with an appropriate solvent and dry to obtain the final product.

Sources

A Technical Guide to the Spectroscopic Profile of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic characteristics of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict its spectral features across various analytical techniques.

Molecular Structure and Key Features

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid possesses a unique combination of functional groups that dictate its spectroscopic signature. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of the molecule. This core is substituted with a methyl group at the 5-position, a strongly electron-withdrawing trifluoromethyl group at the 3-position, and a carboxylic acid group at the 4-position. The presence of the trifluoromethyl group is of particular note, as the ¹⁹F nucleus is highly sensitive in NMR spectroscopy, providing a unique probe for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the methyl, N-H, and carboxylic acid protons.

Expected Chemical Shifts (δ) in DMSO-d₆:

Proton Expected Chemical Shift (ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet1HThe acidic proton is often broad and its chemical shift is concentration-dependent.
Pyrazole N-H13.0 - 14.0Broad Singlet1HThe N-H proton of the pyrazole ring is also acidic and will appear as a broad signal at a downfield chemical shift. In a related compound, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, the N-H proton appears at 13.07 ppm[1].
Methyl (-CH₃)~2.3Singlet3HThe methyl group at the 5-position is expected to be a sharp singlet. For comparison, the methyl protons in 5-methyl-3-(trifluoromethyl)-1H-pyrazole are observed at 2.30 ppm[1].

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can affect the chemical shifts of exchangeable protons (N-H and O-H).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-16 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (δ) in DMSO-d₆:

Carbon Expected Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)160 - 170The carbonyl carbon of the carboxylic acid will be in the typical downfield region.
Pyrazole C3145 - 155 (quartet)This carbon is attached to the CF₃ group and will exhibit a characteristic quartet due to ¹JC-F coupling.
Pyrazole C5135 - 145The carbon bearing the methyl group.
Pyrazole C4105 - 115The carbon to which the carboxylic acid is attached.
Trifluoromethyl (-CF₃)120 - 130 (quartet)The carbon of the trifluoromethyl group will also be a quartet due to the large one-bond C-F coupling.
Methyl (-CH₃)10 - 15The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse sequence: Proton-decoupled

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0-200 ppm

  • Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

¹⁹F NMR (Fluorine-19 NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique that will provide a clear signal for the trifluoromethyl group.

Expected Chemical Shift (δ) relative to CFCl₃:

Fluorine Expected Chemical Shift (ppm) Multiplicity Notes
Trifluoromethyl (-CF₃)-60 to -70SingletThe three fluorine atoms of the CF₃ group are equivalent and will appear as a singlet. The chemical shift of trifluoromethyl groups on aromatic rings typically falls in this range[2][3].

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on an NMR spectrometer equipped with a fluorine-capable probe.

  • Acquisition Parameters:

    • Pulse sequence: Proton-decoupled

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Spectral width: A range appropriate for fluorinated organic compounds (e.g., +50 to -250 ppm).

  • Processing: Process the data and reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500-3300BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer[4][5].
C-H Stretch (Aliphatic)2850-3000MediumFrom the methyl group.
C=O Stretch (Carboxylic Acid)1680-1720StrongThe carbonyl stretch is a very strong and sharp absorption. Its position can be influenced by conjugation and hydrogen bonding.
C=N and C=C Stretch (Pyrazole Ring)1400-1600Medium-StrongAromatic and heteroaromatic ring stretching vibrations.
C-F Stretch (Trifluoromethyl)1100-1300StrongThe C-F bonds will give rise to one or more strong absorption bands.
O-H Bend (Carboxylic Acid)920-950Medium, BroadOut-of-plane bend for the carboxylic acid O-H.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular weight of C₆H₅F₃N₂O₂ is 208.03 g/mol . The molecular ion peak should be observed at m/z = 208.

  • Key Fragmentation Patterns:

    • Loss of H₂O (m/z = 190) from the carboxylic acid.

    • Loss of COOH (m/z = 163), a common fragmentation for carboxylic acids.

    • Loss of CF₃ (m/z = 139).

    • Further fragmentation of the pyrazole ring.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) can be used. ESI would likely show the [M-H]⁻ ion at m/z = 207 in negative ion mode.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Data Summary

Technique Feature Expected Value
¹H NMR -COOH12.0 - 13.0 ppm (br s)
N-H13.0 - 14.0 ppm (br s)
-CH₃~2.3 ppm (s)
¹³C NMR -COOH160 - 170 ppm
C-CF₃145 - 155 ppm (q)
C-CH₃135 - 145 ppm
C-COOH105 - 115 ppm
-CF₃120 - 130 ppm (q)
-CH₃10 - 15 ppm
¹⁹F NMR -CF₃-60 to -70 ppm (s)
IR O-H (acid)2500-3300 cm⁻¹ (broad)
C=O (acid)1680-1720 cm⁻¹ (strong)
C-F1100-1300 cm⁻¹ (strong)
MS (EI) Molecular Ion (M⁺)m/z = 208

Visualizations

Molecular Structure of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Caption: 2D structure of the target molecule.

NMR Spectroscopy Workflow

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent nmr NMR Spectrometer (¹H, ¹³C, ¹⁹F) dissolve->nmr ft Fourier Transform nmr->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference interpretation Interpretation of Chemical Shifts, Couplings, Integrals reference->interpretation

Caption: General workflow for NMR analysis.

References

  • Supporting Information for a scientific article. (URL not provided)[2]

  • ChemRxiv. (2023). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. [Link][1]

  • Chemistry LibreTexts. (2023). Table of Characteristic IR Absorptions. [Link][4]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link][3]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][5]

Sources

The Multifaceted Biological Activities of Trifluoromethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, recognized as a "privileged scaffold" in drug discovery and agrochemical development.[1][2] Its versatility is dramatically enhanced through substitution, with the trifluoromethyl (CF₃) group being of particular significance. The unique properties conferred by the CF₃ moiety—such as increased lipophilicity, metabolic stability, and potent electronic effects—have led to the development of a vast array of trifluoromethyl pyrazole derivatives with a broad spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of these activities, synthesizing data from medicinal and agricultural chemistry to offer a comprehensive resource for researchers, scientists, and professionals in drug and pesticide development. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to their anti-inflammatory, antibacterial, antifungal, anticancer, and herbicidal properties.

The Strategic Advantage of the Trifluoromethyl Pyrazole Scaffold

The fusion of a pyrazole ring with a trifluoromethyl group creates a pharmacophore with exceptional potential. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a rigid and stable framework capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking.[5]

The introduction of the CF₃ group, a classic bioisostere for non-polar groups, profoundly modulates the molecule's physicochemical properties:[6]

  • Enhanced Lipophilicity: The CF₃ group significantly increases the molecule's ability to cross biological membranes, improving bioavailability and cell penetration.[7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidative processes, which can prolong the compound's half-life in vivo.[4]

  • Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety can alter the acidity of nearby protons and influence the electronic distribution of the entire molecule, often leading to stronger and more specific interactions with biological targets.[5][8]

These synergistic properties have established trifluoromethyl pyrazole derivatives as a highly successful class of compounds across multiple scientific domains.

Medicinal Chemistry Applications: From Inflammation to Infection

The structural features of trifluoromethyl pyrazoles make them ideal candidates for targeting enzymes and receptors within the human body.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

A preeminent application of this scaffold is in the development of anti-inflammatory agents, most notably selective cyclooxygenase-2 (COX-2) inhibitors.[9] NSAIDs function by inhibiting COX enzymes, which mediate the production of pro-inflammatory prostaglandins. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced during inflammation. Selective inhibition of COX-2 thus offers anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[10]

The diaryl-substituted pyrazole structure is key to this selectivity. The CF₃ group on the pyrazole ring fits into a hydrophobic side pocket of the COX-2 active site, an interaction not possible with the more constricted COX-1 active site. This structural distinction is the basis for the selective inhibition seen in drugs like Celecoxib.[5][10]

Case Study: Celecoxib Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[11][12] It is a selective COX-2 inhibitor used to treat arthritis and acute pain.[12] The trifluoromethyl group is crucial for its potent and selective activity.[10] Research has continued to build upon the Celecoxib scaffold, generating new derivatives with potentially higher anti-inflammatory activity and even more favorable gastrointestinal safety profiles.[13][14][15]

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib4.50.02225[10]
SC-558>1000.0019>52631[5]
Compound 4a (3-trifluoromethylpyrazole)Not specifiedNot specifiedNot specified[16]
Compound 16 (Celecoxib derivative)No inhibitionNo inhibitionN/A (Active in vivo)[13][14]

Note: Some compounds, like derivative 16, show in vivo activity despite lacking in vitro COX inhibition, suggesting alternative mechanisms may be at play.[13][14]

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

  • Animal Preparation: Male Wistar rats (150-200g) are acclimatized for one week. Food is withheld for 12 hours before the experiment, though water is available ad libitum.

  • Compound Administration: Test compounds (e.g., 10 mg/kg), a positive control (e.g., Indomethacin or Celecoxib), and a vehicle control are administered orally or subcutaneously.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Diagram 1: Simplified COX-2 Inhibition Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Trifluoromethyl Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 enzyme by trifluoromethyl pyrazole derivatives blocks prostaglandin synthesis.

Antibacterial Activity: Combating Drug Resistance

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), presents a global health crisis. Trifluoromethyl pyrazole derivatives have emerged as a promising class of antibacterial agents, particularly against these challenging Gram-positive pathogens.[1][17]

Studies have shown that strategic placement of trifluoromethyl groups on N-aryl pyrazole structures can lead to potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[3][18] The presence of the CF₃ group often reduces toxicity to human cells while retaining potency against bacteria.[6]

Mechanism of Action & Biofilm Eradication The precise mechanism can vary, but some derivatives have been shown to cause broad-range inhibitory effects on macromolecular synthesis, suggesting a multi-targeted approach that could make it harder for bacteria to develop resistance.[17][19] A significant advantage of these compounds is their ability to both prevent the formation of and eradicate established bacterial biofilms, a crucial factor in persistent infections.[6][17]

Table 2: Antibacterial Potency of N-(trifluoromethyl)phenyl Pyrazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Biofilm EradicationReference
Derivative 13 MRSA3.12Not specified[6][17]
Derivative 18 S. aureus0.78Not specified[17]
Derivative 6 E. faecalis1.0 - 4.0Effective at 2x MIC[3][6]
Derivative 25 E. faecalisNot specifiedEffective at 2x MIC[6][17]
Derivative 11 MRSA0.25Effective (MBEC 1 µg/mL)[18]

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

This protocol outlines a common multi-step synthesis for N-aryl pyrazole derivatives.

  • Hydrazone Formation: React an appropriate acetophenone (e.g., 3',5'-bis(trifluoromethyl)acetophenone) (1.0 eq) with a substituted phenylhydrazine (e.g., 4-hydrazinobenzoic acid) (1.05 eq) in ethanol. Reflux the mixture for 8 hours. Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

  • Vilsmeier-Haack Cyclization: Dissolve the crude hydrazone in anhydrous N,N-dimethylformamide (DMF). Cool the solution in an ice bath and slowly add the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF). Allow the reaction to proceed to form the pyrazole aldehyde. The pure product is often obtained by filtration after quenching with water.

  • Reductive Amination: Take the synthesized pyrazole aldehyde (1.0 eq) and a desired aniline derivative (1.1 eq) in toluene and reflux using a Dean-Stark apparatus for 6 hours to form the imine. After cooling and filtration, dissolve the imine product in methanol, cool to 0°C, and add sodium borohydride (NaBH₄) (5.0 eq). Stir the mixture for 10 hours to yield the final N-arylmethyl pyrazole derivative.

  • Purification: The final product is purified by recrystallization or column chromatography.

Diagram 2: General Synthesis Workflow for Antibacterial Pyrazoles

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Reductive Amination Acetophenone Substituted Acetophenone Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone Ethanol, Reflux Hydrazine Phenylhydrazine Hydrazine->Hydrazone Pyrazole_Aldehyde Pyrazole Aldehyde Hydrazone->Pyrazole_Aldehyde Cyclization Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->Pyrazole_Aldehyde Final_Product Final Pyrazole Derivative Pyrazole_Aldehyde->Final_Product Aniline Aniline Derivative Aniline->Final_Product 1. Toluene, Reflux 2. NaBH₄, Methanol

Caption: A three-step synthesis involving hydrazone formation, cyclization, and reductive amination.

Anticancer Activity: An Emerging Frontier

The pyrazole scaffold is present in several anticancer agents, and trifluoromethyl-substituted derivatives are being actively investigated for their cytotoxic potential.[20][21] These compounds have shown activity against a range of cancer cell lines, including breast, prostate, and colon cancer.[4][21][22]

The mechanisms are varied, but can include the inhibition of kinases, which are often dysregulated in cancer cells, or the induction of apoptosis. For instance, some pyrazole derivatives have been found to inhibit phosphatidylinositol 3-kinase (PI3K) or RET receptor tyrosine kinase.[1][4] While research is ongoing, the initial results are promising.

Table 3: Cytotoxicity of Trifluoromethyl Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineActivity (IC₅₀ or % Inhibition)Reference
L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole)MCF-7 (Breast)IC₅₀ = 81.48 µM[22][23]
L2 (3,5-diphenyl-1H-pyrazole)CFPAC-1 (Pancreatic)IC₅₀ = 61.7 µM[22]
3b (Thiazolopyrimidine derivative)Melanoma (A375)Highly active at 50 µM[4]
Pyrazolo[3,4-c]isochromenesVariousPreliminary screening positive[20]

IC₅₀: Half-maximal inhibitory concentration.

Agrochemical Applications: Protecting Global Food Supplies

Trifluoromethyl pyrazoles are not only vital in medicine but also play a critical role in modern agriculture as potent pesticides.

Fungicidal Activity: Targeting Fungal Respiration

Many modern fungicides are based on the trifluoromethyl pyrazole carboxamide scaffold.[24] These compounds are highly effective against a broad spectrum of plant pathogenic fungi, such as Botrytis cinerea (grey mold) and Rhizoctonia solani.[25][26]

Mechanism of Action: SDH Inhibition The primary mode of action for this class of fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial electron transport chain.[27] By blocking SDH, the fungicide disrupts fungal respiration, leading to a rapid depletion of cellular energy (ATP) and ultimately, cell death. The trifluoromethyl pyrazole moiety plays a key role in binding to the SDH enzyme complex.[27]

Table 4: Fungicidal Activity of Trifluoromethyl Pyrazole Carboxamide Derivatives

CompoundPathogenEC₅₀ (μg/mL)Reference
Penthiopyrad Broad SpectrumCommercial Fungicide[24]
Compound 26 Valsa mali1.787[25]
Compound 26 Thanatephorus cucumeris1.638[25]
Compound 7a Gibberella zeae1.8[27]
Compound 7c Fusarium oxysporum1.5[27]
Compound 6i Botrytis cinerea6.05[24][26]

EC₅₀: Half-maximal effective concentration.

Diagram 3: Mechanism of SDH Inhibition in Fungi

SDH_Inhibition cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate SDH Complex II (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ e- transfer ComplexIII Complex III CoQ->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Fungicide Trifluoromethyl Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibition

Caption: SDH inhibitors block the electron transport chain at Complex II, halting cellular energy production.

Herbicidal and Molluscicidal Activities

The utility of trifluoromethyl pyrazoles in agriculture extends beyond fungicides. Analogues of pyrazosulfuron-ethyl, a known herbicide, have been synthesized with trifluoromethyl groups to modulate their activity. These compounds can control a wide variety of weeds without causing chemical damage to crops like maize and rape.[28][29] Furthermore, specific trifluoromethyl pyrazolone derivatives have been developed as potent molluscicides for controlling terrestrial snails, demonstrating lethal activity that surpasses some current standards.[30]

Conclusion and Future Outlook

The trifluoromethyl pyrazole scaffold is a testament to the power of strategic molecular design. The incorporation of the trifluoromethyl group onto the versatile pyrazole ring has yielded compounds of immense value in both medicine and agriculture. From the life-saving potential of novel antibiotics that combat resistant bacteria to the crop-protecting power of advanced fungicides, these derivatives continue to provide solutions to critical global challenges.

Future research will likely focus on several key areas:

  • Multi-Target Agents: Designing single molecules that can hit multiple targets (e.g., combined COX/LOX inhibitors or dual antibacterial/anti-biofilm agents) to achieve broader efficacy and reduce the likelihood of resistance.[10]

  • Enhanced Selectivity: Further refining structures to improve selectivity for targets, thereby minimizing off-target effects and enhancing safety profiles, particularly in anticancer applications.

  • Green Synthesis: Developing more environmentally friendly and efficient synthetic methods to produce these valuable compounds on a larger scale.[31][32]

The trifluoromethyl pyrazole core remains a fertile ground for discovery. As our understanding of molecular biology deepens and synthetic methodologies advance, we can expect this remarkable class of compounds to yield even more innovative and impactful technologies for human health and food security.

References

  • Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link][6][17][19]

  • Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link][3][18]

  • Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Center for Biotechnology Information. [Link]

  • Patel, R. V., et al. (2015). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Bari, A., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link][16]

  • Gauthier, J. Y., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link][13]

  • Gholamhosseini, S., et al. (2023). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link][31]

  • Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link][6]

  • Zhang, X., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure. [Link][5]

  • Stanković, N., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules. [Link][7]

  • Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Center for Biotechnology Information. [Link][3]

  • Gauthier, J. Y., et al. (2008). New celecoxib derivatives as anti-inflammatory agents. PubMed. [Link][14]

  • Singh, R. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints. [Link][10]

  • PharmaCompass (n.d.). C17H14F3N3O2S Drug Information. PharmaCompass. [Link][11]

  • Jesse, C. R., et al. (2009). Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats. European Journal of Pharmacology. [Link][33]

  • Taha, E. A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link][15]

  • Pinto, D. C. G. A., et al. (2020). Compounds containing the 3-(trifluoromethyl)pyrazole moiety that show anticancer activity. ResearchGate. [Link][20]

  • ResearchGate (n.d.). Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. ResearchGate. [Link][28]

  • National Drug File - Reference Terminology (2018). Celecoxib [Chemical/Ingredient]. U.S. Department of Veterans Affairs. [Link][12]

  • El-Sayed, N. M., et al. (2024). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity. Molecules. [Link][30]

  • Liu, X., et al. (2017). 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link][27]

  • Liu, X., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link][32]

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  • Tai, L., et al. (2023). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. RSC Advances. [Link][26]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link][1]

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  • Morimoto, K., et al. (1990). Synthesis of fluoromethyl, difluoromethyl and trifluoromethyl analogues of pyrazosulfuron-ethyl as herbicides. Journal of Heterocyclic Chemistry. [Link]

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  • Wieczorek-Błauż, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link][4]

  • ResearchGate (n.d.). Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids. ResearchGate. [Link][2]

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An In-depth Technical Guide to the Safe Handling of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the safety, handling, and material safety data for 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety information from authoritative sources and data on closely related structural analogs to establish best practices for laboratory use. It emphasizes a proactive approach to safety through understanding the compound's potential hazards, implementing robust handling protocols, and preparing for emergency situations.

A Note on Data Extrapolation: Specific toxicological and safety data for 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are not extensively available in public literature. Consequently, this guide has been constructed by extrapolating data from Material Safety Data Sheets (MSDS) and toxicological profiles of structurally analogous compounds, including 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and other substituted pyrazole carboxylic acids. This approach provides a baseline for safe handling, but users must exercise caution and recognize that the properties of the specified compound may vary. All procedures should be conducted with the assumption of hazard until specific data becomes available.

Chemical Identity and Physicochemical Properties

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative. The presence of a carboxylic acid group, a trifluoromethyl group, and a pyrazole ring suggests it is a solid at room temperature with specific handling requirements due to its potential reactivity and irritant properties.

While experimental data for the target compound is scarce, the properties of its isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1), are summarized below to provide an informed perspective.[1][2]

PropertyValue (for 1-methyl isomer)Source
Molecular Formula C₆H₅F₃N₂O₂[1][2]
Molecular Weight 194.11 g/mol [1][2]
Appearance Solid
Melting Point 201 - 204 °C[1]

Hazard Identification and GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from analogous compounds, 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid should be treated as a hazardous substance.[3][4][5] The primary concerns are its potential to cause irritation and harm upon contact or ingestion.

Anticipated GHS Hazard Classification:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning [1][3][4]

Hazard Pictograms:



Precautionary Statements: [3][4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Safe Handling and Exposure Control

The causality behind stringent handling protocols is the prevention of accidental exposure via inhalation, ingestion, or dermal contact. Given the compound's irritant nature, a multi-layered defense system involving engineering controls, administrative controls, and personal protective equipment (PPE) is mandatory.

Engineering Controls

The primary line of defense is to control exposure at the source.

  • Ventilation: All handling of solid material (e.g., weighing, transferring) and any reactions involving this compound must be performed in a certified chemical fume hood to control airborne dust and vapors.[6][7]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[3][6]

Personal Protective Equipment (PPE)

The selection of PPE is critical for user protection. The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection start Assess Task Hazard solid_handling Handling Solid Compound (Weighing, Transferring) start->solid_handling solution_handling Handling Solutions start->solution_handling high_energy High-Energy Operations (Heating, Sonicating) start->high_energy ppe_solid Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Dust Mask (optional, in fume hood) solid_handling->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solution_handling->ppe_solution ppe_high_energy Required PPE: - Nitrile Gloves - Chemical Splash Goggles - Face Shield - Lab Coat high_energy->ppe_high_energy

Caption: PPE Selection Workflow.

  • Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6] A face shield should be used if there is a significant splash hazard.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3][4] A standard laboratory coat is required, and additional protective clothing may be necessary for larger quantities.[6]

  • Respiratory Protection: If work cannot be conducted in a fume hood or if dust generation is significant, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][4]

Hygiene Practices
  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

  • Remove contaminated clothing immediately and wash it before reuse.[3]

Emergency Procedures

A self-validating protocol for emergencies ensures that response actions are swift, correct, and minimize harm.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] If skin irritation persists, consult a physician.[6]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[8]

  • If Swallowed: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][8]

Accidental Release Measures

The following workflow provides a logical sequence for managing a chemical spill.

Spill_Response spill Spill Detected evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Material with Non-Sparking Tools contain->collect package Place in a Sealed Container for Hazardous Waste collect->package decontaminate Decontaminate Spill Area package->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Chemical Spill Response Workflow.

Protocol for Accidental Release:

  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear the appropriate PPE as described in Section 3.2. Avoid breathing dust.

  • Environmental Precautions: Prevent the material from entering drains, sewers, or soil.[3]

  • Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[6] Place the collected material into a suitable, labeled container for disposal.[1] Clean the spill area thoroughly.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[1][9]

  • Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[9]

Storage and Disposal

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep containers tightly closed when not in use.[3][6]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

Disposal
  • Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.

  • The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of it down the drain.

References

  • Cole-Parmer (n.d.). Material Safety Data Sheet for 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Available at: [Link]

  • PubChem (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • DC Fine Chemicals (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. Available at: [Link]

  • PubChem (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • PubChem (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Safe Work Australia (n.d.). GHS Hazardous Chemical Information List. Available at: [Link]

  • ChemSrc (2025). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in contemporary drug discovery.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and synthetic tractability, render it a "privileged scaffold."[3][4] This guide provides an in-depth exploration of the medicinal chemistry applications of pyrazole derivatives, moving beyond a simple catalog of activities to dissect the underlying mechanisms, structure-activity relationships (SAR), and practical synthetic considerations that empower researchers in the field. We will delve into key therapeutic areas where pyrazoles have made a significant impact—from selective COX-2 inhibition in inflammation to targeted kinase inhibition in oncology—providing field-proven insights for drug development professionals.

The Pyrazole Core: A Strategic Bioisostere and Pharmacophore

From a strategic design perspective, the pyrazole nucleus is frequently employed as a bioisostere for a phenyl ring. This substitution can enhance potency and improve crucial physicochemical properties like water solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[3] The arrangement of its nitrogen atoms allows for versatile interactions with biological targets through hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, making it a highly effective pharmacophore.[5]

The inherent stability of the aromatic pyrazole ring is a key asset, resisting metabolic degradation and providing a solid foundation upon which various functional groups can be strategically placed to modulate activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Anti-Inflammatory Applications: The Landmark Case of COX-2 Inhibition

Perhaps the most renowned application of pyrazoles in medicine is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. This class of nonsteroidal anti-inflammatory drugs (NSAIDs) was engineered to mitigate the gastrointestinal side effects associated with traditional NSAIDs, which inhibit both COX-1 and COX-2.[6][7]

Mechanism of Selective COX-2 Inhibition

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[7]

The key to the selectivity of pyrazole-based inhibitors like Celecoxib lies in the structural differences between the active sites of the two COX isoforms. The COX-2 active site possesses a larger, more flexible binding pocket and a side pocket that is absent in COX-1.[6] The design of Celecoxib exploits this difference; its bulky sulfonamide (SO2NH2) group fits snugly into this secondary pocket of COX-2, anchoring the molecule and leading to potent and selective inhibition.[8] This prevents arachidonic acid from accessing the catalytic site, thereby blocking the synthesis of pro-inflammatory prostaglandins.[7]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 (Stimulated by Injury/Cytokines) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Starting Materials: - 1-(4-methylphenyl)-4,4,4-  trifluoro-1,3-butanedione - 4-Sulfonamidophenylhydrazine HCl Reaction Cyclocondensation Solvent: Ethanol Heat/Reflux Start->Reaction Workup Work-up: - Cool to RT - Filter precipitate - Wash with cold ethanol Reaction->Workup Purification Purification: Recrystallization from Ethanol/Water Workup->Purification Product Final Product: Celecoxib Analog Purification->Product

Sources

The Trifluoromethylated Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Ascendancy in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold represents a pivotal development in medicinal and agricultural chemistry. This guide provides an in-depth exploration of the discovery and history of trifluoromethylated pyrazoles, tracing their evolution from early synthetic endeavors to the sophisticated methodologies employed today. We will delve into the causal factors driving experimental choices, from the foundational adaptations of classical reactions to the advent of elegant cycloaddition strategies and efficient one-pot procedures. This comprehensive overview is designed to equip researchers with a thorough understanding of the synthetic landscape, empowering the design and execution of novel molecular entities bearing this privileged structural motif.

Introduction: The Strategic Union of Pyrazole and the Trifluoromethyl Group

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone of numerous therapeutic agents.[1] The introduction of a trifluoromethyl group (CF3) imparts a range of desirable attributes to a molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly improve binding affinity and cell permeability.[2] The strategic combination of these two entities has given rise to a class of compounds with remarkable pharmacological and agrochemical potential.[3]

The journey of trifluoromethylated pyrazoles from niche laboratory curiosities to blockbuster pharmaceuticals is a testament to the relentless pursuit of synthetic innovation. This guide will navigate the key milestones of this journey, providing a detailed narrative of the synthetic strategies that have unlocked the full potential of this powerful chemical partnership.

A Historical Perspective: From Early Explorations to a Burgeoning Field

While the synthesis of substituted pyrazoles dates back to the seminal work of Ludwig Knorr in 1883, the introduction of the trifluoromethyl group is a more recent chapter in this history.[4][5] The broader field of organofluorine chemistry began to gain significant momentum in the mid-20th century, but the specific synthesis of trifluoromethylated pyrazoles appears to have emerged later.

One of the earliest documented methods for the synthesis of a fluorinated pyrazole was reported in a 1990 patent by I. L. Knunyants and his collaborators. Their pioneering work laid the groundwork for future explorations in this area. A significant milestone in the wider synthesis of fluorinated pyrazoles was achieved by Ikeda and colleagues in 1995, further fueling interest in these compounds.

Early approaches to trifluoromethylated pyrazoles largely relied on two principal strategies:

  • Cyclocondensation of Fluorinated Building Blocks: This approach adapted the classical Knorr pyrazole synthesis by utilizing pre-fluorinated 1,3-dicarbonyl compounds as starting materials.[6] The reaction of these fluorinated diketones with hydrazines provided a direct route to pyrazoles bearing a trifluoromethyl group.

  • Direct Fluoroalkylation: This strategy involved the introduction of a trifluoromethyl group onto a pre-existing pyrazole ring.

These initial methods, while groundbreaking, often faced challenges related to the availability of starting materials, harsh reaction conditions, and limited regioselectivity. The subsequent decades witnessed a paradigm shift in synthetic design, leading to the development of more efficient, versatile, and scalable methodologies.

The Evolution of Synthetic Methodologies: A Journey of Innovation

The synthetic arsenal for constructing trifluoromethylated pyrazoles has expanded dramatically over the past three decades. This evolution reflects a continuous drive for greater efficiency, selectivity, and functional group tolerance.

The Enduring Legacy of Condensation Reactions

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains a cornerstone of pyrazole synthesis and was one of the first methods adapted for trifluoromethylated analogues.[6][7] The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Key Causality in Experimental Design:

  • Choice of 1,3-Dicarbonyl: The use of a trifluoromethylated β-diketone, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, is the most direct way to introduce the CF3 group at either the 3- or 5-position of the pyrazole ring. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.

  • Hydrazine Reagent: The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent on the pyrazole nitrogen (N1).

  • Reaction Conditions: These reactions are typically carried out in a protic solvent like ethanol or acetic acid, often with acid catalysis to facilitate the dehydration step.

Experimental Protocol: Classical Synthesis of a 3-Trifluoromethylpyrazole

  • To a solution of 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione (1.0 mmol) in ethanol (10 mL) is added phenylhydrazine (1.1 mmol).

  • A catalytic amount of acetic acid (0.1 mmol) is added, and the mixture is refluxed for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-phenyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Diagram of the Classical Condensation Reaction:

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl CF3-β-diketone condensation Condensation dicarbonyl->condensation hydrazine Hydrazine hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration pyrazole Trifluoromethylated Pyrazole dehydration->pyrazole

Caption: Classical condensation pathway to trifluoromethylated pyrazoles.

The Rise of [3+2] Cycloaddition Reactions: A Modern and Versatile Approach

The advent of [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, has revolutionized the synthesis of trifluoromethylated pyrazoles.[8][9][10][11] This powerful strategy involves the reaction of a trifluoromethyl-containing 1,3-dipole with a dipolarophile (typically an alkene or alkyne).

Key 1,3-Dipoles:

  • Trifluoromethylated Nitrile Imines: These are highly reactive intermediates, often generated in situ from the corresponding hydrazonoyl halides. Their reactions with a wide range of dipolarophiles provide access to a diverse array of substituted pyrazoles.

  • 2,2,2-Trifluorodiazoethane (CF3CHN2): This reagent has emerged as a valuable building block for the synthesis of 3-trifluoromethylpyrazoles.

Causality in Experimental Design:

  • Regioselectivity: The regiochemical outcome of the cycloaddition is governed by the electronic properties of both the 1,3-dipole and the dipolarophile. Electron-rich dipolarophiles often exhibit high regioselectivity.

  • In Situ Generation: The in situ generation of the reactive 1,3-dipole is a common tactic to avoid handling unstable or hazardous intermediates.

  • Aromatization: The initial cycloaddition often yields a pyrazoline or pyrazolidine intermediate, which then undergoes oxidation or elimination to afford the aromatic pyrazole.

Experimental Protocol: [3+2] Cycloaddition using a Nitrile Imine

  • To a solution of the appropriate chalcone (dipolarophile, 1.0 mmol) and N-aryl-2,2,2-trifluoroacetohydrazonoyl bromide (nitrile imine precursor, 1.2 mmol) in dichloromethane (10 mL) is added triethylamine (1.5 mmol) at room temperature.

  • The reaction is stirred for 12-24 hours, monitoring by TLC.

  • The resulting pyrazoline intermediate is then treated with an oxidizing agent, such as manganese dioxide (MnO2), to facilitate aromatization to the pyrazole.

  • The reaction mixture is filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography.

Diagram of the [3+2] Cycloaddition Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product precursor Hydrazonoyl Halide in_situ In situ generation of Trifluoromethylated Nitrile Imine precursor->in_situ dipolarophile Alkene/Alkyne cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition base Base (e.g., Et3N) base->in_situ in_situ->cycloaddition aromatization Oxidation/Elimination cycloaddition->aromatization product Trifluoromethylated Pyrazole aromatization->product

Caption: General workflow for [3+2] cycloaddition synthesis.

The Efficiency of One-Pot and Multi-Component Reactions

In the quest for more sustainable and atom-economical synthetic routes, one-pot and multi-component reactions have gained prominence.[12][13][14] These strategies combine multiple synthetic steps into a single reaction vessel, avoiding the need for isolation and purification of intermediates. This approach not only saves time and resources but can also lead to higher overall yields.

Recent literature describes elegant one-pot procedures for the synthesis of 1-aryl-3-trifluoromethylpyrazoles that involve the in situ generation of nitrile imines followed by a cascade of reactions.[12][13]

Causality in Experimental Design:

  • Reaction Compatibility: The key to a successful one-pot reaction is ensuring that the reagents and conditions for each step are compatible with one another.

  • Cascade Reactions: These reactions are designed so that the product of one step is the substrate for the next, creating a seamless and efficient transformation.

  • Minimization of Waste: By eliminating workup and purification steps for intermediates, one-pot reactions significantly reduce solvent and material waste.

Table 1: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantagesTypical Yields
Classical Condensation Well-established, readily available starting materials.Can lack regioselectivity, sometimes requires harsh conditions.50-80%
[3+2] Cycloaddition High regioselectivity, broad substrate scope, mild conditions.Requires synthesis of 1,3-dipole precursors.70-95%
One-Pot Reactions High efficiency, reduced waste, operational simplicity.Requires careful optimization of reaction conditions.60-90%

Synthesis of N-Trifluoromethyl Pyrazoles: A Unique Challenge

The direct introduction of a trifluoromethyl group onto a pyrazole nitrogen atom presents a distinct set of synthetic challenges. Early methods were often harsh and utilized environmentally undesirable reagents.[14] More recent innovations have focused on the development of milder and more practical approaches.

A notable advancement involves the trapping of transiently-generated trifluoromethylhydrazine.[14] This method utilizes a stable precursor, such as di-Boc protected trifluoromethylhydrazine, which is deprotected in situ to generate the highly reactive trifluoromethylhydrazine. This intermediate is then immediately trapped by a 1,3-dicarbonyl compound to form the N-trifluoromethyl pyrazole.

Experimental Protocol: Synthesis of an N-Trifluoromethyl Pyrazole

  • To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and a 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM) is added p-toluenesulfonic acid monohydrate (TsOH·H2O) (5.0 equiv). [7]

  • The mixture is stirred at a controlled temperature (e.g., 20–40 °C) for 12 hours. [7]

  • The reaction is monitored by LCMS for completion. [7]

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. [7]

  • The product is extracted with DCM, and the combined organic layers are washed, dried, and concentrated. [7]

  • The crude product is purified by column chromatography to afford the N-CF3-substituted pyrazole. [7]

Conclusion and Future Outlook

The journey of trifluoromethylated pyrazoles from their initial discovery to their current status as indispensable building blocks in modern chemistry is a compelling narrative of synthetic evolution. The progression from classical condensation reactions to sophisticated cycloaddition and one-pot methodologies has been driven by the need for greater efficiency, selectivity, and sustainability. As our understanding of fluorine chemistry deepens and new synthetic tools emerge, we can anticipate the development of even more elegant and powerful methods for the construction of these valuable heterocyclic cores. The continued exploration of novel trifluoromethylated pyrazole derivatives will undoubtedly lead to the discovery of new therapeutic agents and agrochemicals with enhanced properties and novel modes of action, further solidifying the legacy of this remarkable structural motif.

References

  • Jasiński, M., Świątek, K., Utecht-Jarzyńska, G., Palusiak, M., & Ma, J.-A. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(25), 4462–4467. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Retrieved from [Link]

  • Świątek, K., Utecht-Jarzyńska, G., Palusiak, M., Ma, J.-A., & Jasiński, M. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PubMed Central. [Link]

  • Smith, A. B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

  • Kowalczyk, A., Utecht-Jarzyńska, G., Mlostoń, G., & Jasiński, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. [Link]

  • Fustero, S., Román, R., & Sanz-Cervera, J. F. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Bonacorso, H. G., et al. (2017). Sequential one-pot, three-step synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. ResearchGate. [Link]

  • MDPI. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Kowalczyk, A., Utecht-Jarzyńska, G., Mlostoń, G., & Jasiński, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2446–2451. [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

  • Peng, X., et al. (2017). Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Organic & Biomolecular Chemistry, 15(27), 5733-5737. [Link]

  • Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. [Link]

  • Ma, J.-A., et al. (2023). One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. The Journal of Organic Chemistry, 88(15), 10433–10443. [Link]

  • ResearchGate. (n.d.). Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. [Link]

  • Peng, X., et al. (2017). Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 15(29), 6214-6222. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Trifluoromethylpyrazole Derivatives. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for Utilizing 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific compound, 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, incorporates several key features that make it a compound of significant interest for researchers in drug discovery and chemical biology. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides a handle for forming various derivatives and can be crucial for interacting with biological targets.[3] This document provides a comprehensive guide for the effective use of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in both biochemical and cell-based assays, with a focus on ensuring scientific rigor and reproducibility.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is fundamental to designing robust and reliable assays.

Structure and Key Properties:

  • Molecular Formula: C₆H₅F₃N₂O₂[4]

  • Molecular Weight: 194.11 g/mol [4]

  • Appearance: White to off-white solid[5]

  • Melting Point: Approximately 195-204 °C[6]

  • pKa: The predicted pKa is approximately 2.93, indicating it is a moderately strong acid.[5]

Table 1: Solubility Profile

SolventSolubilityNotes
DMSO HighRecommended for preparing high-concentration stock solutions.
Ethanol ModerateCan be used as a solvent for stock solutions.
Methanol ModerateAn alternative organic solvent for stock solutions.
Aqueous Buffers pH-dependentAs a carboxylic acid, its solubility in aqueous solutions is highly dependent on pH. It will be more soluble at neutral to alkaline pH where the carboxylic acid is deprotonated. For a similar compound, a solubility of 20.1 µg/mL at pH 7.4 has been reported.[7]

Recommendations for Stock Solution Preparation and Storage:

For optimal results, it is recommended to prepare a high-concentration stock solution of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in a high-quality, anhydrous solvent such as DMSO.

  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Briefly warm the solution and vortex to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Pyrazole derivatives can degrade over time, especially in aqueous solutions.[8]

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer immediately before use. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤ 1%) and consistent across all experimental conditions, including controls.

Potential Biological Applications and Assay Development

Derivatives of pyrazole carboxylic acid have demonstrated a broad spectrum of biological activities, suggesting that 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid could be a valuable tool for screening against various targets.[9][10]

Known and Potential Biological Targets:

  • Enzyme Inhibition: Many pyrazole derivatives are known enzyme inhibitors.[3][11] For instance, related pyrazole carboxamides are potent inhibitors of succinate dehydrogenase (SDHI) in fungi.[12] Given its structure, this compound could be screened against a variety of enzymes, including kinases, proteases, and metabolic enzymes.

  • Anticancer Activity: Pyrazole-containing compounds have shown promise as anticancer agents. Therefore, evaluating the cytotoxic and antiproliferative effects of this compound on cancer cell lines is a logical starting point.

  • Antimicrobial and Anti-inflammatory Activity: The pyrazole scaffold is also associated with antibacterial, antifungal, and anti-inflammatory properties.[1][2][13][14]

Protocol 1: Biochemical Assay - Enzyme Inhibition

This protocol provides a generalized framework for assessing the inhibitory activity of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid against a purified enzyme. This protocol should be adapted based on the specific enzyme and substrate being investigated.[15][16][17]

Workflow for Enzyme Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Prepare Compound Stock (10 mM in DMSO) E Add Compound Dilutions A->E B Prepare Enzyme and Substrate Solutions in Assay Buffer F Add Enzyme Solution (Pre-incubate with compound) B->F G Initiate Reaction by Adding Substrate B->G C Prepare Assay Buffer and Controls D Dispense Assay Buffer to Plate C->D D->E E->F F->G H Incubate at Optimal Temperature G->H I Measure Signal (e.g., Absorbance, Fluorescence) H->I J Calculate Percent Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for a typical enzyme inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., Tris-HCl, HEPES) at the optimal pH and ionic strength.

    • Enzyme Solution: Dilute the enzyme stock to the desired working concentration in cold assay buffer immediately before use.

    • Substrate Solution: Prepare the substrate solution in the assay buffer. The final concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme.

    • Test Compound: Prepare a serial dilution of the 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid stock solution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 2-10 µL of the diluted test compound to the appropriate wells of a microplate.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the enzyme solution to all wells except the negative controls.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction if necessary, using an appropriate method (e.g., adding a stop solution).

    • Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_test - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay - Cytotoxicity/Viability (SRB Assay)

This protocol describes the use of the Sulforhodamine B (SRB) assay to assess the effect of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid on cell viability. The carboxylic acid moiety can impact cell permeability, which may necessitate careful consideration of incubation times and concentration ranges.[18][19][20]

Workflow for Cell-Based Viability Assay:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_srb_assay SRB Staining & Measurement cluster_analysis Data Analysis A Seed Cells in a 96-well Plate B Incubate for 24 hours for cell attachment A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of Compound in Culture Medium C->D E Incubate for 48-72 hours D->E F Fix Cells with TCA E->F G Stain with Sulforhodamine B (SRB) F->G H Wash to Remove Unbound Dye G->H I Solubilize Bound Dye H->I J Read Absorbance at ~540 nm I->J K Calculate Percent Viability J->K L Determine GI50/IC50 Value K->L

Caption: Workflow for a cell-based cytotoxicity/viability assay using the SRB method.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • SRB Assay Procedure: [21]

    • After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

    • Wash the plates several times with water to remove the TCA and dead cells.

    • Add SRB solution to each well and incubate for 20-30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

    • Add a Tris-base solution to each well to solubilize the bound dye.

    • Measure the absorbance on a plate reader at approximately 540 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the concentration that inhibits cell growth by 50% (GI₅₀) or the concentration that is cytotoxic to 50% of the cells (IC₅₀).

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following self-validating systems into your experimental design:

  • Orthogonal Assays: If the compound shows activity in a primary assay, validate the finding using a secondary, orthogonal assay. For example, if it inhibits an enzyme, confirm its effect on the relevant signaling pathway in a cell-based assay.

  • Control Compounds: Always include appropriate positive and negative control compounds in your assays. For enzyme inhibition assays, a known inhibitor of the target enzyme should be used as a positive control.

  • Counter-screens: To assess the specificity of the compound, perform counter-screens against related targets or assays to identify potential off-target effects.

  • Solubility and Stability Checks: Periodically verify the solubility and stability of your compound stock solutions, especially if they have been stored for an extended period.

By adhering to these detailed protocols and incorporating principles of scientific integrity, researchers can effectively utilize 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid to explore its biological potential and advance their research objectives.

References

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

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  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [Link]

  • Pyrazole - Solubility of Things. (n.d.). Solubilityofthings.com. [Link]

  • Fast Release of Carboxylic Acid inside Cells. (2025). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

  • Fast Release of Carboxylic Acid inside Cells. (2025). ResearchGate. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. (2017). Dalton Transactions. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]

  • Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. (2025). PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). Journal of Materials Chemistry B. [Link]

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. [Link]

  • Understanding biocatalyst inhibition by carboxylic acids. (2014). NIH National Center for Biotechnology Information. [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Current status of pyrazole and its biological activities. (2015). NIH National Center for Biotechnology Information. [Link]

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2011). ResearchGate. [Link]

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Application Notes and Protocols: 3,5-Dimethylpyrazole as a Foundational Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the field of medicinal and agrochemical research.[1] Its remarkable versatility and the diverse biological activities of its derivatives have made it a cornerstone in the development of high-efficacy active ingredients.[2] In agriculture, pyrazole-based compounds have been successfully commercialized as potent fungicides, insecticides, and herbicides, playing a critical role in global food security and sustainable farming practices.

A significant portion of commercial fungicides, for instance, are succinate dehydrogenase inhibitors (SDHIs), many of which feature a pyrazole-carboxamide core.[3] These molecules effectively disrupt the fungal mitochondrial respiratory chain, a mode of action that has proven highly successful in controlling a broad spectrum of plant pathogens.[1] Similarly, certain pyrazole derivatives are key to insecticides that target the nervous systems of pests.[4]

This document serves as a technical guide for researchers and synthetic chemists, detailing the utility of a fundamental precursor, 3,5-dimethylpyrazole , as a starting point for agrochemical discovery. We will provide detailed, field-proven protocols for the synthesis of this core building block and its subsequent functionalization, illustrating its potential for creating diverse and biologically active molecules.

Part 1: Synthesis of the Core Building Block: 3,5-Dimethylpyrazole

The most direct and efficient method for synthesizing 3,5-dimethylpyrazole is the Paal-Knorr condensation reaction between a 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione), and a hydrazine source.[5][6] This reaction is robust, high-yielding, and can be performed under mild conditions. Using hydrazine hydrate is often preferred over hydrazine sulfate as it avoids the formation of inorganic salt byproducts, simplifying purification.[6][7]

Causality Behind Experimental Choices:
  • Reactants: Acetylacetone provides the five-carbon backbone, and hydrazine hydrate provides the two adjacent nitrogen atoms required for the pyrazole ring.

  • Solvent: Water is an economical and environmentally benign solvent for this reaction.[7] While alcohols like ethanol can also be used, water often provides excellent results and simplifies workup.[5]

  • Catalyst: The reaction can be catalyzed by a small amount of weak acid, such as glacial acetic acid, to facilitate the initial nucleophilic attack and subsequent dehydration steps.[7]

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., < 50°C) during the addition of hydrazine hydrate is crucial to control the reaction rate and prevent side reactions, ensuring a high yield and purity of the final product.[7]

Experimental Protocol 1: Synthesis of 3,5-Dimethylpyrazole

Objective: To synthesize 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Acetylacetone100.1237.0 g (38.1 mL)0.37
Hydrazine Hydrate (~64%)50.0629.0 g (28.1 mL)~0.37
Glacial Acetic Acid60.051.0 mL-
Deionized Water18.02100 mL-
Diethyl Ether74.12As needed-
Anhydrous Potassium Carbonate138.21As needed-

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Initial Mixture: Add deionized water (100 mL), acetylacetone (37.0 g), and a catalytic amount of glacial acetic acid (1.0 mL) to the flask. Begin stirring and cool the mixture to below 15°C.[3]

  • Hydrazine Addition: Add hydrazine hydrate (29.0 g) to the dropping funnel. Add it dropwise to the stirred reaction mixture over approximately 30-45 minutes. Critically, maintain the internal reaction temperature below 50°C throughout the addition.[7]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.[6]

  • Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Drying: Combine the organic extracts and dry them over anhydrous potassium carbonate.

  • Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The resulting white crystalline solid is 3,5-dimethylpyrazole.

  • Purification (Optional): The product is often of high purity (>99%). If necessary, it can be recrystallized from petroleum ether.[3]

Expected Results:

  • Yield: >90%[7]

  • Appearance: White crystalline solid[8]

  • Melting Point: 107-108°C[3]

Workflow & Mechanism Diagram

G cluster_reactants Reactants cluster_process Process A Acetylacetone C Paal-Knorr Condensation (H₂O, Acetic Acid Catalyst, <50°C) A->C B Hydrazine Hydrate B->C D Workup & Extraction (Diethyl Ether) C->D E Drying & Solvent Removal D->E F Product: 3,5-Dimethylpyrazole E->F

Caption: Workflow for the synthesis of 3,5-dimethylpyrazole.

Part 2: Application in Agrochemical Synthesis via Functionalization

Once synthesized, 3,5-dimethylpyrazole serves as a versatile platform for building more complex molecules. Its reactivity at the N1 and C4 positions allows for the introduction of various functional groups, which is a key strategy for tuning the biological efficacy and physicochemical properties of potential agrochemicals.

Pathway A: N-Alkylation to Introduce Side Chains

N-alkylation is a fundamental transformation that attaches various side chains to the pyrazole core.[9] This modification is crucial for orienting the molecule correctly within the target enzyme's active site and for modulating properties like solubility and membrane permeability.

Causality Behind Experimental Choices:

  • Base: A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the pyrazole N-H, forming the pyrazolide anion.[10] This anion is a much stronger nucleophile than the neutral pyrazole.

  • Electrophile: An alkyl halide (e.g., ethyl bromoacetate) serves as the electrophile that is attacked by the pyrazolide anion.

  • Solvent: Anhydrous polar aprotic solvents like acetone or tetrahydrofuran (THF) are ideal as they solvate the cation without interfering with the nucleophile.[10]

Experimental Protocol 2: N-Alkylation of 3,5-Dimethylpyrazole

Objective: To synthesize ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, a functionalized intermediate.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylpyrazole96.139.61 g0.10
Anhydrous Potassium Carbonate138.2120.7 g0.15
Ethyl Bromoacetate167.0018.4 g (13.2 mL)0.11
Anhydrous Acetone58.08200 mL-

Procedure:

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylpyrazole (9.61 g) and anhydrous potassium carbonate (20.7 g).[10]

  • Solvent Addition: Add anhydrous acetone (200 mL) to the flask.

  • Electrophile Addition: Add ethyl bromoacetate (18.4 g) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts.

  • Isolation: Wash the filtered solids with a small amount of acetone. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Pathway B: C4-Position Functionalization via Nitration

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution, such as nitration.[11] Introducing a nitro group provides a handle for further chemical transformations, such as reduction to an amine, which can then be used to build amide linkages common in SDHI fungicides.

Experimental Protocol 3: Nitration of 3,5-Dimethylpyrazole

Objective: To synthesize 3,5-dimethyl-4-nitro-1H-pyrazole.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylpyrazole96.139.61 g0.10
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.0125 mL-
Dichloromethane84.93As needed-

Procedure:

  • Setup: In a 250 mL flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (50 mL). Cool to 0°C.

  • Substrate Addition: Slowly add 3,5-dimethylpyrazole (9.61 g) in small portions, ensuring the temperature does not exceed 10°C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (25 mL) to concentrated sulfuric acid (25 mL) in a separate beaker, cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0°C and 5°C. After addition, stir for an additional 2 hours at this temperature.

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 500 g). A precipitate will form.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and then dry the product.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture.

Logical Relationship Diagram

G cluster_pathways Functionalization Pathways A 3,5-Dimethylpyrazole (Core Building Block) B Pathway A: N-Alkylation A->B  Base, R-X C Pathway B: C4-Nitration A->C  HNO₃, H₂SO₄ D N-Alkylated Pyrazoles (e.g., Insecticide Intermediates) B->D E C4-Functionalized Pyrazoles (e.g., Fungicide Intermediates) C->E

Caption: Functionalization pathways for the 3,5-dimethylpyrazole core.

Conclusion

3,5-Dimethylpyrazole is a readily accessible and highly versatile building block for the synthesis of complex agrochemicals. The straightforward Paal-Knorr condensation provides a reliable and scalable route to this foundational scaffold. Subsequent functionalization at either the N1 or C4 positions opens a gateway to a vast chemical space, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a solid, experimentally-grounded basis for researchers to leverage 3,5-dimethylpyrazole in the discovery and development of the next generation of crop protection agents.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ACS Publications. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. Synthetic routes for pyranopyrazole and their derivatives. [Link]

  • Patsnap. Method for preparing 3.5-dimethylpyrazole. [Link]

  • Scribd. Synthesis of 3 - 5-Dimethylpyrazole | PDF | Chemical Reactions. [Link]

  • Organic Syntheses. 3,5-dimethylpyrazole. [Link]

  • PMC - NIH. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]

  • UAB Research Portal. Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. [Link]

  • MySkinRecipes. 3-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole. [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • PMC - NIH. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • NIH. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]

  • PMC - PubMed Central. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. [Link]

  • Tsi-Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Google Patents. Method for preparing 3.5-dimethylpyrazole.
  • Wacker Chemie AG. 3,5-Dimethylpyrazole (3,5-DMP) | Heterocycles. [Link]

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Application Note & Protocols: A Guide to the Synthesis of Amide Derivatives from Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Amides in Modern Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, and its derivatives are of immense interest to researchers in medicinal chemistry and drug development.[1] When functionalized as carboxamides, these scaffolds give rise to a class of compounds with a vast spectrum of biological activities, including applications as insecticides, fungicides, and potent therapeutic agents in humans.[2][3][4][5] The versatility of the pyrazole amide framework allows for meticulous structural modifications, enabling chemists to fine-tune physicochemical properties and pharmacological profiles.[5]

This guide provides an in-depth exploration of the experimental setup for creating amide derivatives from pyrazole carboxylic acids. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for success. We will cover the most reliable and widely practiced coupling methodologies, offering detailed, validated protocols for immediate laboratory application.

Foundational Principles: Activating the Carboxylic Acid for Amide Synthesis

The direct reaction between a carboxylic acid and an amine is generally unfavorable. The acidic proton of the carboxylic acid and the basic lone pair of the amine lead to a rapid acid-base reaction, forming a non-reactive carboxylate-ammonium salt. To facilitate the desired nucleophilic acyl substitution, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process is known as "activation."

G cluster_0 Activation Step cluster_1 Coupling Step Pz_COOH Pyrazole-COOH Activator Activating Agent Pz_COOH->Activator Reacts with Intermediate Reactive Intermediate (e.g., Active Ester) Activator->Intermediate Forms Amine R-NH₂ Intermediate->Amine Couples with Product Pyrazole-CONH-R (Amide Product) Amine->Product Nucleophilic attack

Caption: General workflow for pyrazole amide synthesis.

The choice of activation strategy is paramount and depends on the substrate's reactivity, steric hindrance, and the presence of other sensitive functional groups. The most common and effective methods fall into two main categories: conversion to a highly reactive acid chloride or the use of in-situ coupling reagents.

Key Methodologies and Mechanisms

Method A: Acid Chloride Formation

This classic approach involves converting the pyrazole carboxylic acid to a pyrazole carbonyl chloride using a dehydrating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acid chloride is highly electrophilic and reacts readily with the amine, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[6]

  • Expert Insight: While effective, this method is often considered harsh. The reagents are corrosive and moisture-sensitive, and the reaction conditions may not be suitable for substrates with acid-labile functional groups. It is best employed for robust, simple substrates where a cost-effective, high-throughput synthesis is desired.

Method B: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most widely used coupling reagents.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] However, this intermediate can be unstable and may rearrange to a non-reactive N-acylurea or lead to racemization in chiral substrates.[9]

To mitigate these side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[10][11][12] HOBt traps the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which then cleanly reacts with the amine to yield the desired amide.[9][12]

// Nodes PzCOOH [label="Pyrazole-COOH"]; EDC [label="EDC", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; O_acylisourea [label="[O-Acylisourea Intermediate]", color="#EA4335", fontcolor="#EA4335"]; HOBt [label="HOBt", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HOBt_ester [label="[HOBt Active Ester]", color="#4285F4", fontcolor="#4285F4"]; Amine [label="R-NH₂"]; Amide [label="Amide Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; EDU [label="EDU (Urea Byproduct)"];

// Edges PzCOOH -> O_acylisourea [label="+ EDC"]; O_acylisourea -> HOBt_ester [label="+ HOBt", color="#4285F4"]; HOBt_ester -> Amide [label="+ R-NH₂\n- HOBt"]; O_acylisourea -> EDU [label="Rearrangement\n(Side Reaction)", style=dashed, color="#EA4335"]; Amide -> EDU [style=invis]; // for layout

{rank=same; PzCOOH; EDC;} {rank=same; HOBt; Amine;} {rank=same; HOBt_ester;} {rank=same; Amide; EDU;} }

Caption: EDC/HOBt coupling mechanism.

Method C: Uronium/Phosphonium Salt Coupling (HATU/HBTU/PyBOP)

For challenging couplings involving sterically hindered amines, electron-deficient acids, or substrates prone to racemization, uronium or phosphonium salt-based reagents are the gold standard.[8] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and fast-acting.[8]

These reagents react with the pyrazole carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester that is even more reactive than the HOBt ester.[13] The use of HATU, which is based on the HOAt (1-hydroxy-7-azabenzotriazole) core, is particularly effective at increasing reaction rates and suppressing side reactions.[8]

  • Expert Insight: The order of addition is critical when using uronium reagents. It is best practice to "pre-activate" the carboxylic acid by mixing it with the coupling reagent and base for a few minutes before adding the amine. Adding the coupling reagent to a mixture of the acid and amine can lead to unwanted side reactions with the amine.[14]

Reagents & Materials

Reagent/MaterialRoleTypical EquivalentsKey Considerations
Pyrazole Carboxylic Acid Starting Material1.0Must be dry.
Amine Starting Material1.0 - 1.2Purity is critical.
EDC·HCl Coupling Reagent1.1 - 1.5Water-soluble, easy to remove during workup.[7]
HOBt Additive1.0 - 1.2Anhydrous HOBt is explosive; use the hydrate form.[15]
HATU Coupling Reagent1.1 - 1.2Highly efficient but more expensive. Can be a sensitizer.[16]
DIPEA or TEA Non-nucleophilic Base2.0 - 3.0Scavenges acid and facilitates coupling.
DMF or DCM Anhydrous Solvent-Must be anhydrous to prevent hydrolysis of intermediates.

Detailed Experimental Protocols

Protocol 1: Standard Amide Coupling using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of pyrazole carboxylic acids and amines.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Addition of Reagents: Add the desired amine (1.1 eq), followed by HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the final pyrazole amide.[6][17]

Protocol 2: High-Efficiency Coupling for Challenging Substrates using HATU

This protocol is recommended for sterically hindered substrates, electron-poor amines, or when rapid and clean conversion is required.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir this mixture at room temperature for 15-20 minutes. A color change may be observed, indicating the formation of the active ester.[14]

  • Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC. These reactions are often complete in a much shorter time frame than EDC couplings.

  • Workup & Purification: Follow the same workup and purification procedures as described in Protocol 1.

Product Characterization

Verifying the structure and purity of the synthesized pyrazole amide is a critical final step.

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationAppearance of a broad singlet for the amide N-H proton (typically δ 9.5-11.0 ppm in DMSO-d₆). Characteristic signals for the pyrazole ring protons and substituent protons.[2]
¹³C NMR Carbon Skeleton ConfirmationA signal for the amide carbonyl carbon (C=O) typically appears in the δ 162-168 ppm range. Signals for the pyrazole ring carbons will also be present.[2][18]
Mass Spec. Molecular Weight ConfirmationThe molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of the target compound.
IR Spec. Functional Group IDPresence of a strong C=O stretch (approx. 1640-1680 cm⁻¹) and an N-H stretch (approx. 3200-3400 cm⁻¹).[1]

Safety & Handling

  • Sensitization: Many peptide coupling reagents, including carbodiimides (EDC) and uronium salts (HATU, HBTU), are known sensitizers. They can cause severe allergic skin reactions and respiratory issues upon repeated exposure.[16][19][20]

  • Corrosivity: Reagents like thionyl chloride and oxalyl chloride are highly corrosive and react violently with water.

  • Explosion Hazard: Anhydrous HOBt is explosive and should not be isolated. Always use the commercially available monohydrate form.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

References

  • Application Note: NMR Spectroscopic Characterization of Substituted N-(pyrazol-3-yl)benzamides. Benchchem.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investig
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online.
  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxyl
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Bonding with Caution: Understanding the Hazards of Peptide Couplers. American Chemical Society.
  • Bonding with Caution: Understanding the Hazards of Peptide Couplers. American Chemical Society.
  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Indian Academy of Sciences.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candid
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers.
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Application Notes and Protocols for 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a Versatile Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Coordination Chemistry and Drug Discovery

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid emerges as a highly promising ligand for researchers in materials science and medicinal chemistry. Its unique structural and electronic properties, stemming from the strategic placement of a methyl group, a potent electron-withdrawing trifluoromethyl group, and a carboxylic acid moiety on a pyrazole core, render it a versatile building block for novel materials and therapeutic agents.

The pyrazole heterocycle is a well-established pharmacophore, known for its planar, electron-rich structure that facilitates specific binding to biological targets.[1] The inclusion of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, complete with detailed protocols for its use in the synthesis of coordination complexes and as a scaffold in drug development.

Molecular Properties and Design Rationale

The strategic arrangement of functional groups on the pyrazole ring dictates the ligand's utility:

  • Coordination Sites: The pyrazole ring offers two adjacent nitrogen atoms, with the N2 nitrogen being the primary site for metal coordination. The carboxylic acid group provides a robust binding site through its carboxylate functionality, allowing the ligand to act as a mono- or bidentate linker.

  • Electronic Effects: The electron-withdrawing trifluoromethyl group significantly influences the acidity of the pyrazole N-H proton and modulates the electron density of the aromatic system. This can impact the strength of the metal-ligand bond and the overall stability and reactivity of the resulting complexes.

  • Steric Influence: The methyl group at the 5-position provides steric bulk, which can be exploited to control the dimensionality and topology of coordination polymers and Metal-Organic Frameworks (MOFs).

Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

While a direct, one-pot synthesis for this specific molecule is not extensively documented, a reliable multi-step synthetic route can be proposed based on established methodologies for functionalized pyrazoles.[3][4] A plausible and efficient strategy involves the bromination of a pyrazole precursor followed by a bromine-lithium exchange and subsequent carboxylation.

Protocol 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Workflow Diagram:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Bromination cluster_2 Step 3: Carboxylation A 1,1,1-Trifluoroacetylacetone C 5-methyl-3-(trifluoromethyl)-1H-pyrazole A->C Condensation B Hydrazine hydrate B->C D 5-methyl-3-(trifluoromethyl)-1H-pyrazole F 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole D->F Electrophilic Aromatic Substitution E N-Bromosuccinimide (NBS) E->F G 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole I 5-methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxylic acid G->I Br-Li Exchange & Carboxylation H 1. n-Butyllithium 2. CO2 (dry ice) 3. Acidic workup H->I

Caption: Proposed synthetic workflow for the target ligand.

Step-by-Step Procedure:

  • Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1,1,1-trifluoroacetylacetone in ethanol.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield 5-methyl-3-(trifluoromethyl)-1H-pyrazole.

  • Bromination at the 4-position:

    • Dissolve the synthesized 5-methyl-3-(trifluoromethyl)-1H-pyrazole in a suitable solvent such as chloroform or acetonitrile.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution while stirring at room temperature.

    • Continue stirring until TLC analysis indicates complete consumption of the starting material.

    • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole.

  • Carboxylation via Bromine-Lithium Exchange:

    • Caution: This step must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

    • Dissolve the 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes to the reaction mixture, maintaining the temperature at -78 °C.

    • Stir the mixture for a designated period to ensure complete lithium-halogen exchange.

    • Quench the reaction by pouring the mixture over an excess of crushed dry ice (solid CO₂).

    • Allow the mixture to warm to room temperature, then perform an acidic workup with dilute hydrochloric acid.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the combined organic layers, remove the solvent in vacuo, and purify the resulting solid by recrystallization to obtain 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Application in Coordination Chemistry: Synthesis of Metal Complexes and MOFs

The bifunctional nature of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid makes it an excellent candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[5][6] The pyrazole nitrogen and the carboxylate group can coordinate to metal centers, leading to diverse structural motifs.

Protocol 2: General Synthesis of a Transition Metal Complex

Workflow Diagram:

G A 5-methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxylic acid D Reaction Mixture A->D B Metal Salt (e.g., CoCl2, Zn(NO3)2) B->D C Solvent (e.g., DMF, Ethanol) C->D E Solvothermal Reaction (Heating) D->E F Crystalline Product (Coordination Complex) E->F G Isolation & Characterization (Filtration, Washing, XRD, TGA) F->G

Caption: General workflow for synthesizing a metal complex.

Step-by-Step Procedure:

  • Reactant Preparation: In a vial, dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and a chosen transition metal salt (e.g., cobalt(II) chloride, zinc(II) nitrate) in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol).

  • Reaction Setup: Seal the vial and place it in a programmable oven.

  • Solvothermal Synthesis: Heat the mixture to a specific temperature (typically between 80-150 °C) for a period ranging from 24 to 72 hours.

  • Cooling and Isolation: Allow the oven to cool slowly to room temperature. Collect the resulting crystals by filtration.

  • Washing and Drying: Wash the crystals with the mother liquor and then with a fresh solvent to remove any unreacted starting materials. Dry the product in air or under a vacuum.

  • Characterization: Characterize the synthesized complex using techniques such as single-crystal X-ray diffraction (SC-XRD) to determine the crystal structure, powder X-ray diffraction (PXRD) to assess phase purity, and thermogravimetric analysis (TGA) to evaluate thermal stability.

Table 1: Representative Conditions for Metal Complex Synthesis

Metal SaltLigand:Metal RatioSolvent SystemTemperature (°C)Time (h)
Zn(NO₃)₂·6H₂O2:1DMF/H₂O10048
CoCl₂·6H₂O2:1Ethanol12072
Cu(OAc)₂·H₂O1:1DMF/Ethanol8524

Application in Drug Discovery: A Scaffold for Bioactive Agents

The trifluoromethyl-pyrazole motif is prevalent in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][7] 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can serve as a key intermediate for the synthesis of novel therapeutic candidates.

Application Note: Development of Novel COX Inhibitors

Derivatives of trifluoromethyl-pyrazole carboxamides have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain.[2] The carboxylic acid functionality of the title compound provides a convenient handle for amide coupling reactions to generate a library of potential COX inhibitors.

Signaling Pathway Diagram:

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Ligand Pyrazole-4-carboxamide Derivative Ligand->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Protocol 3: Synthesis of Pyrazole-4-carboxamide Derivatives
  • Amide Coupling Reaction:

    • Dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and an activator like Hydroxybenzotriazole (HOBt).

    • Introduce the desired primary or secondary amine to the reaction mixture.

    • Add a non-nucleophilic base, for example, triethylamine or diisopropylethylamine, to neutralize the acid formed during the reaction.

    • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Purification:

    • Perform an aqueous workup to remove water-soluble byproducts.

    • Purify the final carboxamide derivative using column chromatography on silica gel.

Protocol 4: In Vitro COX Inhibition Assay
  • Assay Preparation: Utilize a commercial COX inhibitor screening assay kit.

  • Compound Preparation: Prepare stock solutions of the synthesized pyrazole-4-carboxamide derivatives in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add the reaction buffer, heme, and COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence to determine the extent of prostaglandin production. Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the enzyme activity.

Conclusion

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a ligand of significant potential, offering a unique combination of electronic and steric properties. The protocols and application notes provided herein offer a solid foundation for researchers to explore its utility in creating advanced materials with tailored properties and for developing novel therapeutic agents to address unmet medical needs. The synthetic versatility and the established biological relevance of its core structure make it a valuable addition to the toolbox of chemists and drug discovery professionals.

References

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  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

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Application Note: A Guide to Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel therapeutic agents.[1][2] By screening small, low-molecular-weight compounds ("fragments") against a biological target, FBDD allows for a more thorough exploration of chemical space and often yields higher quality starting points for lead optimization.[1][3] This guide provides a comprehensive overview of the FBDD workflow, from the principles of fragment library design to the biophysical techniques used for screening and hit validation, and the subsequent strategies for evolving weakly binding fragments into potent, drug-like molecules. Detailed protocols for key experimental techniques are provided to enable researchers, scientists, and drug development professionals to successfully implement FBDD campaigns.

The FBDD Paradigm: A Shift from HTS

Traditional High-Throughput Screening (HTS) relies on screening vast libraries of large, complex, and drug-like molecules to find potent hits.[1] While successful, this approach can be resource-intensive and may fail to identify hits for challenging targets like protein-protein interactions.[4] FBDD offers a more rational, structure-guided approach.[4] The core principle is that smaller, less complex molecules have a higher probability of finding a complementary binding interaction with a target protein.[5]

These initial "fragment hits" typically exhibit weak binding affinities (in the high micromolar to millimolar range), which necessitates the use of highly sensitive biophysical techniques for their detection.[3][6] However, these fragments are highly efficient binders relative to their small size, a property quantified by Ligand Efficiency (LE). This high efficiency provides a superior starting point for medicinal chemistry optimization, where the fragment is systematically grown or combined to achieve high potency while maintaining favorable drug-like properties.[6][7]

The FBDD Workflow: From Fragment to Lead

The FBDD process is an iterative cycle of screening, validation, and optimization, heavily guided by structural biology. The workflow can be broken down into several key stages, each with critical experimental considerations.

FBDD_Workflow cluster_0 Stage 1: Foundation cluster_1 Stage 2: Hit Identification cluster_2 Stage 3: Validation & Characterization cluster_3 Stage 4: Optimization Lib Fragment Library Design (Rule of Three) Screen Primary Biophysical Screen (NMR, SPR, X-Ray, etc.) Lib->Screen Screening Target Target Preparation (High Purity & Concentration) Target->Screen Validate Hit Validation (Orthogonal Methods) Screen->Validate Initial Hits Struct Structural Biology (X-Ray, NMR) Validate->Struct Confirmed Hits SAR Hit-to-Lead Optimization (Growing, Linking, Merging) Struct->SAR Binding Mode Information SAR->Screen Iterative Screening of Analogs Lead Lead Candidate SAR->Lead Improved Affinity & Properties

Figure 1: The FBDD Workflow. A schematic overview of the key stages in a fragment-based drug discovery campaign.

Stage 1: Fragment Library Design

The success of an FBDD campaign is critically dependent on the quality of the fragment library.[5] The goal is to maximize the exploration of relevant chemical space with a minimal number of compounds (typically a few hundred to a few thousand).[1]

Causality Behind Library Design: A well-designed library is not merely a collection of small molecules. It is curated to be diverse in shape and functionality, highly soluble to support the high concentrations needed for screening, and synthetically tractable to facilitate rapid follow-up chemistry.[2][5]

The "Rule of Three" (Ro3): A widely accepted guideline for designing fragments is the "Rule of Three".[5][8] This rule helps ensure fragments remain small and simple, increasing their chances of efficient binding.

Parameter "Rule of Three" Guideline Rationale
Molecular Weight (MW)≤ 300 DaKeeps complexity low, allowing for significant growth during optimization.[8][9]
cLogP≤ 3Ensures high aqueous solubility, which is critical for screening assays.[5][8]
Hydrogen Bond Donors≤ 3Avoids excessive polarity and maintains good permeability.[8]
Hydrogen Bond Acceptors≤ 3Balances polarity and synthetic tractability.[8]
Rotatable Bonds≤ 3Reduces conformational entropy loss upon binding.[10]

Stage 2: Primary Screening & Hit Identification

Because fragments bind with weak affinity, highly sensitive biophysical methods are required for primary screening.[3][11] The choice of technique depends on the nature of the target protein, available resources, and desired throughput. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), X-ray Crystallography, and Thermal Shift Assays (TSA).[11]

Technique Throughput Protein Consumption Affinity Range Provides Structural Info?
NMR Low-MediumHighµM - mMYes (Binding Site)
SPR Medium-HighLownM - mMNo (Kinetics/Affinity)
X-ray LowHighµM - mMYes (High-Resolution 3D)
TSA HighLow-MediumµM - mMNo (Binding Confirmation)
Protocol 1: NMR Spectroscopy for Fragment Screening

NMR is a powerful tool for FBDD as it can detect weak binding events and provide information on the binding site on the protein.[9][12][13] Ligand-observed experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly popular for primary screening.[9][11]

Principle of STD NMR: This technique relies on the transfer of saturation from the protein to a binding ligand. If a fragment binds, its NMR signals will be attenuated, identifying it as a "hit".

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., PBS, pH 7.4).

    • Prepare stock solutions of fragment cocktails (typically 8-12 fragments per mix) in the same deuterated buffer at a concentration of ~10-20 mM each.

  • NMR Acquisition:

    • Acquire a reference 1D proton NMR spectrum of the fragment cocktail alone.

    • Add the target protein to the fragment cocktail NMR tube to the desired final protein concentration.

    • Set up two experiments: an "off-resonance" spectrum where the protein is not irradiated, and an "on-resonance" spectrum where specific protein resonances (typically aliphatic) are selectively saturated.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum (the STD spectrum) will only show signals from fragments that have bound to the protein and received the saturation transfer.

    • Integrate the signals to quantify the STD effect and rank the binders.

Causality Note: Using cocktails of fragments significantly increases throughput.[14] The choice of buffer and protein concentration is critical to maintain protein stability and ensure detectable binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free technology that measures changes in mass on a sensor surface in real-time, making it ideal for detecting the binding of small fragments to an immobilized target.[15][16][17]

Principle of SPR: A target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a response signal.[12]

Step-by-Step Methodology:

  • Immobilization:

    • Covalently immobilize the target protein onto a sensor chip (e.g., via amine coupling) to a suitable density.

    • Causality Note: The immobilization level is a trade-off. Too high a density can cause steric hindrance, while too low a density may not yield a sufficient signal for low-molecular-weight fragments.[17]

    • Use a reference flow cell (e.g., a deactivated surface or immobilized control protein) to subtract non-specific binding and bulk refractive index effects.[17]

  • Screening Assay:

    • Prepare fragment solutions in a running buffer (e.g., HBS-EP+) at a fixed concentration (e.g., 100-200 µM). It is critical to match the DMSO concentration in the running buffer and the samples to avoid false positives.[15]

    • Inject the fragment solutions over the target and reference surfaces.

    • Monitor the binding response. A response significantly higher in the target cell compared to the reference cell indicates a binding event.

  • Hit Confirmation:

    • Re-test initial hits in a dose-response format to confirm binding and estimate the dissociation constant (KD).

Protocol 3: X-ray Crystallography for Fragment Screening

X-ray crystallography provides high-resolution structural information, making it the gold standard for determining exactly how and where a fragment binds.[12][18] Recent advances have increased its throughput, making it viable as a primary screening method.[14][18]

Principle of Crystallographic Screening: Crystals of the target protein are soaked in solutions containing fragments. X-ray diffraction data is then collected to determine if a fragment has bound and to visualize its binding mode in 3D.[19]

Step-by-Step Methodology:

  • Crystal Preparation:

    • Produce robust, well-diffracting crystals of the target protein. This is often the most significant bottleneck. The crystals must be stable enough to tolerate soaking with fragment-containing solutions.[19]

  • Fragment Soaking:

    • Prepare solutions of fragment cocktails (2-8 fragments per mix) at high concentrations (e.g., 25-200 mM) in a cryo-protectant solution.[14]

    • Transfer protein crystals into drops of the fragment solution and allow them to soak for a defined period (e.g., hours to overnight).

  • Data Collection and Analysis:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and analyze the resulting electron density maps to identify bound fragments. Specialized software can help detect the low-occupancy binding typical of fragments.[19]

Causality Note: Soaking with cocktails increases throughput.[14] The high concentration is necessary to drive the binding of weak-affinity fragments into the crystal's active site.[14]

Stage 3: Hit Validation

A primary screen will often generate a number of initial hits. However, some of these may be false positives (e.g., non-specific binders, aggregators, or assay artifacts). Hit validation is a critical step to confirm that the identified fragments are genuine binders.[20]

The best practice is to use a cascade of orthogonal biophysical techniques.[21] For example, hits identified in a high-throughput TSA screen could be confirmed using SPR to measure affinity and kinetics, and then further validated by NMR to confirm binding to a specific site.[21] Ultimately, obtaining an X-ray co-crystal structure is the most definitive form of validation.[21]

Stage 4: Hit-to-Lead Optimization

Once a fragment hit is validated and its binding mode is understood (ideally through a crystal structure), the process of medicinal chemistry begins. The goal is to evolve the low-affinity fragment into a high-affinity, selective, and drug-like lead compound.[22] There are three primary strategies for this optimization.[23]

Optimization_Strategies cluster_grow Fragment Growing cluster_link Fragment Linking cluster_merge Fragment Merging p1 Protein Pocket A f1 Fragment p1:p1->f1 f1_grown Grown Fragment p1:p1->f1_grown p2 Protein Pocket A Pocket B f2a Frag A p2:p1->f2a f2b Frag B p2:p2->f2b f2_linked Linked Molecule p2:f0->f2_linked p3 Protein Overlapping Pocket f3a Frag A p3:p1->f3a f3b Frag B p3:p1->f3b f3_merged Merged Molecule p3:p1->f3_merged

Figure 2: Hit-to-Lead Optimization Strategies. Visual representation of fragment growing, linking, and merging.

  • Fragment Growing: This is the most common approach, where the initial fragment hit is used as an anchor, and chemical functionalities are added to explore adjacent pockets and make additional favorable interactions with the target.[23] This is an iterative process guided by structure-activity relationships (SAR) and structural biology.[24][25]

  • Fragment Linking: In this strategy, two different fragments that bind to adjacent, non-overlapping sites on the protein are identified.[26] They are then connected with a chemical linker to create a single, larger molecule that binds with a much higher affinity, benefiting from the additivity of the binding energies.[27][28][29]

  • Fragment Merging (Scaffold Hopping): This approach is used when two or more fragments are found to bind in the same, overlapping region of the target.[23] The structural features of these fragments are combined or merged to create a novel, single molecule that incorporates the key binding elements of the parent fragments.[23]

Conclusion

Fragment-Based Drug Discovery has matured from a niche technique into a cornerstone of modern drug discovery.[2][30] Its success lies in the efficient sampling of chemical space and the generation of high-quality, optimizable hits. By leveraging sensitive biophysical techniques and being guided by structural biology, FBDD provides a robust framework for tackling even the most challenging biological targets, including those once considered "undruggable". The continued development of screening technologies and computational methods promises to further enhance the power and reach of this innovative approach.

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  • Murray, C. W., & Verdonk, M. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry. [Link]

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Application Notes and Protocols for the Quantification of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by a pyrazole heterocyclic core, a methyl group, a trifluoromethyl group, and a carboxylic acid functional group. This unique combination of moieties imparts specific chemical properties that are leveraged in various industrial and pharmaceutical applications. The trifluoromethyl group, in particular, can significantly influence the compound's acidity, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery and agrochemical development[1][2].

Accurate and precise quantification of this analyte is paramount for quality control in manufacturing, pharmacokinetic studies in drug development, and environmental monitoring. This document provides detailed analytical methodologies for the robust quantification of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to international validation standards to ensure data integrity and reliability[3][4][5][6].

Physicochemical Properties and Analytical Considerations

The analytical strategy for 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is dictated by its key structural features:

  • Acidic Nature: The carboxylic acid group (pKa estimated to be in the range of 3-4) allows for straightforward sample preparation using acid-base extraction techniques. It also influences chromatographic retention on reversed-phase columns.

  • Fluorination: The presence of the trifluoromethyl group enhances the compound's volatility and makes it amenable to gas chromatography, often after derivatization. It also provides a unique mass spectrometric signature.

  • Polarity: The combination of the polar carboxylic acid and the more nonpolar pyrazole ring with its substituents results in a compound of intermediate polarity, suitable for both reversed-phase liquid chromatography and, with derivatization, gas chromatography.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in various matrices.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention of the analyte can be controlled. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Experimental Protocol

1. Sample Preparation (Solid Samples)

  • Accurately weigh 100 mg of the sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to return to room temperature and dilute to the mark with methanol.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Instrumentation and Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Methanol
Gradient 0-10 min: 60% B10-15 min: 60-80% B15-20 min: 80% B20-22 min: 80-60% B22-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 5.0 µL
Detector Diode Array Detector (DAD)
Detection λ 210 nm

3. Calibration

  • Prepare a stock solution of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Method Validation

The method should be validated according to ICH guidelines Q2(R2) to ensure it is fit for its intended purpose[4][5][6]. Key validation parameters include:

ParameterAcceptance Criteria
Linearity R² > 0.999
Accuracy 98-102% recovery
Precision (RSD) < 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol & Sonicate weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc_inject Inject into HPLC filter->hplc_inject Prepared Sample separate Separation on C18 Column hplc_inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Calibrate against Standards integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC-UV workflow for quantification.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification. Due to the low volatility of the carboxylic acid, a derivatization step is required to convert it into a more volatile ester.

Principle

GC separates volatile compounds in the gas phase. The analyte is first derivatized to increase its volatility and then injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized analyte through a capillary column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes, sorts, and detects the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Extract the analyte from the sample matrix using an appropriate solvent (e.g., methylene chloride after acidification of an aqueous sample)[7].

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried extract, add 100 µL of methanol and one drop of concentrated HCl.

  • Heat the mixture at 60 °C for 30 minutes to convert the carboxylic acid to its methyl ester.

  • Evaporate the excess reagent and reconstitute the sample in 1 mL of ethyl acetate for GC-MS analysis. This esterification step is crucial for the analysis of acidic herbicides by GC[7][8].

2. Instrumentation and Conditions

ParameterValue
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temp. 250 °C
Injection Mode Splitless
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

3. Mass Spectrometric Detection

For high sensitivity and selectivity, operate the mass spectrometer in SIM mode. The characteristic ions for the methyl ester of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid should be determined by analyzing a standard in full scan mode. Based on the structure, potential characteristic ions would include the molecular ion (M+) and fragments resulting from the loss of a methoxy group (-OCH3) or the trifluoromethyl group (-CF3).

4. Calibration

  • Prepare a derivatized stock solution of the methyl ester of the analyte.

  • Create a series of calibration standards by diluting the stock solution.

  • Analyze each standard in triplicate and construct a calibration curve based on the peak area of the primary quantifying ion.

Method Validation

Similar to the HPLC method, the GC-MS method must be validated in accordance with ICH guidelines[6][9].

ParameterAcceptance Criteria
Linearity R² > 0.999
Accuracy 95-105% recovery
Precision (RSD) < 5% for trace levels
Specificity No interfering peaks at the retention time of the analyte
LOD/LOQ Determined by S/N ratio or standard deviation of the response
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing extract Solvent Extraction dry Dry Down extract->dry derivatize Esterification (MeOH/HCl) dry->derivatize reconstitute Reconstitute in Ethyl Acetate derivatize->reconstitute gc_inject Inject into GC reconstitute->gc_inject Derivatized Sample separate Separation on HP-5ms Column gc_inject->separate ionize Electron Ionization (EI) separate->ionize detect MS Detection (SIM Mode) ionize->detect integrate Integrate Ion Chromatogram detect->integrate Mass Spectrum calibrate Calibrate against Standards integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: GC-MS workflow including derivatization.

Conclusion

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method is a reliable and straightforward approach for routine analysis and quality control of bulk materials and formulations. The GC-MS method, with its higher selectivity and sensitivity, is better suited for trace analysis in complex matrices such as biological fluids or environmental samples. Both methods, when properly validated, will provide accurate and precise quantification of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, ensuring data of the highest quality for research, development, and quality assurance purposes.

References

  • Macutkiewicz, E., Rompa, M., & Zygmunt, B. (2003). Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments. Critical Reviews in Analytical Chemistry, 33(1), 1–17. [Link]

  • Macutkiewicz, E., Rompa, M., & Zygmunt, B. (2003). Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments. ResearchGate. [Link]

  • Macutkiewicz, E., Rompa, M., & Zygmunt, B. (2003). Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments. Taylor & Francis Online. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • SOCOTEC UK. (2020). Acidic Herbicide Analysis. [Link]

  • American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. [Link]

  • Zenkevich, I. G., Makarov, A. A., & Klyuev, E. V. (2007). Gas-chromatographic identification of fluorine-containing organic compounds. Journal of Analytical Chemistry, 62(7), 650-658. [Link]

  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • PubMed. (n.d.). Gas-liquid chromatographic determination of 3-trifluoromethyl-4-nitrophenol in natural waters. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. National Institutes of Health. [Link]

  • Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Analytical Chemistry: An Indian Journal. [Link]

  • PubMed. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

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Application Note: Synthesis and Application of Pyrazole-4-Carboxamide Intermediates for the Development of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrazole-4-carboxamide intermediates in the synthesis of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We detail the critical role of the pyrazole scaffold in modern agrochemicals and provide validated, step-by-step protocols for the synthesis of key precursors. Furthermore, we explore strategies for derivatization to generate novel fungicide candidates and outline methodologies for their in vitro biological evaluation. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Introduction: The Rise of SDHI Fungicides and the Importance of the Pyrazole Scaffold

Succinate Dehydrogenase Inhibitor (SDHI) fungicides represent a major class of agrochemicals that are pivotal in managing a wide spectrum of fungal diseases in various crops.[1] Their efficacy stems from a specific mode of action that targets cellular respiration in pathogenic fungi.

Mechanism of Action of SDHI Fungicides

SDHI fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[2] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.[3] By blocking the ubiquinone-binding site of the SDH enzyme, these fungicides disrupt the production of adenosine triphosphate (ATP), leading to the cessation of fungal growth and eventual cell death.[1][2] The SDH complex is composed of four protein subunits (SdhA, SdhB, SdhC, and SdhD).[3] SDHI fungicides specifically interfere with the ubiquinone (UQ) binding site formed by the SdhB, SdhC, and SdhD subunits.[3]

Evolution of SDHI Fungicides: From Carboxin to Modern Pyrazole-4-Carboxamides

The first generation of SDHIs, such as carboxin, were introduced in the late 1960s and showed high efficacy primarily against basidiomycete pathogens.[4] The newer, second-generation SDHIs, many of which are based on a pyrazole-4-carboxamide scaffold, exhibit a much broader spectrum of activity.[1][4] This evolution has been driven by the need to overcome resistance and to control a wider range of fungal pathogens.

The Pyrazole-4-Carboxamide as a Privileged Scaffold

The pyrazole ring is a five-membered heterocycle that is a crucial scaffold in a wide range of biologically active compounds, including fungicides.[5][6] The combination of the pyrazole ring with an amide linkage has given rise to a highly effective class of pesticides.[6] The pyrazole-4-carboxamide scaffold provides a stable and versatile platform for chemical modification, allowing for the fine-tuning of fungicidal activity, spectrum, and pharmacokinetic properties. The pyrazole moiety often acts as a linker, providing an optimal conformation for binding to the target enzyme.[7]

Synthesis of Key Pyrazole-4-Carboxamide Intermediates

A common strategy for the synthesis of pyrazole-4-carboxamide-based fungicides involves the construction of a substituted pyrazole ring, followed by the formation of the crucial amide bond.

Retrosynthetic Analysis of a Generic SDHI Fungicide

A retrosynthetic approach to a typical pyrazole-4-carboxamide fungicide reveals three key starting materials: a substituted hydrazine, a β-ketoester, and a substituted amine. The synthesis hinges on the formation of the pyrazole core and the subsequent amide coupling.

G Target Target SDHI Fungicide (Pyrazole-4-Carboxamide) Intermediate1 Pyrazole-4-Carboxylic Acid Target->Intermediate1 Amide Coupling Intermediate2 Substituted Amine Target->Intermediate2 Precursor1 Ethyl Pyrazole-4-Carboxylate Intermediate1->Precursor1 Hydrolysis Precursor2 Substituted Hydrazine Precursor1->Precursor2 Pyrazole Synthesis Precursor3 Ethyl Acetoacetate Derivative Precursor1->Precursor3

Caption: Retrosynthetic analysis of a pyrazole-4-carboxamide SDHI fungicide.

Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

This protocol describes a common method for the synthesis of a key pyrazole ester intermediate.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.1413.0 g0.1
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.1614.3 g0.12
Phenylhydrazine108.1410.8 g0.1
Glacial Acetic Acid60.05100 mL-

Procedure:

  • Step 1: Formation of the enamine. In a 250 mL round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (0.1 mol) and N,N-dimethylformamide dimethyl acetal (0.12 mol).

  • Heat the mixture at reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the volatile components under reduced pressure to obtain the crude (E)-2-acetyl-3-(dimethylamino)acrylate.

  • Step 2: Cyclization to form the pyrazole. To the crude enamine, add glacial acetic acid (100 mL) and phenylhydrazine (0.1 mol).

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into 500 mL of ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate as a white solid.

Protocol 2: Hydrolysis to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Procedure:

  • Dissolve the ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (0.05 mol) in a mixture of ethanol (100 mL) and a 10% aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture at reflux for 3 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the pyrazole-4-carboxylic acid.

Protocol 3: Amide Coupling to form the final Pyrazole-4-Carboxamide

The formation of the amide bond is a critical step and can be achieved using various coupling reagents.[9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid216.222.16 g0.01
2-Amino-4'-chlorobiphenyl203.672.04 g0.01
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.234.18 g0.011
N,N-Diisopropylethylamine (DIPEA)129.242.59 g0.02
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the pyrazole-4-carboxylic acid (0.01 mol) in anhydrous DMF (50 mL).

  • Add HATU (0.011 mol) and DIPEA (0.02 mol) to the solution and stir for 10 minutes at room temperature.

  • Add the 2-amino-4'-chlorobiphenyl (0.01 mol) and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-4-carboxamide.

Derivatization Strategies for Novel Fungicide Discovery

The pyrazole-4-carboxamide scaffold allows for extensive derivatization to explore the structure-activity relationship (SAR) and discover novel fungicides with improved properties.[11]

R-group Modification on the Amine Moiety

The amine component of the molecule is a key area for modification. Introducing different substituents can significantly impact the fungicide's potency, spectrum of activity, and physical properties.

Table of Example R-group Modifications and their Potential Impact:

R-group on AminePotential Impact
Halogenated phenylIncreased lipophilicity, potential for enhanced binding
Thioether containing groupsCan improve fungicidal activity
Oxime ether fragmentsHave shown to increase efficacy against certain fungi[12]
Small alkyl groupsCan influence solubility and systemic properties
Modification of the Pyrazole Ring

Substituents on the pyrazole ring can also be varied. For example, replacing the phenyl group at the N1 position with other aryl or alkyl groups, or modifying the methyl group at the C5 position can lead to new active compounds. Difluoromethyl-substituted pyrazoles are valuable scaffolds for creating fungicides.[5]

Workflow for Library Synthesis and Screening

A high-throughput approach can be employed to rapidly generate and screen a library of novel pyrazole-4-carboxamide derivatives.

G Start Select diverse building blocks (Pyrazoles and Amines) Synthesis Parallel Synthesis of Pyrazole-4-Carboxamide Library Start->Synthesis Purification High-Throughput Purification Synthesis->Purification Screening In Vitro Fungicidal Assay (e.g., against Botrytis cinerea) Purification->Screening Analysis Data Analysis and EC50 Determination Screening->Analysis Hit Hit Identification and Lead Optimization Analysis->Hit

Caption: Workflow for library synthesis and screening of novel fungicides.

Characterization and Quality Control of Intermediates and Final Compounds

Rigorous characterization of all synthesized compounds is essential to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the chemical structure of the synthesized compounds.[13]

  • Mass Spectrometry (MS) confirms the molecular weight of the target compounds.[13]

  • High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final products.

Table: Typical Analytical Data for a Synthesized Intermediate

AnalysisExpected Result
¹H NMRPeaks corresponding to aromatic, pyrazole, and alkyl protons with correct integration and splitting patterns.
¹³C NMRSignals for all unique carbon atoms in the molecule.
HRMS (High-Resolution Mass Spectrometry)Molecular ion peak corresponding to the calculated exact mass.
HPLC Purity>95%

In Vitro Biological Evaluation of Novel Fungicides

An initial assessment of the fungicidal activity of newly synthesized compounds can be performed using an in vitro microtiter plate assay.

Protocol 4: Microtiter Plate Assay for Fungicidal Activity against Botrytis cinerea

Botrytis cinerea, the causal agent of gray mold, is a common target for fungicide screening.[14][15] This protocol is adapted from established methods.[15][16]

Materials:

  • 96-well microtiter plates

  • Botrytis cinerea culture

  • Potato Dextrose Broth (PDB)

  • Test compounds dissolved in DMSO

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum: Grow Botrytis cinerea on Potato Dextrose Agar (PDA) plates. Flood the plate with sterile water and gently scrape the surface to release the spores. Filter the spore suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of Test Plates: Add 100 µL of PDB to each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in DMSO and add 1 µL of each dilution to the corresponding wells. Include a positive control (a known fungicide like boscalid) and a negative control (DMSO only).

  • Add 100 µL of the spore suspension to each well.

  • Incubate the plates at 20-25°C for 48-72 hours.

  • Assessment of Fungal Growth: Measure the optical density (OD) at 600 nm using a microplate reader. The percentage of growth inhibition is calculated using the following formula:

    • Inhibition (%) = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] x 100

  • Data Analysis: Determine the half-maximal effective concentration (EC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. Several novel pyrazole-4-carboxamides have shown excellent in vitro fungicidal activity against various pathogens, with some exhibiting EC₅₀ values significantly lower than commercial standards like boscalid.[11][12][17][18]

Conclusion and Future Perspectives

The pyrazole-4-carboxamide scaffold is a cornerstone in the development of modern SDHI fungicides. The synthetic routes outlined in this application note provide a robust framework for accessing key intermediates and novel fungicide candidates. The continuous exploration of new derivatives through combinatorial chemistry and high-throughput screening, coupled with a deeper understanding of resistance mechanisms, will be crucial for the development of the next generation of sustainable and effective crop protection agents.[19] The emergence of resistance to SDHI fungicides, often due to point mutations in the target SDH genes, necessitates the ongoing design of new inhibitors that can overcome these changes.[1][19][20]

References

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020-07-30). PubMed. Retrieved from [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025-02-13). ACS Publications. Retrieved from [Link]

  • Microtiter Method to Test the Sensitivity of Botrytis cinerea to Boscalid. (2025-08-06). ResearchGate. Retrieved from [Link]

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  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023-02-17). NIH. Retrieved from [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025-09-11). MDPI. Retrieved from [Link]

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  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (2025-08-09). ResearchGate. Retrieved from [Link]

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  • Metabolic Phenotype Characterization of Botrytis cinerea, the Causal Agent of Gray Mold. (2019-12-04). Frontiers in Microbiology. Retrieved from [Link]

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Application Notes & Protocols: Advanced Techniques for Incorporating Fluorinated Pyrazoles into Polymeric Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms and pyrazole heterocycles into molecules has led to significant advancements in pharmaceuticals, agrochemicals, and material science.[1][2] Fluorinated pyrazoles, in particular, exhibit enhanced metabolic stability, binding affinity, and unique physicochemical properties.[3][4] Integrating these valuable moieties into polymer backbones opens a new frontier for creating advanced functional materials with tailored properties for applications ranging from targeted drug delivery systems to high-performance coatings.[5][6] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed, field-proven protocols for the two primary strategies for incorporating fluorinated pyrazoles into polymers: the direct polymerization of functionalized monomers and the post-polymerization modification of reactive polymer scaffolds.

Introduction: The Rationale for Fluorinated Pyrazole Polymers

The efficacy and versatility of pyrazole-based compounds are well-documented, with numerous FDA-approved drugs featuring this heterocyclic core.[7][8] The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation.[4][9] This synergistic combination in fluorinated pyrazoles often results in compounds with superior biological activity and improved pharmacokinetic profiles.[10][11]

By incorporating these privileged scaffolds into polymeric structures, we can leverage the advantages of both components. The polymer backbone provides a means to control solubility, molecular weight, and architecture, while the pendant fluorinated pyrazole groups impart specific biological or material functions. This guide details the critical synthetic methodologies required to create these sophisticated macromolecules.

The two principal pathways for achieving this integration are:

  • Direct Polymerization: This "bottom-up" approach involves first synthesizing a monomer that contains the fluorinated pyrazole unit and a polymerizable functional group (e.g., an acrylate, methacrylate, or vinyl group). This monomer is then polymerized, often using controlled radical polymerization techniques to ensure well-defined polymer architectures.[12]

  • Post-Polymerization Modification (PPM): This "grafting-to" approach begins with a pre-synthesized polymer containing reactive functional groups. The fluorinated pyrazole, bearing a complementary reactive handle, is then chemically attached to the polymer backbone.[13][14] This method is exceptionally versatile, allowing for the functionalization of existing polymers and the creation of complex, multifunctional materials.[13][15]

The choice between these strategies depends on the desired polymer structure, the stability of the fluorinated pyrazole to polymerization conditions, and the availability of starting materials.

Strategy I: Direct Polymerization of Fluorinated Pyrazole Monomers

This strategy hinges on the successful synthesis of a monomer containing the fluorinated pyrazole moiety. Controlled/living radical polymerization (CLRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are ideal for this purpose, as they allow for precise control over molecular weight, dispersity, and the creation of complex architectures like block copolymers.[16][17]

Workflow for Direct Polymerization

The overall process involves monomer synthesis followed by a controlled polymerization reaction.

G cluster_0 Part A: Monomer Synthesis cluster_1 Part B: RAFT Polymerization A Fluorinated Precursor (e.g., 1,3-diketone) C Fluorinated Pyrazole Core A->C B Hydrazine Derivative B->C E Fluorinated Pyrazole Monomer C->E D Polymerizable Group (e.g., Acryloyl Chloride) D->E F Monomer (from Part A) E->F I Polymerization Reaction F->I G RAFT Agent (CTA) G->I H Radical Initiator (AIBN) H->I J Purification (Precipitation) I->J K Final Polymer Product J->K

Caption: Workflow for creating polymers via direct polymerization.

Protocol 1: Synthesis of a 3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-yl Acrylate Monomer

This protocol details the synthesis of a polymerizable acrylate monomer from a fluorinated β-diketone precursor. The reaction proceeds via a classical Knorr pyrazole synthesis followed by esterification.[18]

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

  • Phenylhydrazine

  • Ethanol, Glacial Acetic Acid

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Part A: Synthesis of 3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol

  • In a 250 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (10.0 g, 1 eq.) in ethanol (100 mL).

  • Add phenylhydrazine (1.05 eq.) dropwise to the solution at room temperature, followed by a catalytic amount of glacial acetic acid (0.5 mL).

  • Fit the flask with a condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

    • Causality: The condensation reaction between the hydrazine and the 1,3-dicarbonyl compound is the foundational step for forming the pyrazole ring. Acetic acid catalyzes the imine formation and subsequent cyclization.[18]

  • After completion, cool the reaction to room temperature and reduce the solvent volume in vacuo.

  • Pour the residue into cold water (200 mL) and stir. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the pyrazole-ol intermediate.

Part B: Acrylation to Form the Monomer

  • Suspend the dried 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol (5.0 g, 1 eq.) in anhydrous DCM (80 mL) in a flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) dropwise, followed by the slow, dropwise addition of acryloyl chloride (1.2 eq.).

    • Causality: TEA acts as a base to deprotonate the pyrazole hydroxyl group, forming a nucleophilic alkoxide that readily attacks the electrophilic carbonyl carbon of acryloyl chloride. The reaction is run at 0 °C to control its exothermicity.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure acrylate monomer.

Characterization Data (Expected)
¹H NMR Signals for phenyl protons, pyrazole ring proton, and vinyl protons (typically 3 signals between 5.9-6.5 ppm).
¹⁹F NMR A singlet corresponding to the -CF₃ group.
FTIR (cm⁻¹) ~1750 (C=O, ester), ~1635 (C=C, acrylate).
Mass Spec (ESI+) [M+H]⁺ corresponding to the calculated molecular weight.
Protocol 2: RAFT Polymerization of a Fluorinated Pyrazole Monomer

This protocol describes the synthesis of a well-defined homopolymer using the RAFT technique.

Materials:

  • Fluorinated Pyrazole Acrylate Monomer (from Protocol 1)

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous 1,4-Dioxane

  • Methanol (for precipitation)

  • Schlenk flask and nitrogen line

Procedure:

  • In a Schlenk flask, dissolve the monomer (e.g., 1.0 g), CPADB (target [M]/[CTA] ratio, e.g., 100:1), and AIBN ([CTA]/[I] ratio, e.g., 5:1) in anhydrous dioxane (to achieve a ~2 M monomer concentration).

  • Seal the flask with a rubber septum.

  • Perform three freeze-pump-thaw cycles to thoroughly degas the solution.

    • Causality: Oxygen must be removed as it can react with the propagating radicals, inhibiting or terminating the polymerization and leading to a loss of control.

  • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold methanol (~10-fold excess).

  • Collect the polymer by filtration or centrifugation, re-dissolve in a small amount of THF, and re-precipitate into cold methanol. Repeat this process twice to ensure removal of unreacted monomer and initiator fragments.

  • Dry the final polymer under vacuum to a constant weight.

Characterization Purpose
GPC/SEC Determine number-average molecular weight (Mₙ) and polydispersity index (PDI). A PDI < 1.3 is indicative of a controlled polymerization.
¹H NMR Confirm polymer structure and calculate monomer conversion.
DSC/TGA Assess thermal properties like glass transition temperature (Tg) and decomposition temperature.[19]

Strategy II: Post-Polymerization Modification (PPM)

PPM is a powerful method for introducing functional moieties onto a polymer that may not be compatible with polymerization conditions.[20] A highly efficient route involves the reaction of an amine-functionalized fluorinated pyrazole with a polymer bearing activated ester side chains, such as poly(pentafluorophenyl methacrylate) (PPFMA).[14][21]

Workflow for Post-Polymerization Modification

G cluster_0 Part A: Synthesis of Amine-Py cluster_1 Part B: Polymer Modification A Fluorinated Pyrazole with Nitro Group B Reduction Reaction (e.g., SnCl2 or H2/Pd-C) A->B C Amine-Functionalized Fluorinated Pyrazole (Amine-Py) B->C E Amine-Py (from Part A) C->E D Reactive Polymer (e.g., PPFMA) F Modification Reaction (Amidation) D->F E->F G Purification (Dialysis/Precipitation) F->G H Final Functionalized Polymer G->H

Caption: Workflow for creating polymers via post-polymerization modification.

Protocol 3: Synthesis of 4-(3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-yl)aniline

This protocol describes the synthesis of an amine-functionalized pyrazole suitable for PPM, starting from a nitro-substituted precursor.

Materials:

  • 1-(4-Nitrophenyl)hydrazine hydrochloride

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (or similar fluorinated diketone)

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated HCl

  • Ethanol, Ethyl Acetate

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Synthesize the nitro-pyrazole intermediate by reacting the fluorinated diketone with 1-(4-nitrophenyl)hydrazine hydrochloride following a procedure similar to Protocol 1, Part A.

  • In a round-bottom flask, suspend the resulting nitro-pyrazole (5.0 g, 1 eq.) in ethanol (100 mL).

  • Add tin(II) chloride dihydrate (5 eq.) to the suspension.

  • Carefully add concentrated HCl (10 mL) dropwise. Fit the flask with a condenser and heat to reflux for 3 hours.

    • Causality: SnCl₂ in acidic media is a classical and robust reducing agent for converting aromatic nitro groups to primary amines.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Basify the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is ~8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired amine-functionalized fluorinated pyrazole.

Protocol 4: PPM of Poly(pentafluorophenyl methacrylate) (PPFMA)

This protocol details the amidation reaction to graft the amine-pyrazole onto a reactive polymer backbone.

Materials:

  • Poly(pentafluorophenyl methacrylate) (PPFMA), synthesized via RAFT or purchased

  • Amine-functionalized fluorinated pyrazole (from Protocol 3)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Diethyl ether or Methanol (for precipitation)

Procedure:

  • Dissolve the PPFMA (1.0 g) in anhydrous DMF (20 mL) in a flask under nitrogen.

  • In a separate vial, dissolve the amine-pyrazole (1.5 eq. relative to the polymer's ester groups) and DIPEA (2.0 eq.) in a small amount of DMF.

  • Add the amine solution to the polymer solution dropwise at room temperature.

    • Causality: The pentafluorophenol is an excellent leaving group, making the ester carbonyl highly susceptible to nucleophilic attack by the amine. DIPEA acts as a base to scavenge the pentafluorophenol byproduct, driving the reaction to completion.[13]

  • Stir the reaction at 50 °C for 24 hours.

  • Monitor the reaction by FTIR. The successful modification is indicated by the decrease of the activated ester carbonyl peaks (~1780 cm⁻¹) and the appearance of the amide carbonyl peak (~1680 cm⁻¹).

  • Cool the reaction mixture and precipitate the functionalized polymer into a large excess of cold diethyl ether or methanol.

  • Purify the polymer by repeated re-dissolution/precipitation cycles or by dialysis against a suitable solvent to remove all small-molecule impurities.

  • Dry the final product under high vacuum.

Monitoring Reaction Progress
FTIR Spectroscopy Disappearance of activated ester C=O stretch (~1780 cm⁻¹). Appearance of amide C=O stretch (~1680 cm⁻¹).
¹H NMR Spectroscopy Appearance of new aromatic signals from the grafted pyrazole moiety.
¹⁹F NMR Spectroscopy Disappearance of signals from the pentafluorophenyl ester group. Appearance of the signal from the pyrazole's -CF₃ group.

Conclusion

The methodologies presented provide robust and versatile pathways for the synthesis of polymers containing fluorinated pyrazole moieties. The direct polymerization of custom-synthesized monomers via controlled techniques like RAFT offers excellent control over macromolecular architecture. Alternatively, post-polymerization modification provides a modular and highly efficient strategy for functionalizing pre-existing polymer backbones. The choice of technique will be guided by the specific application, desired material properties, and synthetic accessibility. These advanced polymeric materials hold immense promise for the development of next-generation therapeutics, smart materials, and functional coatings.

References

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Application Note: Characterization of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a Potential Cyclooxygenase (COX) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by the commercial success of Celecoxib.[1][2] This document provides a comprehensive guide for the characterization of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a structural analogue of known COX inhibitors, as a potential anti-inflammatory agent. We present detailed, field-proven protocols for both cell-free enzymatic assays and cell-based functional assays to determine the compound's inhibitory potency (IC₅₀) and its selectivity for COX-2 over the constitutive COX-1 isoform. This guide is designed to equip researchers with the necessary methodologies to rigorously evaluate this and similar compounds, from initial hit validation to lead optimization.

Introduction: The Rationale for Targeting COX-2 with Pyrazole Derivatives

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[3] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a vital role in gastrointestinal mucosal protection and platelet aggregation, and COX-2, which is typically induced at sites of inflammation.[4]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of these enzymes.[5] However, non-selective NSAIDs that inhibit both isoforms can lead to significant gastrointestinal side effects due to the suppression of COX-1. This clinical challenge spurred the development of selective COX-2 inhibitors ("coxibs"), which aim to provide potent anti-inflammatory relief with an improved safety profile.[6]

The 1,5-diarylpyrazole structure is a well-established pharmacophore for potent and selective COX-2 inhibition.[7][8] The drug Celecoxib, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a prime example of this class.[9][10] The trifluoromethyl group at the 3-position of the pyrazole ring is known to contribute significantly to both potency and COX-2 selectivity.[8][10] The subject of this guide, 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, shares this critical pyrazole core and trifluoromethyl moiety, making it a compelling candidate for investigation as a COX inhibitor.

This document provides the necessary protocols to quantitatively assess its inhibitory activity and selectivity, a critical first step in its pharmacological evaluation.

The Cyclooxygenase Signaling Pathway

The following diagram illustrates the conversion of arachidonic acid by COX enzymes and the point of intervention for inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids AA Arachidonic Acid Phospholipids->AA Stimuli PLA2 Phospholipase A₂ PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inhibitor 5-methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylic acid / NSAIDs Inhibitor->COX

Caption: The cyclooxygenase signaling pathway and point of inhibition.

Pre-Experimental Preparation

A. Compound Handling and Stock Solution Preparation Scientific rigor begins with accurate sample preparation. The solubility of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid should first be determined in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Solubility Test: Start by attempting to dissolve 1-5 mg of the compound in 100 µL of DMSO to create a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly and visually inspect for complete dissolution. If insoluble, gentle warming or sonication may be attempted.

  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate assay buffer or cell culture medium. Expert Tip: Ensure the final concentration of DMSO in the assay well is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.

B. Selection of Reference Compounds All inhibition assays must include positive controls to validate the assay's performance.

  • Selective COX-2 Inhibitor (e.g., Celecoxib): Used as a benchmark for COX-2 potency and selectivity.

  • Non-Selective Inhibitor (e.g., Indomethacin): Used to confirm the sensitivity of both COX-1 and COX-2 enzymes in the assay.

Protocol 1: In Vitro Enzymatic Inhibition Assay

This protocol directly measures the compound's ability to inhibit purified recombinant COX-1 and COX-2 enzymes. Many commercial kits are available that rely on measuring the peroxidase component of COX activity.[4][11] The principle involves monitoring the appearance of an oxidized colorimetric or fluorometric probe.[12]

A. Principle The peroxidase activity of COX catalyzes the reduction of PGG2 to PGH2. This reaction can be monitored by observing the oxidation of a probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which develops a color that can be measured spectrophotometrically.[12] An inhibitor will reduce the rate of this color development.

B. Materials

  • Recombinant Ovine or Human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Colorimetric Probe (e.g., TMPD) or Fluorometric Probe

  • Test Compound and Reference Inhibitors (Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

C. Experimental Workflow Diagram

InVitro_Workflow Start Start Prep Prepare Reagents: Enzyme, Buffer, Heme, Inhibitors Start->Prep Plate Plate Setup (96-well): Add Buffer, Heme, Enzyme, and Inhibitor Prep->Plate Incubate1 Pre-incubate Inhibitor with Enzyme (e.g., 10 min at 25°C) Plate->Incubate1 Initiate Initiate Reaction: Add Substrate (Arachidonic Acid) Incubate1->Initiate Read Kinetic Read: Measure Absorbance/Fluorescence over time Initiate->Read Analyze Data Analysis: Calculate % Inhibition Read->Analyze IC50 Generate Dose-Response Curve Determine IC₅₀ Value Analyze->IC50 End End IC50->End

Caption: Workflow for the in vitro COX enzymatic inhibition assay.

D. Step-by-Step Protocol

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and cofactors in cold assay buffer immediately before use.

  • Plate Layout: Designate wells for 100% activity (enzyme, no inhibitor), background (no enzyme), and various concentrations of the test compound and reference inhibitors.

  • Assay Setup: To each well (except background), add in the following order:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of diluted COX-1 or COX-2 enzyme

    • 10 µL of the test compound dilution (or vehicle, e.g., DMSO, for 100% activity wells).

  • Inhibitor Pre-incubation: Gently mix and incubate the plate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the colorimetric/fluorometric probe solution, followed immediately by 20 µL of arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 590 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 5-10 minutes.

E. Data Analysis

  • Calculate Reaction Rate: Determine the rate (V) of the reaction (change in absorbance per minute) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of the 100% activity well and V_inhibitor is the rate in the presence of the inhibitor.

  • Determine IC₅₀: Plot percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Cell-Based COX-2 Functional Assay

This protocol assesses the compound's activity in a more physiologically relevant environment. It measures the inhibition of prostaglandin E₂ (PGE₂) production in cells where COX-2 expression has been induced by an inflammatory stimulus.[13]

A. Principle Murine macrophage cells (e.g., RAW 264.7) or human lung carcinoma cells (A549) are treated with lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce the expression of COX-2. The cells are then exposed to the test compound. The compound's efficacy is determined by quantifying the amount of PGE₂, a major product of the COX-2 pathway, released into the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[13]

B. Materials

  • RAW 264.7 or A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli or human IL-1β

  • Test Compound and Reference Inhibitors

  • PGE₂ ELISA Kit

  • 96-well cell culture plates

C. Experimental Workflow Diagram

CellBased_Workflow Start Start Seed Seed Cells in 96-well Plate (e.g., RAW 264.7) Start->Seed Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Pre-treat with Test Compound (1 hour) Adhere->Treat Induce Induce COX-2 with LPS / IL-1β (18-24 hours) Treat->Induce Collect Collect Culture Supernatant Induce->Collect ELISA Quantify PGE₂ using ELISA Kit Collect->ELISA Analyze Calculate PGE₂ Concentration and % Inhibition ELISA->Analyze IC50 Generate Dose-Response Curve Determine IC₅₀ Value Analyze->IC50 End End IC50->End

Caption: Workflow for the cell-based COX-2 functional assay.

D. Step-by-Step Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the old medium and replace it with fresh serum-free medium containing various concentrations of the test compound or reference inhibitors. Incubate for 1 hour. Include vehicle-only control wells.

  • COX-2 Induction: Add LPS to a final concentration of 1 µg/mL to all wells (except for the unstimulated negative control) to induce COX-2 expression.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE₂ analysis.

  • PGE₂ Quantification: Perform the PGE₂ competitive ELISA according to the manufacturer’s protocol. This typically involves incubating the supernatant with a PGE₂-alkaline phosphatase conjugate and a specific antibody in a pre-coated plate.

  • Data Analysis: Calculate the PGE₂ concentration in each sample based on the standard curve generated in the ELISA. Determine the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated, vehicle-treated control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression.

Data Interpretation and Summary

The ultimate goal is to determine the potency and selectivity of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The data should be summarized clearly for comparison.

A. Quantitative Data Summary The results from both assays should be compiled into a table.

CompoundCOX-1 IC₅₀ (µM) (Enzymatic Assay)COX-2 IC₅₀ (µM) (Enzymatic Assay)COX-2 IC₅₀ (µM) (Cell-Based Assay)Selectivity Index (SI) (COX-1/COX-2)
Test Compound [Insert Value][Insert Value][Insert Value][Calculate Value]
Celecoxib (Reference) [Insert Value][Insert Value][Insert Value][Calculate Value]
Indomethacin (Reference) [Insert Value][Insert Value][Insert Value][Calculate Value]

B. Calculating the Selectivity Index (SI) The selectivity of the compound for COX-2 is a critical parameter.[14] It is calculated from the enzymatic assay data:

SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

  • SI > 1: Indicates selectivity for COX-2. A higher SI value signifies greater selectivity.

  • SI ≈ 1: Indicates a non-selective inhibitor.

  • SI < 1: Indicates selectivity for COX-1.

Expert Interpretation: A promising anti-inflammatory candidate will exhibit a low (sub-micromolar) IC₅₀ value against COX-2 in both the enzymatic and cell-based assays, and a high Selectivity Index (ideally >50), indicating it is significantly less potent against the COX-1 isoform. Discrepancies between the enzymatic and cell-based IC₅₀ values can provide valuable insights into factors like cell permeability or potential off-target effects.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a COX inhibitor. By systematically determining its potency against COX-1 and COX-2 and its efficacy in a cellular context, researchers can make informed decisions regarding the compound's potential as a lead candidate for the development of novel anti-inflammatory therapeutics.

References

  • Al-Ostath, A., Abulfadl, A., El-Malah, A., & El-Adl, K. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link][1]

  • Reddy, L. H., Reddy, G. V., & Reddy, P. (2018). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][15]

  • Kuzu, B., Köstekci, S., Karakuş, F., & Tülüce, Y. (2024). Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link][16]

  • Al-Ostath, A., Abulfadl, A., El-Malah, A., & El-Adl, K. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. [Link][2]

  • Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. [Link][17]

  • Fahmy, H., & El-Sayed, M. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology. [Link][6]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. [Link][4]

  • Panara, M. R., et al. (2018). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. [Link][18]

  • Ballo, M. K., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. [Link][12]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. [Link][19]

  • Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Ovarian Research. [Link][5]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. [Link][7]

  • U.S. Food and Drug Administration. (n.d.). CELEBREX (celecoxib) capsules Label. accessdata.fda.gov. [Link][9]

  • Wikipedia. (n.d.). Celecoxib. Wikipedia. [Link][10]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. [Link][8]

Sources

derivatization of pyrazole carboxylic acids for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Derivatization of Pyrazole Carboxylic Acids for Biological Screening

Introduction: The Strategic Value of Pyrazoles and Their Derivatization

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its versatile structure, featuring a five-membered ring with two adjacent nitrogen atoms, allows for diverse molecular interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6]

The carboxylic acid moiety, when appended to the pyrazole core, often serves as a critical pharmacophore, engaging in key hydrogen bonding interactions within a target's active site. However, the inherent properties of a carboxylic acid—namely its ionizable nature—can present significant challenges in drug development, often leading to poor membrane permeability, rapid metabolism, and limited oral bioavailability.[7]

Derivatization of the pyrazole carboxylic acid is therefore a pivotal strategy in hit-to-lead and lead optimization campaigns. It serves a dual purpose:

  • To Mitigate Pharmacokinetic Liabilities: By masking the polar carboxylic acid group, derivatives such as amides and esters can dramatically improve a compound's physicochemical properties, enhancing its ability to cross cellular membranes and improving its overall drug-like profile.

  • To Probe Structure-Activity Relationships (SAR): Creating a library of derivatives allows medicinal chemists to systematically explore the chemical space around the core scaffold. This exploration is crucial for identifying which structural modifications enhance potency, improve selectivity, and reduce off-target toxicity.[8][9]

This guide provides an in-depth exploration of key derivatization strategies for pyrazole carboxylic acids, complete with detailed protocols and expert insights to empower researchers in their drug discovery efforts.

Strategic Overview: Pathways for Derivatization

The pyrazole carboxylic acid is a versatile intermediate from which numerous analogs can be synthesized. The choice of derivatization strategy depends on the overall goal, whether it's generating a diverse library for high-throughput screening (HTS) or rationally designing analogs to improve specific properties.

G PCA Pyrazole Carboxylic Acid (Core Scaffold) Amide Amide Library PCA->Amide Amidation Ester Ester Prodrugs PCA->Ester Esterification Bioisostere Bioisosteric Replacement (e.g., Tetrazoles) PCA->Bioisostere Multi-step Synthesis MCR Multi-Component Rxn (e.g., Ugi) PCA->MCR Combinatorial Library CrossCoupling Cross-Coupling (e.g., Suzuki) PCA->CrossCoupling From Halogenated Precursor Screening Biological Screening (HTS, SAR) Amide->Screening Ester->Screening Bioisostere->Screening MCR->Screening CrossCoupling->Screening

Caption: General derivatization strategies starting from a core pyrazole carboxylic acid scaffold.

Amide Bond Formation: The Workhorse of Library Synthesis

The conversion of a carboxylic acid to an amide is arguably the most common and powerful derivatization reaction in medicinal chemistry. It replaces an acidic, anionic group with a neutral, hydrogen-bond-donating-and-accepting amide, which can profoundly alter a molecule's properties and biological interactions. This strategy is ideal for rapidly generating large libraries for SAR studies by coupling the pyrazole carboxylic acid with a diverse panel of commercially available amines.

Protocol 1: Amide Coupling via Acid Chloride Intermediate

This robust, two-step method is highly effective for a wide range of amines. It involves the initial activation of the carboxylic acid to a more reactive acid chloride.[10][11]

Step A: Formation of the Pyrazole-Carbonyl Chloride

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Catalyst: Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

  • Activation: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise.

    • Expertise & Experience: Gas evolution (CO₂, CO, HCl from oxalyl chloride; SO₂, HCl from thionyl chloride) is a visual indicator of the reaction's progress.[11] Oxalyl chloride is often preferred as its byproducts are entirely gaseous, simplifying workup.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.

  • Isolation: Remove the solvent and excess reagent in vacuo. The resulting crude acid chloride is highly reactive and is typically used immediately in the next step without further purification.[11]

Step B: Amide Formation

  • Setup: Dissolve the crude acid chloride from Step A in fresh anhydrous DCM and cool the solution to 0 °C.

  • Amine Solution: In a separate flask, dissolve the desired amine (1.1-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final amide.

Protocol 2: Direct Amide Coupling with Coupling Reagents

Single-step coupling protocols are often preferred for their operational simplicity, especially in a high-throughput or parallel synthesis setting. These reagents activate the carboxylic acid in situ.

G node1 Pyrazole-COOH R-NH₂ node3 Activated Intermediate (e.g., O-Acylisourea) node1:f0->node3:f0 Activation node1:f1->node3 node2 Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) node2->node3 node4 Pyrazole-CONHR node3->node4 Nucleophilic Attack by Amine node5 Byproducts (e.g., DCU, HOBt) node3->node5

Caption: Generalized workflow for a direct amide coupling reaction.

  • Setup: In a vial, dissolve the pyrazole carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Base: Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor progress by LC-MS.

    • Trustworthiness: The inclusion of additives like HOBt or HOAt with carbodiimides (e.g., EDC) is critical. They act as activated ester intermediates, which suppresses side reactions and minimizes racemization, a crucial consideration for chiral substrates.

  • Workup & Purification: Dilute the reaction mixture with ethyl acetate and perform aqueous washes as described in Protocol 1, Step B5. Purify via column chromatography or preparative HPLC.

Coupling Reagent Full Name Key Features & Insights
EDC / DCC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / DicyclohexylcarbodiimideClassic carbodiimides. Economical but can cause allergic sensitization (DCC). The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble and can be removed by filtration.[12][13]
HATU / HBTU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient and fast-acting uronium salts. Excellent for hindered amines and acids. Byproducts are water-soluble, simplifying purification.[14]
T3P® Propylphosphonic AnhydrideA cyclic phosphonic anhydride that is very effective and generates water-soluble byproducts. Considered a green coupling reagent.

Table 1: Comparison of common reagents for direct amide bond formation.

Esterification: Modulating Lipophilicity and Creating Prodrugs

Esterification is a straightforward method to mask the carboxylic acid, thereby increasing the compound's lipophilicity and potentially improving its passive diffusion across cell membranes. Esters can also serve as prodrugs, which are inactive until they are hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.

Protocol 3: Fischer-Speier Esterification
  • Setup: Dissolve the pyrazole carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (2-5 mol%).

  • Reaction: Heat the mixture to reflux for 4-24 hours. Monitor by TLC.

    • Expertise & Experience: This is an equilibrium-driven reaction. Using a large excess of the alcohol pushes the equilibrium towards the ester product. For more precious alcohols, a Dean-Stark apparatus can be used to remove the water byproduct azeotropically.

  • Workup: Cool the reaction to room temperature and remove the excess alcohol in vacuo. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography.

Bioisosteric Replacement: Advanced Lead Optimization

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another functional group without significantly altering the molecule's biological activity, while potentially improving its pharmacokinetic or physicochemical profile.[15] Replacing a carboxylic acid with a suitable bioisostere is a powerful strategy to overcome issues of metabolic instability and poor absorption.[7][16]

Bioisostere Approx. pKa Rationale for Use & Key Advantages
Carboxylic Acid ~4-5Parent group. Strong H-bond acceptor. Often charged at physiological pH.
Tetrazole ~4.5-5.0The most common replacement. Closely mimics the acidity and charge distribution of a carboxylic acid. Metabolically stable and can improve oral bioavailability.[7][16]
Acylsulfonamide ~3-4Stronger acid. Can form different interactions with target proteins.
Hydroxamic Acid ~9Weaker acid. Often used as a metal-chelating group, particularly for metalloenzyme inhibitors.
5-oxo-1,2,4-oxadiazole ~6-7Less acidic heterocycle that can improve membrane permeability compared to more acidic bioisosteres like tetrazoles.[15]

Table 2: Common bioisosteric replacements for the carboxylic acid group.

The synthesis of these bioisosteres is highly specific to the target heterocycle and typically involves multi-step pathways starting from precursors like nitriles or amides, which can themselves be derived from the pyrazole carboxylic acid. For example, a common route to a tetrazole involves the [2+3] cycloaddition of an azide source (e.g., sodium azide or azidotrimethylsilane) with a nitrile, which can be obtained from dehydration of a primary amide derivative of the pyrazole carboxylic acid.[17]

Advanced Strategies for Library Diversification

For generating highly novel compound libraries, the pyrazole core itself can be further functionalized using modern synthetic methods.

  • Suzuki-Miyaura Cross-Coupling: If the synthesis starts with a halogenated (e.g., bromo- or iodo-) pyrazole carboxylic acid, palladium-catalyzed Suzuki coupling can be used to install a wide variety of aryl or heteroaryl groups.[18][19][20] This allows for systematic exploration of substituents on the pyrazole ring itself, in addition to derivatization at the carboxylic acid position.

  • Ugi Multi-Component Reaction (MCR): The Ugi reaction is a powerful tool for combinatorial chemistry.[21][22] By using the pyrazole carboxylic acid as one of the four components (along with an aldehyde, an amine, and an isocyanide), complex, peptide-like molecules can be assembled in a single, efficient step, leading to rapid generation of structurally diverse libraries.[23]

Analytical Characterization of Derivatives

Confirmation of a successful derivatization is essential. A combination of standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the overall structure. For an amide, the appearance of a new N-H signal (if applicable) and signals corresponding to the new amine fragment are key indicators. For an ester, signals for the new alkoxy group will be present.[24][25]

  • Mass Spectrometry (MS): LC-MS is invaluable for monitoring reaction progress and confirming the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for observing the change in functional groups. The broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) will disappear, and a new C=O stretch for the amide (~1650 cm⁻¹) or ester (~1735 cm⁻¹) will appear.

Conclusion

The derivatization of pyrazole carboxylic acids is a fundamental and versatile process in the journey of drug discovery. From the rapid generation of amide libraries for initial SAR screening to the sophisticated application of bioisosteric replacement for lead optimization, these chemical modifications are essential for transforming a promising hit compound into a viable drug candidate. The protocols and strategies outlined in this guide provide a robust framework for researchers to effectively explore the vast chemical space offered by the pyrazole scaffold, paving the way for the development of novel therapeutics.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link][5][6]

  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from researchgate.net. [Link][4]

  • Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from benthamscience.com. [Link][3]

  • MDPI. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4799. [Link][26]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link][1]

  • McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. [Link][27]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from inno-pharmchem.com. [Link][8]

  • Akhtar, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2231-2250. [Link][2]

  • Yilmaz, F., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Archiv der Pharmazie, 347(7), 481-494. [Link][9]

  • ACS Publications. (2020). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Journal of Medicinal Chemistry. [Link][16]

  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1965-1970. [Link][28]

  • Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(3), 627-643. [Link][14]

  • NIH. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link][12]

  • ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from researchgate.net. [Link][13]

  • NIH. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 143(43), 18048-18054. [Link][7]

  • Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link][18]

  • ResearchGate. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from researchgate.net. [Link][24]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from en.wikipedia.org. [Link][21]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from organic-chemistry.org. [Link][22]

  • ResearchGate. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from researchgate.net. [Link][25]

  • Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Retrieved from amerigoscientific.com. [Link][23]

  • NIH. (2018). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 14, 148-155. [Link][17]

  • NIH. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2235-2246. [Link][20]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Trifluoromethyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethylated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the synthesis of these vital heterocyclic compounds, with a focus on overcoming issues of low yield.

Introduction: The Challenge of Trifluoromethyl Pyrazole Synthesis

The trifluoromethyl (CF₃) group is a cornerstone in medicinal chemistry and agrochemicals, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] Pyrazoles, a class of five-membered heterocyclic compounds, are also privileged scaffolds in drug discovery.[4][5] The combination of these two moieties in trifluoromethyl pyrazoles creates molecules of significant interest.

The most common and versatile method for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[6] When the 1,3-dicarbonyl precursor contains a CF₃ group, specific challenges often arise that can lead to frustratingly low yields. This guide provides a systematic approach to diagnosing and resolving these issues.

Synthesis_Workflow reagents 1. Reagent Prep (Diketone & Hydrazine) setup 2. Reaction Setup (Anhydrous Conditions) reagents->setup Purity Check reaction 3. Cyclocondensation (Heating/Stirring) setup->reaction Inert Atmosphere workup 4. Quench & Extraction reaction->workup TLC Monitoring purification 5. Purification (Column/Recrystallization) workup->purification product Final Product purification->product Characterization Regioselectivity sub Unsymmetrical Diketone (R-CO-CH₂-CO-CF₃) + R'-NH-NH₂ pathA Attack at CO-CF₃ (Electronically Favored) sub->pathA pathB Attack at CO-R (Sterically Favored) sub->pathB prodA Major Isomer (e.g., 3-CF₃-5-R-Pyrazole) pathA->prodA Solvent Effects (e.g., HFIP) prodB Minor Isomer (e.g., 5-CF₃-3-R-Pyrazole) pathB->prodB Troubleshooting_Logic start Low Yield Observed tlc Analyze Crude by TLC/LC-MS start->tlc unreacted_sm Problem: Unreacted Starting Material tlc->unreacted_sm Main spot is SM side_products Problem: Multiple Side Products tlc->side_products Multiple spots no_spot Problem: Baseline Material / No Product tlc->no_spot Baseline/No UV spots sol_unreacted Solution: - Check Reagent Purity - Increase Temp/Time - Add Acid Catalyst unreacted_sm->sol_unreacted sol_side Solution: - Change Solvent (HFIP/TFE) - Adjust pH - Lower Temperature side_products->sol_side sol_no_spot Solution: - Confirm Reagent Identity - Check for Decomposition (Tarring) - Use Anhydrous Conditions no_spot->sol_no_spot

Sources

Technical Support Center: Optimizing Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As a core heterocyclic motif in numerous pharmaceuticals and agrochemicals, the efficient construction of the pyrazole ring is of paramount importance.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during pyrazole synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. The question-and-answer format provides direct, actionable advice to get your reaction back on track.

Q1: Why is the yield of my pyrazole synthesis consistently low or non-existent?

A1: Low yield is one of the most frequent challenges and can be attributed to several factors, from reaction kinetics to substrate stability.[4] A systematic approach is the key to diagnosis.

Causality Analysis & Solutions:

  • Incomplete Reaction: The most straightforward cause is that the reaction has not proceeded to completion. Many pyrazole syntheses, especially the classic Knorr synthesis, require sufficient time and energy to overcome activation barriers.[4][5]

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of the limiting starting material.[4]

      • Increase Temperature: Many condensation reactions require heating.[4] Raising the temperature to reflux can significantly increase the reaction rate. However, be aware that temperatures above an optimal point (e.g., 60-80°C for some reactions) can sometimes lead to decomposition and a decrease in yield.[6][7] A temperature screen is often a valuable optimization step.[8][9]

  • Suboptimal Catalysis: The choice and concentration of the catalyst are critical. In the Knorr synthesis, an acid catalyst protonates a carbonyl group, increasing its electrophilicity for the initial nucleophilic attack by hydrazine.

    • Troubleshooting:

      • Catalyst Type: For standard condensations of 1,3-diketones, catalytic amounts of a simple protic acid like acetic acid are often sufficient.[4] For less reactive substrates, stronger acids or Lewis acids like nano-ZnO or silver triflate have been shown to dramatically improve yields.[1][10][11]

      • Catalyst Loading: Ensure the correct catalytic amount is used. Too little may result in a sluggish reaction, while too much can sometimes promote side reactions.

  • Starting Material Purity & Stability: Impurities in your 1,3-dicarbonyl compound or hydrazine can inhibit the reaction or lead to unwanted byproducts.[12] Hydrazine and its derivatives can also degrade upon storage.

    • Troubleshooting:

      • Verify Purity: Confirm the purity of your starting materials via NMR or other analytical techniques.[12]

      • Use Fresh Reagents: Use freshly opened or purified hydrazine. Hydrazine hydrate's water content can also be a factor to consider.[13]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G cluster_start Start: Low Yield Observed cluster_analysis Analysis & Optimization cluster_solution Solutions start Low Yield (<50%) check_sm 1. Verify Starting Material Purity & Stoichiometry start->check_sm monitor_rxn 2. Monitor Reaction by TLC/LC-MS Is starting material consumed? check_sm->monitor_rxn If pure solution_purify Purify Starting Materials check_sm->solution_purify If impure incomplete Incomplete Reaction monitor_rxn->incomplete optimize_cond 3. Optimize Conditions incomplete->optimize_cond Yes, but slow check_side_products 4. Analyze Byproducts Are regioisomers or other spots visible? incomplete->check_side_products Yes, fully consumed solution_time_temp Increase Time & Temperature incomplete->solution_time_temp No solution_catalyst Screen Catalysts & Solvents optimize_cond->solution_catalyst solution_regio Address Regioselectivity (See Q2) check_side_products->solution_regio

Caption: A troubleshooting workflow for diagnosing and solving low reaction yields.

Q2: My reaction produces a mixture of products, likely regioisomers. How can I improve selectivity and purify my desired compound?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound.[1][14] The two non-equivalent carbonyl groups can both be attacked by the hydrazine, leading to two different pyrazole products.

Controlling Regioselectivity:

  • Steric and Electronic Effects: The outcome is governed by the steric and electronic properties of the R1 and R3 substituents on the diketone.[14] Generally, the initial nucleophilic attack from the hydrazine occurs at the more electrophilic (less sterically hindered) carbonyl carbon.

  • Solvent Choice: The solvent can play a significant role. While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to provide superior regioselectivity in certain cases, particularly for the synthesis of 1-aryl-pyrazoles.[11][15]

  • pH Control: The pH of the reaction medium can influence which carbonyl is more reactive and the stability of the intermediates, thereby affecting the final product ratio.[14]

Purification Strategies:

  • Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the solvent system is crucial for achieving good separation on a silica gel column.[15] For basic pyrazoles that may interact strongly with acidic silica, the column can be pre-treated with a small amount of triethylamine in the eluent.[16]

  • Fractional Crystallization: If the regioisomers have significantly different solubilities, fractional crystallization can be an effective and scalable purification method.[16]

  • Acid Salt Formation: Pyrazoles are basic and can form salts with acids. By reacting the crude mixture with an inorganic or organic acid, it's sometimes possible to selectively crystallize the acid-addition salt of the major isomer, providing a highly effective purification method.[17][18]

Q3: My product is difficult to purify, appearing as a persistent oil or failing to crystallize. What should I do?

A3: Purification difficulties often arise when the product is a low-melting solid or an oil, or when persistent impurities are present.

Troubleshooting Purification:

Purification ChallengeRecommended SolutionCausality & Explanation
Product is an Oil 1. Trituration: Vigorously stir the oil with a non-polar solvent (e.g., hexanes, diethyl ether). This can sometimes induce crystallization.[16]2. Column Chromatography: If trituration fails, chromatography is the next step.Oils often contain impurities that inhibit the formation of a crystal lattice. Trituration washes away these impurities, while chromatography provides a more rigorous separation.
Recrystallization Fails 1. Solvent Screening: Test a wide range of solvent systems. Common choices include ethanol/water, ethyl acetate/hexanes, and isopropanol.[16]2. Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to initiate crystallization.Finding the right solvent where the product has high solubility when hot and low solubility when cold is critical. Impurities can also interfere with crystal growth.
Removal of Hydrazine Acid-Base Extraction: Wash the organic layer containing your product with a dilute aqueous acid solution (e.g., 1M HCl).[16]Unreacted hydrazine and its salts are basic. The acid wash protonates them, making them water-soluble and pulling them into the aqueous layer, away from your less basic pyrazole product.
Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about optimizing pyrazole synthesis.

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis, first reported in 1883, is the most common and direct method for forming the pyrazole ring.[1][19] It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][5] The mechanism proceeds through several key steps:

  • Initial Condensation: One nitrogen atom of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate.[5][20]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the remaining carbonyl carbon, closing the five-membered ring.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[5]

G compound 1,3-Dicarbonyl + Hydrazine intermediate Hydrazone/Enamine Intermediate compound->intermediate Condensation (-H2O) cyclized Cyclized Intermediate (non-aromatic) intermediate->cyclized Intramolecular Cyclization product Pyrazole (Aromatic) cyclized->product Dehydration (-H2O)

Caption: The general mechanism of the Knorr pyrazole synthesis.

Q2: How does the choice of catalyst impact the reaction?

A2: The catalyst is crucial for accelerating the reaction, which can otherwise be very slow.[1] Different catalytic systems can be employed depending on the reactivity of the substrates and the desired reaction conditions.

Catalyst TypeExamplesMechanism of Action & Use CaseReferences
Protic Acids Acetic Acid (AcOH), HClDonates a proton to a carbonyl oxygen, increasing its electrophilicity. Ideal for standard, unactivated substrates.[4]
Lewis Acids Nano-ZnO, LiClO₄, AgOTf, Sc(OTf)₃Coordinates to the carbonyl oxygen, polarizing the C=O bond. Effective for improving yields and reaction rates, especially with challenging substrates.[1][11][21]
Green Catalysts Ionic Liquids, Clays (Montmorillonite K10), Co₃O₄-SiO₂ NanocompositesProvide an environmentally benign alternative, often enabling reactions in water or under solvent-free conditions with high yields and easy catalyst recycling.[1][21]
Base Catalysts DBU, t-BuOKUsed in specific pyrazole syntheses, such as those involving 1,3-dipolar cycloadditions or reactions with nitroolefins, to facilitate deprotonation steps.[15][22]
Q3: Which solvent should I choose for my pyrazole synthesis?

A3: Solvent selection can dramatically influence the reaction rate, yield, and regioselectivity.[15] There is no single "best" solvent, as the optimal choice depends on the specific substrates and reaction type.

Solvent ClassExamplesCharacteristics & Typical UseReferences
Polar Protic Ethanol, Acetic AcidTraditional solvents for the Knorr synthesis. They can hydrogen bond and solvate ions well. Ethanol is a common and effective choice.[15][23]
Aprotic Dipolar DMF, DMAc, NMPCannot donate hydrogen bonds but have large dipole moments. Often give superior yields and regioselectivity for 1-aryl-pyrazoles.[1][11][15]
Non-Polar Toluene, HexaneGenerally poor solvents for pyrazole synthesis as they do not effectively solvate the polar intermediates. No reaction may be observed.[23]
Green Solvents Water, Polyethylene Glycol (PEG), Ionic LiquidsEnvironmentally friendly options. Many modern protocols are developed in these solvents, often with the aid of specific catalysts to promote reactivity.[21][24]
Solvent-Free Tetrabutylammonium bromide (TBAB)Reactions run neat or with a phase-transfer catalyst can be highly efficient, reducing waste and simplifying workup.[7][25]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a typical procedure for the synthesis of a 1,3,5-trisubstituted pyrazole.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-diketone (1.0 eq).

  • Dissolution: Dissolve the diketone in a suitable solvent (e.g., ethanol or acetic acid, ~5-10 mL per mmol of diketone).

  • Reagent Addition: Add the substituted hydrazine or hydrazine salt (1.0-1.1 eq). If starting with a hydrazine salt (e.g., hydrochloride), a base may be needed.

  • Catalyst Addition: Add a catalytic amount of acid (e.g., 3-5 drops of glacial acetic acid).

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude residue can then be purified by recrystallization or column chromatography.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a starting line in pencil on a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the starting material(s) and a co-spot (both starting material and reaction mixture in the same spot) on the starting line. Spot the reaction mixture last.

  • Elution: Place the TLC plate in a chamber containing an appropriate eluent (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the starting line.

  • Visualization: Once the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp.

  • Analysis: The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is complete. The appearance of a new spot corresponds to the product.

References
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Process for the purification of pyrazoles. (n.d.).
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Various methods for the synthesis of pyrazole. (2021). ResearchGate. [Link]

  • Mechanism for the formation of pyrazole. (n.d.). ResearchGate. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015). Organic Letters. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. [Link]

  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.). ResearchGate. [Link]

  • Method for purifying pyrazoles. (n.d.).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Metal- and Solvent-Free Cascade Reaction for the Synthesis of Amino Pyrazole Thioether Derivatives. (2021). ACS Publications. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). Research Square. [Link]

  • Help with Low Yield Synthesis. (2025). Reddit. [Link]

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Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique and often complex challenges encountered during the purification of fluorinated heterocyclic compounds. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, impacting everything from solubility and pKa to intermolecular interactions.[1][2][3] This guide provides in-depth troubleshooting advice and practical, field-proven protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the purification of fluorinated heterocycles, providing a foundational understanding of the key challenges.

Q1: Why are fluorinated heterocyclic compounds notoriously difficult to purify?

The difficulty stems from several fluorine-induced physicochemical changes:

  • Altered Polarity and Lipophilicity: Fluorine's high electronegativity can create strong molecular dipoles, yet polyfluorination can also increase lipophilicity, leading to unpredictable chromatographic behavior.[2][4] Aromatic fluorination tends to increase lipophilicity, while fluorination of alkyl chains can sometimes decrease it.[2]

  • Lowered pKa: The inductive electron-withdrawing effect of fluorine can significantly lower the pKa of nearby basic atoms (like nitrogen) in a heterocycle.[2][5][6] This change in basicity alters the compound's ionization state, affecting its interaction with stationary phases (especially silica gel) and its solubility.

  • Unique Intermolecular Interactions: Fluorinated compounds can engage in unique fluorous-fluorous interactions and may exhibit reduced hydrogen-bonding capability.[5][7] This can lead to co-elution with structurally similar impurities and make crystallization challenging.[5]

  • Volatility: Low molecular weight fluorinated heterocycles can be highly volatile, leading to sample loss during solvent evaporation (roto-evaporation) or under high vacuum.

Q2: How does the position and number of fluorine atoms affect purification strategy?

The location and extent of fluorination are critical factors:

  • Positional Isomers: The position of a fluorine atom can drastically alter the molecule's dipole moment and steric profile, which is crucial for chromatographic separation. For example, fluorine adjacent to a basic nitrogen will have a stronger pKa-lowering effect than one further away.

  • Degree of Fluorination: A single fluorine atom may only slightly modify properties. However, polyfluorinated compounds (e.g., those with a -CF3 group) exhibit more pronounced effects. Highly fluorinated compounds might require specialized "fluorous" solid-phase extraction (F-SPE) techniques that rely on fluorous-fluorous interactions for separation.[5]

Q3: What are the most common and effective purification techniques for these compounds?

A multi-technique approach is often necessary. The most effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful method for purifying fluorinated compounds.[5] Fluorinated stationary phases (such as F-phenyl or C8-fluorine) can offer alternative selectivity compared to standard C18 columns.[8]

  • Flash Column Chromatography: This is the workhorse for routine purification, but it often requires significant optimization, such as using buffered silica or amine-treated silica gel to handle basic compounds.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent "green" alternative to normal-phase HPLC, particularly for chiral and achiral separations.[9] It uses supercritical CO2 as the main mobile phase, which is non-toxic and easy to remove. SFC is highly efficient for separating complex mixtures.[9][10]

  • Crystallization: While challenging, crystallization is unparalleled for achieving high purity on a large scale.[5] Success often depends on extensive solvent screening.

  • Distillation: For volatile, thermally stable compounds, heteroazeotropic distillation can be a highly effective method to separate close-boiling impurities.[11]

Q4: Are there specific safety precautions I should take?

Yes. Safety is paramount.

  • Handling: Always handle fluorinating agents and volatile fluorinated compounds inside a certified chemical fume hood.[12] For highly hazardous materials, a glove box is recommended.[12]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield when necessary, a flame-resistant lab coat, and appropriate chemical-resistant gloves (double-gloving is often recommended).[12]

  • Waste Disposal: Segregate and clearly label all waste containing fluorinated compounds.[12] Be aware that poly-fluorinated materials can be persistent and bioaccumulate in the environment.[13]

  • Quenching: Be cautious when quenching reactions involving fluorinating agents like DAST, which can react violently with water.[13]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques in a question-and-answer format.

Guide 1: Flash Column Chromatography

Q: My basic fluorinated pyridine is streaking badly on the silica gel column, leading to poor separation. What's happening and how do I fix it?

A: The streaking (tailing) is caused by strong, non-ideal interactions between the basic nitrogen of your pyridine and the acidic silanol (Si-OH) groups on the surface of the silica gel. The fluorine atoms lower the pKa of your compound, but it often remains basic enough to interact strongly with silica.

Solutions:

  • Mobile Phase Additives: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic silanol sites.

    • Triethylamine (Et3N): Add 0.1-1% Et3N to your mobile phase (e.g., Hexane/Ethyl Acetate). This is highly effective but can be difficult to remove from the final product.

    • Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier (e.g., preparing your eluent as 95:5:0.5 Dichloromethane/Methanol/Ammonium Hydroxide) can also be effective.

  • Deactivated Silica: You can use commercially available deactivated silica gel or prepare it yourself by treating standard silica gel with a solution of triethylamine, then drying it before packing the column.

  • Switching Stationary Phase: If tailing persists, consider using a different stationary phase like alumina (basic or neutral) or a bonded phase like aminopropyl-functionalized silica.[14]

G

Caption: A workflow for selecting an appropriate purification technique.

References

  • Technical Support Center: Optimization of Purification Methods for Fluorin
  • Safety and handling of fluorin
  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes.
  • Fluorination - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. PubMed.
  • Synthesis of organic liquid crystals containing selectively fluorin
  • How Good is SFC for Polar Analytes?
  • Perfluoro(7-methylbicyclo[4.3.0]nonane)
  • New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures | Crystal Growth & Design.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Role of Small Molecules Containing Fluorine
  • THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROM
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Fluorinated Heterocycles.
  • Process of Fluorinating Inorganic or Organic Compounds by Direct ...
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.
  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC)
  • Some considerations in the handling of fluorine and the chlorine fluorides. osti.gov.
  • What is Supercritical Fluid Chromatography (SFC)
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.
  • SUPERCRITICAL FLUID CHROM
  • Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. | Semantic Scholar.
  • SAFETY—Handling Gaseous Fluorine and Chlorine Trifluoride in the Laboratory. aip.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
  • Contemporary synthetic strategies in organofluorine chemistry.
  • Several Problems of Flash Column Chrom
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Deoxyfluorination of Aliph
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chrom

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identifying unexpected side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support portal for pyrazole synthesis. This guide is designed to help you troubleshoot common and unexpected issues encountered during the synthesis of pyrazole derivatives, a cornerstone of many pharmaceutical and agrochemical compounds. As Senior Application Scientists, we've compiled our field-proven insights to help you navigate the complexities of these reactions, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial observations when a pyrazole synthesis deviates from the expected outcome.

Q1: My TLC plate shows multiple unexpected spots, and the crude NMR is very complex. Where do I begin troubleshooting?

A: A complex reaction mixture is a common issue, often stemming from several possibilities. Before delving into complex mechanistic problems, a systematic initial analysis is crucial.

Initial Diagnostic Workflow:

  • Mass Spectrometry (MS) First: Obtain a mass spectrum of your crude product. This is the quickest way to determine if you've formed your desired product and to get masses for the major impurities.

  • Re-evaluate Starting Materials: Confirm the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities in starting materials are a frequent source of side products.

  • Check Stoichiometry: Inaccurate stoichiometry can lead to side products like bis-pyrazoles or leave unreacted starting materials that might undergo side reactions.

  • Temperature Control: Verify that the reaction temperature was maintained as intended. Temperature fluctuations can alter selectivity and promote decomposition pathways.[1][2]

This initial assessment will guide your subsequent, more detailed troubleshooting efforts.

Q2: My mass spectrum shows a peak that is roughly double the mass of my expected pyrazole. What is the likely culprit?

A: A mass peak at approximately double the expected molecular weight strongly suggests the formation of a dimer or a bis-pyrazole derivative. This can occur through several pathways, for instance, if a partially reacted intermediate attacks another molecule of starting material. In some cases, self-condensation of diaminopyrazoles can also lead to dimerization products.

Common Causes & Solutions:

  • Incorrect Stoichiometry: Using a significant excess of the 1,3-dicarbonyl component can lead to unreacted sites that can be attacked by the newly formed pyrazole.

    • Solution: Carefully control the stoichiometry, often aiming for a slight excess of the hydrazine component to ensure full conversion of the dicarbonyl.

  • High Concentration: High reactant concentrations can favor bimolecular side reactions.

    • Solution: Perform the reaction at a lower concentration.

Q3: My IR spectrum shows a strong absorption around 1700-1750 cm⁻¹, but my target pyrazole has no carbonyl group. What could this be?

A: An unexpected carbonyl (C=O) stretch in the IR spectrum points towards the formation of an incomplete cyclization product or an oxidized side product.

Possible Structures:

  • Hydrazone Intermediate: The initial condensation of the hydrazine with one of the carbonyls forms a hydrazone, which still contains the second carbonyl group. If the subsequent cyclization step is slow or fails, this intermediate may be isolated.

  • Pyrazolone/Pyrazolidinone: These are five-membered rings containing a carbonyl group. They can form if the starting materials or reaction conditions are prone to oxidation, or if the 1,3-dicarbonyl equivalent has a different oxidation state (e.g., a keto-acid).

To confirm, check the mass spectrum for a mass corresponding to the intermediate hydrazone (mass of dicarbonyl + mass of hydrazine - 18 for the loss of one water molecule).

Part 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and solutions for specific, challenging side-product scenarios.

Guide 1: The Regioisomer Problem with Unsymmetrical 1,3-Dicarbonyls

Issue: "I reacted an unsymmetrical 1,3-dicarbonyl (R¹ ≠ R³) with a substituted hydrazine, and my NMR shows two distinct product signals. How can I identify the major and minor regioisomers and control the outcome?"

Root Cause Analysis: The formation of two regioisomers is a classic challenge in the Knorr pyrazole synthesis and related methods.[1][3][4][5] The substituted hydrazine's N-nucleophile can attack either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound. The regioselectivity is governed by a delicate balance of steric and electronic factors, as well as reaction conditions like pH.[3]

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups (like -CF₃) enhance the electrophilicity of the adjacent carbonyl.

  • Steric Effects: The less sterically hindered carbonyl is more accessible for nucleophilic attack.

  • pH Control: The reaction mechanism can shift under acidic or basic conditions. Generally, acidic conditions favor initial attack at the more reactive ketone, while neutral or basic conditions can favor attack at the other carbonyl after enolization.[3]

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products SM Unsymmetrical 1,3-Dicarbonyl + R-NHNH₂ P1 Attack at Carbonyl 1 (e.g., more electrophilic) SM->P1 Pathway 1 P2 Attack at Carbonyl 2 (e.g., less hindered) SM->P2 Pathway 2 ISO1 Regioisomer A P1->ISO1 Cyclization ISO2 Regioisomer B P2->ISO2 Cyclization

Troubleshooting and Control Strategies

StrategyPrincipleExample Protocol
Solvent Polarity Aprotic dipolar solvents can sometimes offer better regioselectivity than traditional protic solvents like ethanol.Run parallel reactions in ethanol, DMF, and NMP. Analyze the product ratio by ¹H NMR or LC-MS.
Temperature Control Lowering the reaction temperature can increase selectivity by favoring the pathway with the lower activation energy.Set up the reaction at 0 °C or even -20 °C and allow it to warm slowly to room temperature.
pH Modification Adding a catalytic amount of acid (e.g., HCl, Acetic Acid) can protonate one carbonyl preferentially, directing the nucleophilic attack.Add 0.1 equivalents of glacial acetic acid to the reaction mixture and monitor the isomer ratio.

Definitive Identification Protocol: 2D NMR Spectroscopy

The most reliable method for distinguishing regioisomers is through-space correlation NMR, such as Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Acquire Spectra: Obtain high-resolution ¹H, ¹³C, and 2D NOESY spectra for the purified mixture or isolated isomers.

  • Identify Key Protons: Locate the proton signal for the substituent on the pyrazole nitrogen (e.g., N-CH₃) and the protons for the substituents at the C3 and C5 positions of the pyrazole ring.

  • Analyze NOESY Correlations:

    • In one isomer, the N-substituent's protons will show a spatial correlation (a cross-peak in the NOESY spectrum) to the nearby C5-substituent.[6]

    • In the other isomer, this correlation will be absent. The N-substituent will be spatially close to the C-H at the 5-position if it is unsubstituted.

This unambiguous analysis confirms the identity of each regioisomer.[6]

Guide 2: Identifying Unexpected Intermediates

Issue: "My reaction did not go to completion, and I've isolated a stable compound that is not my pyrazole. Mass spectrometry suggests it's an intermediate."

Root Cause Analysis: The Knorr synthesis is a multi-step process involving condensation, cyclization, and dehydration.[3][7] If the final dehydration step is slow or inhibited, stable intermediates can be isolated. Recent studies using transient flow kinetics have identified not only the expected hydroxyl-pyrazolidine intermediate but also unexpected di-addition products where two molecules of hydrazine react with one dicarbonyl.[3]

G Start Dicarbonyl + Hydrazine Step1 Condensation Start->Step1 Step_Side Excess Hydrazine Start->Step_Side Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Hydroxyl-pyrazolidine Intermediate Step2->Intermediate2 Step3 Dehydration (Rate-Limiting Step) Intermediate2->Step3 Product Final Pyrazole Product Step3->Product Side_Product Di-addition Intermediate Step_Side->Side_Product

Solutions to Drive Reaction to Completion:

  • Increase Temperature: Since dehydration is often the rate-limiting step, increasing the reaction temperature (e.g., to reflux) can provide the energy needed to overcome the activation barrier.[1][2]

  • Add a Dehydrating Agent: Incorporating molecular sieves or a Dean-Stark trap (for reactions in appropriate solvents like toluene) can remove the water byproduct, driving the equilibrium towards the pyrazole product according to Le Châtelier's principle.

  • Acid Catalysis: The dehydration step is often acid-catalyzed. Adding a catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) can significantly accelerate the final step.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 20, 2026, from [Link]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2479-2486. [Link]

  • Balgobind, N., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(10), 1157-1176. [Link]

  • Morales-Cano, D., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 28(13), 5195. [Link]

  • Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6299. [Link]

  • Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). [Link]

  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (PMC). [Link]

  • Portilla, J., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(1), 194-228. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 20, 2026, from [Link]

  • Sławiński, J., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (PMC). [Link]

Sources

stability issues of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information to help you troubleshoot problems and ensure the integrity of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Q1: I'm observing a gradual decrease in the concentration of my compound in solution over time, even when stored in the dark. What could be the cause?

A1: A gradual decrease in concentration, even in the absence of light, suggests a solvent-mediated or inherent instability of the compound. Several factors could be at play:

  • pH-Dependent Hydrolysis: The stability of pyrazole-containing compounds can be pH-sensitive. For instance, celecoxib, a structurally related molecule, exhibits degradation in both acidic and alkaline conditions, although it is relatively stable at a slightly acidic pH of 4.2.[1] The carboxylic acid moiety of your compound will exist in different protonation states depending on the pH, which can influence its susceptibility to hydrolysis or decarboxylation.

  • Solvent Reactivity: While common laboratory solvents are generally inert, some may contain impurities (e.g., water, peroxides) that can react with your compound over time. The choice of solvent can also influence the equilibrium between different tautomers of the pyrazole ring, which may have different stabilities.[2]

  • Temperature Effects: Elevated storage temperatures can accelerate degradation. Even at room temperature, slow degradation can occur over extended periods.

Troubleshooting Steps:

  • pH Adjustment: If you are using aqueous buffers, ensure the pH is in a range where the compound is most stable. We recommend performing a simple stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the concentration over time using HPLC.

  • Solvent Selection: Use high-purity, anhydrous solvents whenever possible. Consider less reactive solvents. For example, if you are using protic solvents like methanol, you could try aprotic solvents like acetonitrile or DMSO to see if stability improves. Store solutions in a dark place and under an inert atmosphere.[3]

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation. For working solutions, prepare them fresh before each experiment if possible.

Q2: My solution of the compound has developed a yellow tint after a short period. Why is this happening?

A2: The appearance of a yellow color is often indicative of oxidative degradation. The pyrazole ring and the methyl group are potential sites for oxidation. Similar to how celecoxib degrades under oxidative conditions, your compound may be reacting with dissolved oxygen or trace peroxides in the solvent.[1]

Troubleshooting Steps:

  • Degas Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas like nitrogen or argon, or by using a sonicator.

  • Use Fresh Solvents: Use freshly opened bottles of high-purity solvents, as older solvents can accumulate peroxides.

  • Add Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help to prevent oxidative degradation. However, you must first verify that the antioxidant does not interfere with your downstream applications.

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., in a glove box or by using sealed vials with a nitrogen headspace).

Q3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after leaving my solution on the lab bench. What are these?

A3: The appearance of new peaks in your chromatogram suggests the formation of degradation products. If the solution was exposed to light, photodegradation is a likely cause. While some pyrazole-containing drugs like celecoxib show minimal degradation under sunlight, they can be completely degraded by UV light at 254 nm.[4]

Troubleshooting Steps:

  • Protect from Light: Always store solutions of the compound in amber vials or wrap the vials in aluminum foil to protect them from light.

  • Analyze Degradants: If possible, use LC-MS/MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis, or photochemically induced rearrangement).

  • Forced Degradation Study: To proactively identify potential degradants, you can perform a forced degradation study. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, UV light, and oxidizing agents) to accelerate degradation and identify the resulting products.

Q4: I'm having trouble getting reproducible results in my biological assays. Could the stability of my compound be a factor?

A4: Absolutely. If your compound is degrading in the assay medium, the effective concentration will be lower than expected, leading to high variability in your results. The degradation products themselves could also have unintended biological activity or interfere with the assay.

Troubleshooting Steps:

  • Assess Stability in Assay Media: Before conducting your main experiment, incubate the compound in your complete assay medium for the duration of the experiment. At various time points, take aliquots and analyze them by HPLC to determine if the concentration of the parent compound is changing.

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment.

  • Minimize Incubation Times: If the compound is found to be unstable in your assay medium, try to minimize the incubation time as much as possible without compromising the assay's sensitivity.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended storage conditions for solutions of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

For long-term storage, we recommend storing stock solutions at -20°C or -80°C in a tightly sealed container, preferably under an inert atmosphere. For short-term storage (a few days), solutions can be stored at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles.

FAQ 2: What solvents are recommended for dissolving this compound to ensure maximum stability?

Based on general chemical principles and information for similar compounds, the following solvents are recommended:

SolventPurityStorage Notes
Dimethyl sulfoxide (DMSO)AnhydrousStore desiccated, protect from light.
Acetonitrile (ACN)HPLC grade, anhydrousStore under an inert atmosphere.
MethanolHPLC grade, anhydrousUse with caution, as it is a protic solvent.
FAQ 3: How does pH affect the stability of this compound in aqueous solutions?

The stability of pyrazole carboxylic acids in aqueous solutions is often pH-dependent. The carboxylic acid group has a pKa, and the stability of the molecule can vary significantly between its protonated and deprotonated forms. We recommend conducting a preliminary pH stability study in your buffered system to determine the optimal pH for your experiments. For a related compound, a slightly acidic pH was found to reduce degradation.[1]

FAQ 4: Are there any known incompatibilities with common reagents or excipients?

Avoid strong oxidizing agents, strong bases, and strong acids in your formulations, as these are likely to promote degradation. If you are preparing formulations for in vivo studies, be aware that some excipients can affect the stability of your compound. It is always best to perform compatibility studies with your chosen excipients.

Part 3: Experimental Protocols

Protocol 1: Short-Term Stability Assessment

This protocol provides a simple method to assess the stability of your compound in a specific solvent or buffer over a typical experimental timeframe.

  • Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent or buffer of interest.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to determine the initial peak area of the compound.

  • Incubation: Store the solution under the conditions of your experiment (e.g., room temperature on the benchtop, or at 37°C in an incubator).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the compound at each time point to the initial peak area. A significant decrease in the peak area indicates instability.

Protocol 2: Forced Degradation Study

This study will help you identify potential degradation pathways and the conditions that lead to instability.

  • Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Alkaline: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Incubate at 60°C for 24 hours.

    • Photolytic: Expose to UV light (254 nm) at room temperature for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples by HPLC or LC-MS to identify and quantify the degradation products.

Part 4: Visualization & Formatting

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Compound Instability start Observation of Instability (e.g., concentration decrease, color change, extra peaks) check_light Was the solution exposed to light? start->check_light photodegradation Potential Photodegradation check_light->photodegradation Yes check_storage How was the solution stored? check_light->check_storage No solution_photo Solution: Use amber vials, protect from light. photodegradation->solution_photo improper_storage Potential Thermal/Oxidative Degradation check_storage->improper_storage Improperly (e.g., room temp, open air) check_solvent What is the solvent/buffer system? check_storage->check_solvent Properly (e.g., dark, cold) solution_storage Solution: Store at low temp (-20°C), degas solvent, use inert atmosphere. improper_storage->solution_storage solvent_issue Potential pH or Solvent-Mediated Degradation check_solvent->solvent_issue Aqueous buffer or reactive solvent solution_solvent Solution: Check pH, use high-purity anhydrous solvents. solvent_issue->solution_solvent

Sources

Technical Support Center: A Guide to Preventing Degradation During Sample Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who understand that the integrity of their samples is paramount to the validity and reproducibility of their experimental results. Here, we move beyond simple instructions to explain the fundamental principles of sample stability and provide in-depth, troubleshooting-oriented advice to help you safeguard your valuable biological and chemical materials.

Section 1: Fundamental Principles of Sample Stability

The degradation of a sample is not a random event; it is a cascade of physical and chemical processes.[1] Understanding the primary drivers of this degradation is the first step toward prevention.

  • Temperature: Temperature is a critical factor in sample storage.[2] Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation, and can provide an environment conducive to microbial growth.[3][4] Conversely, excessively low or fluctuating temperatures can introduce their own problems, such as the formation of ice crystals that can denature proteins.[5]

  • Light Exposure: Many chemical and biological samples are sensitive to light.[6] Exposure to UV and even visible light can trigger photochemical reactions, leading to the degradation of light-sensitive compounds.[7][8][9]

  • Oxidation: The presence of oxygen can lead to oxidative damage of sensitive molecules.[7] This is a particular concern for proteins with susceptible amino acid residues (like methionine and cysteine), lipids, and many small molecule compounds.[10][11]

  • pH: The stability of many biomolecules, particularly proteins and nucleic acids, is highly dependent on pH.[10][11][12] Deviations from the optimal pH range can lead to denaturation, aggregation, or hydrolysis.[10][12]

  • Contamination: Microbial (bacterial or fungal) and chemical (cross-contamination from other samples or reagents) contamination can have devastating effects on sample integrity.[13][14] Of particular note in molecular biology is contamination with nucleases like RNases and DNases, which rapidly degrade RNA and DNA.

Section 2: Molecule-Specific Storage & Handling Guides

Proteins & Antibodies

Proteins are complex molecules whose function is intrinsically linked to their three-dimensional structure. Maintaining this structure is the primary goal of proper storage.

Common Problems & Solutions:

  • Aggregation: This occurs when protein molecules clump together, often due to partial unfolding.[10] It can be triggered by temperature fluctuations, non-optimal pH, or repeated freeze-thaw cycles.[10][11]

    • Solution: Store proteins at an appropriate concentration (generally >1 mg/mL) to reduce surface absorption losses, and consider the use of stabilizing agents like glycerol.[11][15] Aliquoting into single-use volumes is crucial to avoid repeated freezing and thawing.[15]

  • Proteolysis: Degradation by contaminating proteases can be a significant issue.

    • Solution: Always handle proteins in a clean environment and consider adding protease inhibitors to your storage buffer for particularly sensitive proteins.[3][11]

  • Oxidation: Certain amino acids are prone to oxidation, which can inactivate the protein.

    • Solution: The inclusion of reducing agents like DTT or β-mercaptoethanol in the storage buffer can help prevent oxidation of thiol groups.[11] For long-term storage, consider purging the vial with an inert gas like argon or nitrogen.[16]

Storage Condition Typical Shelf Life Best For Potential Issues
Solution at 4°C 1 day to a few weeksShort-term storage, frequent use.Microbial growth, proteolysis.[3]
Solution with 25-50% Glycerol at -20°C Up to 1 yearMedium-term storage, prevents freezing.[3][15]Glycerol can interfere with some downstream assays.
Frozen at -80°C or in Liquid Nitrogen YearsLong-term archival storage.[3][11]Repeated freeze-thaw cycles cause degradation.[3][5]
Lyophilized (Freeze-Dried) YearsVery long-term storage, easy transport.[11]Not all proteins can be successfully lyophilized; reconstitution can be an issue.[3]
Nucleic Acids (RNA & DNA)

The primary challenge in handling nucleic acids, particularly RNA, is preventing degradation by nucleases.

Common Problems & Solutions:

  • RNase Contamination: RNases are ubiquitous enzymes that can rapidly degrade RNA.

    • Solution: A dedicated RNase-free workspace is essential.[17] Use certified RNase-free reagents, consumables, and barrier pipette tips.[17] Regularly clean work surfaces with RNase-deactivating agents.[17]

  • Hydrolysis: RNA is susceptible to autocatalysis and hydrolysis, especially at alkaline pH.[18]

    • Solution: Store RNA in a slightly acidic buffer, such as TE buffer (Tris-EDTA), at a pH between 7.0 and 7.5.[18] The EDTA in the buffer also helps by chelating divalent cations that can act as cofactors for nucleases.[18]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause physical shearing and degradation of both DNA and RNA.[12][17][19]

    • Solution: Aliquot nucleic acid samples into single-use volumes to minimize the number of freeze-thaw cycles.[17]

For long-term storage, RNA is best kept at -80°C or in liquid nitrogen.[12][20] DNA is generally more stable and can be stored at -20°C for extended periods.

Small Molecule Compounds

The stability of small molecules can vary widely depending on their chemical structure.

Common Problems & Solutions:

  • Oxidation: Many organic compounds are susceptible to oxidation when exposed to air.[7]

    • Solution: Store sensitive compounds under an inert atmosphere (nitrogen or argon).[7][16] Using airtight containers is also crucial.[21]

  • Hydrolysis: Functional groups like esters and amides can be susceptible to hydrolysis, especially in the presence of moisture.

    • Solution: Store compounds in a desiccated environment.[7] Before opening a vial that has been stored at low temperatures, always allow it to warm to room temperature to prevent condensation from forming inside.[22]

  • Photodegradation: Exposure to light can cause degradation of photosensitive compounds.[8]

    • Solution: Use amber or opaque vials to protect compounds from light.[8][9][23] Labeling these containers as "Light Sensitive" is also a good practice.[8]

Most small molecules are shipped at room temperature but should be stored at -20°C for long-term stability.[24]

Cell Lines

The goal of cell line storage is to halt metabolic activity in a way that preserves viability upon thawing. This process is known as cryopreservation.[25][26]

Common Problems & Solutions:

  • Ice Crystal Damage: The formation of ice crystals during freezing can rupture cell membranes.[5][13]

    • Solution: Use a cryoprotectant agent like DMSO or glycerol to minimize ice crystal formation.[13][27][28] A slow, controlled cooling rate of approximately -1°C per minute is also critical.[25][27]

  • Contamination: Microbial contamination can occur during the freezing process if proper aseptic techniques are not followed.[25]

    • Solution: Always work in a laminar flow hood and ensure that the cells, media, and reagents are free of contamination before freezing.[13][25]

  • Poor Viability Post-Thaw: This can result from suboptimal freezing protocols or improper thawing.

    • Solution: Thaw cells rapidly in a 37°C water bath and dilute the cryoprotectant-containing medium to minimize toxicity.[13]

For long-term storage, cryopreserved cells must be kept at ultra-low temperatures, typically in the vapor phase of liquid nitrogen (below -130°C).[27] Storage at -80°C is not recommended for long-term preservation as cell viability will decline over time.[25]

Section 3: Troubleshooting Guides & FAQs

Q1: My protein has lost activity after a single freeze-thaw cycle. What happened?

A1: Even a single freeze-thaw cycle can be detrimental to sensitive proteins.[29] The process of ice crystal formation can lead to changes in local solute concentrations and pH, which can cause protein denaturation and aggregation.[5] To prevent this, it is crucial to aliquot your protein into single-use volumes immediately after purification or reconstitution.[15] If you must freeze your protein, consider adding a cryoprotectant like glycerol to a final concentration of 25-50% to prevent ice crystal formation.[3][15]

Q2: I see a smear on my agarose gel when I run my RNA sample. Is it degraded?

A2: Yes, a smear instead of distinct ribosomal RNA bands is a classic sign of RNA degradation. This is most likely due to RNase contamination. Review your entire workflow for potential sources of RNases. This includes ensuring your bench space, pipettes, and all reagents and consumables are RNase-free.[17] Always wear gloves and change them frequently. For future extractions, ensure the tissue or cells are processed quickly or immediately stabilized to inactivate endogenous RNases.[20]

Q3: My small molecule compound has changed color in the vial. Can I still use it?

A3: A change in color often indicates chemical degradation, possibly due to oxidation or light exposure.[21] It is not advisable to use the compound without first re-characterizing it to confirm its identity and purity. To prevent this in the future, ensure the compound is stored in a tightly sealed, light-resistant container (e.g., an amber vial), and for highly sensitive compounds, consider storing under an inert atmosphere.[21]

Q4: What is the best way to choose storage conditions for a new sample?

A4: The optimal storage conditions depend on the nature of the sample. The following decision tree provides a general guideline for determining the appropriate storage strategy.

Decision-Making Workflow for Sample Storage

Caption: A flowchart to guide the selection of appropriate storage conditions based on sample type and intended use.

Visualizing Protein Degradation Pathwaysdot

Protein_Degradation_Pathways

Sources

Technical Support Center: Synthesis of 1-Methyl-3-trifluoromethyl-4-pyrazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important fluorinated heterocyclic compound. Here, you will find troubleshooting advice in a question-and-answer format, detailed experimental protocols, and visual aids to support your synthetic efforts.

Frequently Asked Questions (FAQs)

This section addresses common overarching questions and issues that researchers face during the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.

Q1: What is the most common and reliable synthetic route for 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid?

A1: The most prevalent and well-established method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with methylhydrazine.[1][2] For this specific target molecule, the synthesis typically starts with a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, which is first reacted with a one-carbon electrophile to introduce the C4 substituent, followed by cyclization with methylhydrazine and subsequent hydrolysis of the ester.[3]

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of the cyclization reaction?

A2: The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines like methylhydrazine.[4][5] The regioselectivity is governed by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl groups. The electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the regioselectivity can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on the β-dicarbonyl compound can direct the hydrazine to attack the less sterically hindered carbonyl group.[6]

  • Electronic Effects: The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group.[7]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. It is advisable to screen different solvents to optimize for the desired isomer.[6]

  • pH Control: The pH of the reaction medium can affect the nucleophilicity of the two nitrogen atoms of methylhydrazine, thereby influencing the regiochemical outcome.[6]

Q3: My overall yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields can stem from several factors throughout the synthetic sequence. Key areas to investigate include:

  • Purity of Starting Materials: Ensure all reagents, especially the trifluoromethylated β-dicarbonyl compound and methylhydrazine, are of high purity, as impurities can lead to side reactions.[6]

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Optimization of these for each step is often necessary. Some reactions may require elevated temperatures to proceed to completion, while others might need cooling to minimize side product formation.[3]

  • Incomplete Reactions: It is crucial to monitor the progress of each reaction step using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting materials.[6]

  • Product Volatility: Some trifluoromethylated pyrazoles can be volatile, which may lead to product loss during workup and purification steps involving reduced pressure.[6]

Q4: Are there any specific safety concerns associated with the reagents used in this synthesis?

A4: Yes, several reagents used in this synthesis require careful handling:

  • Methylhydrazine: This reagent is toxic, flammable, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Trifluoroacetic Anhydride/Chloride: These are highly corrosive and moisture-sensitive reagents. They should be handled under anhydrous conditions in a fume hood.

  • Strong Acids and Bases: Standard laboratory precautions for handling corrosive materials should be followed.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting specific problems that may arise during the key stages of the synthesis.

Step 1: Cyclocondensation to form Ethyl 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylate

This step typically involves the reaction of a functionalized trifluoromethylated β-dicarbonyl precursor with methylhydrazine.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or no product formation Inactive or impure reagents.Verify the purity and activity of starting materials and reagents.[6]
Incorrect reaction temperature.Optimize the reaction temperature. Some variations of the Knorr synthesis require heating, while others proceed at room temperature or below.[3]
Inappropriate solvent.Screen a range of solvents with varying polarities.
Formation of multiple products (including regioisomers) Lack of regiocontrol in the cyclization of an unsymmetrical dicarbonyl compound.Modify the substituents on the dicarbonyl precursor to enhance steric or electronic differentiation.[6] Adjust the pH of the reaction mixture to influence the nucleophilicity of the methylhydrazine nitrogens.[6]
Side reactions such as the formation of pyrazolines or ring-opened products.Use milder reaction conditions (e.g., lower temperature, shorter reaction time).[6] Ensure the purity of starting materials to avoid competing reactions.[6]
Darkening of the reaction mixture Decomposition of methylhydrazine or formation of colored impurities.Use freshly distilled or high-purity methylhydrazine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Hydrolysis of the Ester to 1-Methyl-3-trifluoromethyl-4-pyrazole Carboxylic Acid

This is the final step to obtain the target carboxylic acid.

Problem Potential Cause(s) Troubleshooting Suggestions
Incomplete hydrolysis Insufficiently harsh reaction conditions.Increase the concentration of the base (e.g., NaOH or KOH), increase the reaction temperature, or prolong the reaction time. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.[8]
Poor solubility of the starting ester.Use a co-solvent such as methanol or ethanol to improve the solubility of the ester in the aqueous basic solution.[3]
Formation of side products (e.g., decarboxylation) The pyrazole ring, activated by the trifluoromethyl group, can be susceptible to degradation under harsh basic conditions and high temperatures.Use the mildest conditions necessary for complete hydrolysis. Careful monitoring of the reaction is crucial to avoid over-reaction.
Difficult product isolation/purification The product may be highly soluble in water.After acidification, if the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). If the product is still in the aqueous layer, consider concentrating the solution and purifying by other means.
The product may be an oil or a low-melting solid.If the product does not crystallize upon acidification, extract it with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization from a suitable solvent system.

Experimental Protocols

The following protocols are generalized procedures based on literature precedents.[3] Researchers should adapt these to their specific laboratory conditions and scale.

Protocol 1: Synthesis of Ethyl 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylate

This protocol assumes the use of a suitable trifluoromethylated β-dicarbonyl precursor.

  • To a solution of the trifluoromethylated β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add methylhydrazine (1.1 eq) dropwise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole ester.

Protocol 2: Hydrolysis to 1-Methyl-3-trifluoromethyl-4-pyrazole Carboxylic Acid
  • Dissolve the ethyl 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate to obtain the product.

Visualizations

General Synthetic Workflow

G A Trifluoromethylated β-Dicarbonyl Precursor C Cyclocondensation (Knorr Synthesis) A->C B Methylhydrazine B->C D Ethyl 1-methyl-3-trifluoromethyl- 1H-pyrazole-4-carboxylate C->D Formation of Pyrazole Ring E Hydrolysis D->E Ester Cleavage F 1-Methyl-3-trifluoromethyl- 4-pyrazole Carboxylic Acid E->F Final Product

Caption: General workflow for the synthesis.

Troubleshooting Decision Tree for Low Yield in Cyclocondensation

G start Low Yield in Cyclocondensation monitor_rxn Monitor Reaction by TLC/LC-MS start->monitor_rxn check_reagents Check Purity of Starting Materials optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Pure purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->start monitor_rxn->check_reagents Incomplete Reaction check_isomers Analyze for Regioisomers monitor_rxn->check_isomers Complete, but low isolated yield adjust_conditions Adjust Conditions (Solvent, pH) check_isomers->adjust_conditions Isomers Present end Improved Yield check_isomers->end No Isomers purify_reagents->start adjust_conditions->start

Caption: Decision tree for low yield troubleshooting.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. 2021.
  • Technical Support Center: Synthesis of Trifluoromethyl
  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. 2024.
  • Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. 2025.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. 2019.
  • Knorr pyrazole synthesis.
  • Regioselective Synthesis of Fluorinated Pyrazole Derivatives from Trifluoromethyl-1,3-diketone. Sci-Hub.
  • Effect of the replacement of a methyl by a trifluoromethyl group on the acid-base properties of pyrazoles. Digital.CSIC. 1991.
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • The structure of 3,5-bis(trifluoromethyl)
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
  • Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. Sci-Hub.
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones.
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PubMed Central. 2025.
  • Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. PubMed. 2000.
  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synfacts. 2018.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. 2024.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 1H-Pyrazole-4-carboxylicacid, 1-methyl-3-(trifluoromethyl)-, ethyl ester. C/D/N Isotopes Inc.
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem.
  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. 2022.
  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide.
  • Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2.
  • THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE AND ETHYL-1-(4-NITROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE ON FUNGUS Botryosphaeria dothidea UNDER LABORATORY CONDITIONS.
  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

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Validation & Comparative

A Comparative Guide to the Activity of Pyrazole Carboxamide Fungicides for Crop Protection Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Pyrazole Carboxamides in Fungicide Development

Pyrazole carboxamide derivatives have become a cornerstone in the management of fungal plant diseases, demonstrating broad-spectrum and potent activity against a wide array of significant pathogens.[1] Their development has been crucial in the ongoing effort to manage fungicide resistance and safeguard global food production.[1] These compounds are distinguished by their high efficacy and a specific, targeted mode of action that sets them apart from other fungicide classes.[1]

This guide offers a comparative analysis of the activity of several key pyrazole carboxamide fungicides. It is designed for researchers, scientists, and professionals in the field of drug and pesticide development, providing an in-depth look at their mechanism of action, comparative efficacy supported by quantitative data, and the standardized experimental protocols necessary for their evaluation.

Section 1: The Molecular Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial respiratory chain.[1] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an excellent target for fungicidal compounds.[1]

By binding to the ubiquinone-binding (Qp) site within the SDH enzyme complex, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[1] This interruption of the respiratory process leads to a series of catastrophic events for the fungal cell:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain severely limits the production of ATP, the cell's primary energy source.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The dysfunctional electron flow can lead to the formation of damaging ROS, which cause oxidative stress and harm cellular components.[1]

  • Disruption of Cellular Metabolism: By inhibiting the TCA cycle, these fungicides disrupt vital metabolic pathways essential for fungal growth and survival.[1]

This targeted inhibition ultimately results in the cessation of fungal growth and cell death. The specific chemical structure of each pyrazole carboxamide derivative influences its binding affinity to the SDH enzyme, which in turn affects its efficacy and spectrum of activity against different fungal species.

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle (Matrix) Succinate Succinate TCA_Cycle->Succinate produces ComplexII Complex II (SDH) Succinate->ComplexII donates e- Fumarate Fumarate ComplexII->Fumarate converts to UQ Ubiquinone (Q) ComplexII->UQ transfers e- to UQH2 Ubihydroquinone (QH2) UQ->UQH2 reduced to ComplexIII Complex III UQH2->ComplexIII e- to ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase H+ Gradient drives Fungicide Pyrazole Carboxamide Fungicide (SDHI) Fungicide->Block Block->ComplexII Binds to Qp site & INHIBITS Block->ATP_Synthase Halts H+ Pumping (No e- flow) ATP ATP (Energy) ATP_Synthase->ATP produces

Caption: Mechanism of Pyrazole Carboxamide Fungicides as SDH Inhibitors.

Section 2: Comparative Efficacy and Spectrum of Activity

The efficacy of pyrazole carboxamide fungicides can vary significantly based on their specific chemical structure, the target pathogen, and the presence of resistance mutations in the fungal population.[2] The half-maximal effective concentration (EC₅₀), which is the concentration of a fungicide that inhibits 50% of fungal growth, is a standard metric for comparing potency. Lower EC₅₀ values indicate higher efficacy.[2]

Below is a table summarizing the in vitro activity of several prominent pyrazole carboxamide fungicides against economically important plant pathogens.

FungicideChemical GroupTarget PathogenEC₅₀ (mg/L or µg/mL)Reference
Bixafen Pyrazole-carboxamideRhizoctonia solani~1.1 - 2.2[3]
Fluxapyroxad Pyrazole-carboxamideRhizoctonia cerealis11.93[4]
Thifluzamide Pyrazole-carboxamideRhizoctonia solani0.022[5][6]
Boscalid Pyridine-carboxamideRhizoctonia solani2.2[3]
Novel Compound 8j Pyrazole-carboxamideAlternaria solani3.06[7]
Novel Compound 7ai Isoxazolol Pyrazole CarboxylateRhizoctonia solani0.37[8]

Analysis of Activity:

  • Broad-Spectrum Activity: Fungicides like Fluxapyroxad are known for their broad-spectrum activity against a wide variety of crops and fungal diseases.[9]

  • High Potency: Certain compounds, such as Thifluzamide, demonstrate exceptionally high potency against specific pathogens like Rhizoctonia solani, with EC₅₀ values in the low micrograms per liter range.[5][6]

  • Structural Variation: The data highlights how modifications to the pyrazole carboxamide scaffold can lead to novel compounds with enhanced activity. For instance, novel derivatives have shown superior efficacy compared to established fungicides like Boscalid against certain pathogens.[3][7]

  • Resistance Management: The development of multiple active ingredients within the pyrazole carboxamide class is vital for resistance management. Over-reliance on a single compound can lead to the selection of resistant fungal strains, rendering the fungicide less effective over time.[10]

Section 3: Experimental Protocols for Fungicide Activity Assessment

Accurate and reproducible methodologies are essential for evaluating and comparing the efficacy of fungicides.[2] Below are detailed protocols for standard in vitro and in vivo assays.

Protocol: In Vitro Mycelial Growth Inhibition Assay

This assay is a foundational method to determine the direct inhibitory effect of a fungicide on the growth of a fungal pathogen on an artificial medium.[2][8]

Objective: To determine the EC₅₀ value of a test compound against a target fungus.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable culture medium.[2]

  • Sterile Petri dishes (90 mm).

  • Fungicide stock solution (e.g., 10,000 µg/mL in a suitable solvent like DMSO).

  • Actively growing culture of the target fungus.

  • Sterile cork borer (5 mm diameter).

  • Incubator set to the optimal temperature for the target fungus (e.g., 25 ± 2°C).[11]

Procedure:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-60°C in a water bath.

  • Fungicide Amendment: Prepare a series of fungicide concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Add the required volume of fungicide stock solution to the molten PDA to achieve the desired final concentrations.[12] A control plate should be prepared with the solvent alone (e.g., DMSO) at the same concentration used in the treatment plates.[13]

  • Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.[11]

  • Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture.[13] Place the plug, mycelium-side down, in the center of each prepared Petri dish.[11]

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus.[11][13]

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily. Continue until the colony in the control plate has reached the edge of the dish.[14]

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by performing a probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.[2]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare & Autoclave Culture Medium (PDA) C Add Fungicide to Molten PDA A->C B Prepare Fungicide Stock & Dilutions B->C D Pour Amended Medium into Petri Dishes C->D E Inoculate Center of Plate with Fungal Plug D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameter Periodically F->G H Calculate Percent Inhibition vs. Control G->H I Plot Inhibition vs. Log(Concentration) H->I J Determine EC50 Value (Probit Analysis) I->J Result EC50 Value J->Result

Caption: Workflow for an In Vitro Mycelial Growth Inhibition Assay.

Protocol: In Vivo Plant Protection Assay (Detached Leaf/Seedling Assay)

This assay evaluates the ability of a fungicide to protect a host plant from infection by a pathogen, providing a more realistic assessment of its protective and/or curative activity.[2]

Objective: To assess the protective efficacy of a test compound on host plant tissue.

Materials:

  • Healthy, susceptible host plants or detached leaves.

  • Fungicide formulations for spraying.

  • Spore or mycelial suspension of the target pathogen.

  • Atomizer or small hand-sprayer.[15]

  • Moist chambers (e.g., sealed plastic boxes with wet paper towels).

Procedure:

  • Plant Preparation: Grow susceptible host plants to a suitable stage (e.g., 2-4 true leaves). For detached leaf assays, select healthy, uniform leaves.

  • Fungicide Application: Prepare different concentrations of the fungicide in a suitable carrier (e.g., water with a surfactant). Spray the plants or detached leaves evenly with the fungicide solution until runoff.[15] A control group should be sprayed with the carrier solution only. Allow the treated surfaces to dry completely.

  • Inoculation: Prepare a standardized inoculum of the pathogen (e.g., a conidial suspension of a known concentration). 24 hours after the fungicide application, inoculate the treated plants/leaves by spraying them with the pathogen suspension.[15]

  • Incubation: Place the inoculated plants or leaves into a moist chamber to maintain high humidity, which is conducive to infection.[15] Incubate under appropriate light and temperature conditions for several days.

  • Disease Assessment: After the incubation period (e.g., 5-10 days), when clear disease symptoms are visible on the control plants, assess the disease severity. This can be done by measuring the lesion size, counting the number of lesions, or using a disease rating scale (e.g., percentage of leaf area infected).

  • Analysis: Calculate the percentage of disease control for each fungicide concentration compared to the untreated, inoculated control.

Rationale for Experimental Choices:

  • Waiting Period: The 24-hour period between fungicide application and inoculation is crucial for assessing the compound's protective (prophylactic) activity, allowing the chemical to be absorbed or form a protective barrier.[15]

  • Moist Chamber: High humidity is essential for spore germination and infection for most fungal pathogens; the moist chamber provides these optimal conditions.[15]

  • Controls: An untreated, uninoculated control confirms plant health, while an untreated, inoculated control establishes the baseline disease pressure for the experiment.

Conclusion and Future Perspectives

The pyrazole carboxamide class of fungicides remains a vital tool in modern agriculture due to its potent and specific mechanism of action. Comparative analysis reveals significant diversity in efficacy and spectrum among different active ingredients, underscoring the importance of selecting the appropriate fungicide for a given pathogen and crop. Research continues to focus on designing novel pyrazole carboxamide derivatives that offer improved activity, a broader spectrum, and enhanced performance against fungicide-resistant strains.[7] Molecular docking and virtual screening are becoming increasingly important in rationally designing the next generation of these essential agricultural compounds.[3][7]

References

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. ResearchGate. [Link]

  • 2.3.1. Mycelial growth inhibition. Bio-protocol. [Link]

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  • Mycelium growth assays to detect fungicide sensitive and resistant... ResearchGate. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. [Link]

  • Fluxapyroxad. Wikipedia. [Link]

  • FRAC LIST OF FUNGICIDE COMMON NAMES - 2016. Fungicide Resistance Action Committee. [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. SpringerLink. [Link]

  • In vitro mycelium growth inhibition of plant pathogens by SYP-14288. ResearchGate. [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • Fluxapyroxad (Ref: BAS 700F). AERU - University of Hertfordshire. [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [Link]

  • In vitro screening of fungicides and antagonists against Sclerotium rolfsii. Academic Journals. [Link]

  • Fluxapyroxad | C18H12F5N3O | CID 16095400. PubChem - NIH. [Link]

  • In vitro evaluation of fungicides against mycelial growth and sclerotial viability of Sclerotinia sclerotiorum. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. The Aspiring Botanist. [Link]

  • In vivo fungicide tolerance and pathogenicity of some fungicide adapted isolates of Helminthosporium oryzae. Indian Academy of Sciences. [Link]

  • In vivo Evaluation of Chemicals and Plant extracts against powdery mildew of Black gram and green gram. Jetir.Org. [Link]

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A Comparative Guide to Structural Analogs in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from an initial "hit" compound to a viable "lead" is a meticulous process of molecular refinement. At the heart of this endeavor lies the principle of Structure-Activity Relationship (SAR), which posits that the biological activity of a molecule is intrinsically linked to its chemical structure.[1][2] Systematically exploring this relationship is the key to optimizing a compound's efficacy, selectivity, and overall drug-like properties. This guide provides an in-depth comparison of the primary tools for this exploration: structural analogs.

We will delve into the causality behind choosing specific analog strategies, from simple substituent modifications to sophisticated scaffold hopping. This guide is structured to provide not just procedural steps, but the strategic thinking required to navigate the complex, iterative cycle of drug design.

The Landscape of Structural Analogs: A Comparative Overview

The systematic modification of a lead compound is achieved by designing and synthesizing structural analogs—compounds with similar structures but with specific, intentional differences.[3] The choice of analog strategy is a critical decision that dictates the scope and direction of a lead optimization campaign. The three principal strategies are compared below.

Bioisosterism: The Art of Subtle Replacement

Bioisosterism involves substituting an atom or group with another that possesses similar physical or chemical properties, with the goal of producing a broadly similar biological response.[4] This powerful tactic is not merely about maintaining activity but is a rational approach to fine-tune a molecule's characteristics to overcome specific liabilities.[4][5]

  • Classical Bioisosteres: These are atoms or groups that share the same valence electron structure and often have similar sizes and shapes.[4][6] The exchange is structurally conservative but can have profound effects. For instance, replacing a metabolically vulnerable hydrogen atom with a fluorine atom can block oxidation, thereby increasing the compound's half-life.[4] Similarly, replacing an ester linkage, which is prone to hydrolysis by esterase enzymes, with a more stable amide bond is a classic strategy to enhance a drug's duration of action.[4]

  • Non-Classical Bioisosteres: These do not adhere to the strict steric and electronic rules of classical bioisosteres but mimic the biological function of the original group. A prime example is the replacement of a carboxylic acid group with a tetrazole ring. While structurally distinct, the tetrazole ring mimics the acidic proton and charge distribution of the carboxylic acid, often leading to improved metabolic stability and cell permeability.

Scaffold Hopping: Charting New Chemical Territory

Scaffold hopping is a more adventurous strategy that involves replacing the central core structure (the scaffold) of a molecule while preserving the three-dimensional orientation of key functional groups responsible for target binding.[7][8][9] This computer-aided approach is driven by several key motivations:[7][8][10]

  • Intellectual Property: Creating a novel chemical series to secure a patent in a competitive therapeutic area.[8]

  • Overcoming Liabilities: Moving away from a scaffold that possesses inherent issues, such as toxicity or poor absorption, distribution, metabolism, and excretion (ADME) properties.

  • Discovering Novelty: Uncovering new lead compounds with potentially different binding modes or improved properties.[9]

The underlying assumption of scaffold hopping is that different molecular backbones can support the essential pharmacophoric features required for biological activity.[8]

Table 1: Comparison of Analog Design Strategies

StrategyPrimary GoalStructural ChangeTypical ApplicationKey Advantage
Substituent Modification Fine-tune potency and selectivity; probe local SAR.Minor; modification of peripheral groups on a fixed scaffold.Initial lead optimization; exploring the space around a known active compound.Synthetically straightforward; systematic exploration.
Bioisosterism Improve ADME/Tox properties; enhance potency; modulate pKa.[5]Minor to moderate; replacement of functional groups with isosteres.Overcoming metabolic instability, poor solubility, or toxicity issues.[11]Rational design to solve specific, known problems while maintaining activity.
Scaffold Hopping Discover novel chemical series; escape existing patent space; circumvent scaffold liabilities.[7][8]Major; replacement of the core molecular structure.Finding backup candidates; generating new intellectual property.[7]High potential for discovering truly novel compounds with superior properties.
The SAR Workflow: An Iterative Engine for Optimization

Successful SAR studies are not linear but cyclical. Each analog synthesized and tested provides a piece of information that refines the map of the SAR landscape, guiding the design of the next set of molecules. This iterative process is the core engine of lead optimization.

SAR_Workflow cluster_design Design & Analysis cluster_exp Experimentation Analyze Analyze Data (Establish SAR) Design Design Analogs (Hypothesize Improvements) Analyze->Design Insights Synthesize Synthesize Analogs Design->Synthesize Targets Test Biological Testing (In Vitro / In Vivo) Synthesize->Test Compounds Test->Analyze Data (IC50/EC50)

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Causality in Experimental Choices
  • Why start with in vitro assays? The vast majority of initial SAR exploration is conducted using in vitro assays.[12][13] This is a deliberate choice driven by efficiency and control. In vitro assays, such as biochemical enzyme inhibition or cell-based reporter assays, are typically high-throughput, cost-effective, and provide clean, reproducible data on a compound's direct effect on its target.[13] This allows for the rapid testing of dozens or hundreds of analogs to build a foundational understanding of SAR without the complexity and ethical considerations of animal studies.[14]

  • The necessity of the dose-response curve: A single-point activity measurement is insufficient for robust SAR. A full dose-response curve is essential to determine the IC50 (for inhibitors) or EC50 (for activators), which represents the concentration required to elicit a 50% response.[15] This value is the quantitative cornerstone of SAR, allowing for the direct comparison of analog potency. Without it, distinguishing subtle but significant differences between compounds is impossible.

  • When to introduce ADME and in vivo studies? As the SAR matures and potent compounds are identified, the focus broadens to include drug-like properties. Early in vitro ADME assays (e.g., microsomal stability, cell permeability) are introduced to filter out compounds that, despite high potency, are unlikely to be successful in vivo. Promising candidates with both good potency and favorable ADME profiles are then advanced to more complex in vivo models to evaluate efficacy and pharmacokinetics in a whole organism.[16][17]

Experimental Protocol: A Foundational In Vitro Kinase Inhibition Assay

To establish a robust SAR, a self-validating and reproducible biological assay is paramount. The following protocol outlines a typical workflow for determining the IC50 values of a series of analogs against a protein kinase, a common drug target.

Objective: To quantitatively measure the inhibitory potency (IC50) of structural analogs against a target kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., HEPES-based buffer with MgCl2, DTT)

  • Test compounds (analogs) dissolved in 100% DMSO.[15]

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplates (e.g., 384-well white plates)

  • Plate reader capable of luminescence or fluorescence detection

Step-by-Step Methodology:

  • Compound Plating (Dose-Response Preparation):

    • Create a serial dilution series for each analog. Typically, an 11-point, 3-fold serial dilution is prepared in 100% DMSO, starting from a high concentration (e.g., 1 mM).

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each concentration into the assay wells of a 384-well plate. This creates a final assay concentration range from ~10 µM down to the pM range.

    • Causality Check: Preparing the dilution series in DMSO before adding to the aqueous assay buffer minimizes compound precipitation. The final DMSO concentration in the assay should be kept low and constant (typically ≤ 1%) across all wells to avoid artifacts.[15]

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase enzyme and its specific peptide substrate in assay buffer.

    • Dispense this solution into the wells containing the pre-plated compounds.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature. This allows the compounds to bind to the enzyme before the reaction is initiated.

    • Causality Check: Pre-incubation ensures that the measured inhibition reflects a true equilibrium binding event, which is critical for accurate IC50 determination.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer at a concentration relevant to the enzyme's Km for ATP (often at or near the Km).

    • Add the ATP solution to all wells to start the enzymatic reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

    • Causality Check: Running the reaction at the Km of ATP makes the assay more sensitive to competitive inhibitors. The reaction must be stopped during the linear phase to ensure the measured activity is proportional to the enzyme's rate.

  • Detection and Signal Reading:

    • Stop the reaction by adding the detection reagent. This reagent quantifies the amount of product (ADP) formed or the amount of substrate remaining.

    • Incubate as required by the detection kit manufacturer (e.g., 40 minutes for ADP-Glo).

    • Read the plate on a compatible plate reader (e.g., luminescence).

  • Data Analysis:

    • Normalize the raw data. The "high" control (0% inhibition) is the signal from wells with DMSO only, and the "low" control (100% inhibition) is the signal from wells with a known potent inhibitor or no enzyme.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value for each analog.[15]

Table 2: Example SAR Data for a Hypothetical Kinase Inhibitor Series

Compound IDR1 GroupR2 GroupScaffoldIC50 (nM)
Lead-01HHPyrimidine850
Analog-02ClHPyrimidine250
Analog-03MeHPyrimidine600
Analog-04ClFPyrimidine75
Analog-05ClOMePyrimidine430
Analog-06 (Bioisostere)ClCNPyrimidine90
Analog-07 (Scaffold Hop)ClFPyrazole120

This data illustrates how systematic changes impact potency. The addition of a chloro group at R1 (Analog-02) improves potency over the lead. Adding a fluoro group at R2 (Analog-04) provides a significant further boost, indicating a favorable interaction in that pocket. The cyano group (Analog-06) acts as a successful bioisostere for the fluoro group. Finally, a scaffold hop to a pyrazole core (Analog-07) retains good activity, opening a new chemical series for exploration.

Visualizing SAR Strategies: A Decision Framework

Choosing the right analoging strategy depends on the project's goals and the known properties of the current lead compound. The following decision tree illustrates the thought process.

SAR_Strategy Start Start with Lead Compound Goal What is the primary goal? Start->Goal Potency Improve Potency/ Explore Local SAR Goal->Potency Optimization ADME Fix known ADME/ Toxicity issue Goal->ADME Problem-Solving IP Find Novel Series/ Escape IP Goal->IP Discovery Subst Substituent Modification Potency->Subst Bio Bioisosteric Replacement ADME->Bio Scaffold Scaffold Hopping IP->Scaffold

Caption: A decision framework for selecting an analog design strategy.

Conclusion: From Data to Drug Candidates

The exploration of Structure-Activity Relationships through the methodical design, synthesis, and testing of structural analogs is the cornerstone of modern drug discovery.[14][18] It is an interdisciplinary process that transforms raw biological data into actionable insights, guiding the molecular sculpting of a simple hit into a highly optimized lead compound.

The choice between substituent modification, bioisosteric replacement, and scaffold hopping is a strategic one, dictated by the specific challenges and goals at each stage of the discovery pipeline. A deep understanding of these strategies, coupled with robust, self-validating experimental workflows, empowers researchers to navigate the complex chemical space efficiently. By integrating these principles, drug development professionals can accelerate the journey toward identifying safer and more effective therapies.[19][20]

References
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alternatives to 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers: Comparative Analysis of Alternatives to 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Introduction: The Central Role of a Versatile Pyrazole Intermediate

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant attention in applied chemical research. At its core, it serves as a critical building block, or intermediate, for the synthesis of a wide range of biologically active molecules.[1][2] Its primary application lies in the agrochemical industry, where it is a precursor to a successful class of fungicides known as pyrazole carboxamides.[2] These fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), a crucial component of the mitochondrial respiratory chain in fungi.[3] More recently, the parent pyrazole scaffold has also been investigated for potential therapeutic applications, including anticancer research, highlighting the versatility of this chemical motif.[4]

This guide provides a comparative analysis of viable alternatives to 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. As Senior Application Scientists, our goal is not merely to list substitutes but to provide a nuanced understanding of the structural and functional implications of choosing an alternative. We will delve into direct structural analogs, alternative chemical scaffolds with the same biological target, and functional alternatives for different research contexts. This analysis is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific discovery programs.

Chapter 1: Profiling the Reference Compound

Before exploring alternatives, it is essential to establish a baseline understanding of the reference molecule's chemical properties and its primary mechanism of action as an intermediate.

1.1. Chemical and Physical Properties

The unique arrangement of a methyl group, an electron-withdrawing trifluoromethyl group, and a reactive carboxylic acid on a stable pyrazole ring dictates the compound's utility.

PropertyValueSource
Molecular Formula C₆H₅F₃N₂O₂[5]
Molecular Weight 194.11 g/mol [5]
Appearance White to off-white solid[1]
CAS Number 113100-53-1[5]
pKa (Predicted) 2.93 ± 0.36[1]

The carboxylic acid group is the primary reactive handle, typically converted to an acid chloride and subsequently reacted with various anilines to form the final active carboxamide fungicides.[6] The trifluoromethyl group is critical for modulating the electronic properties and metabolic stability of the final product, often enhancing its binding affinity to the target enzyme.

1.2. Primary Application: A Precursor to SDHI Fungicides

The vast majority of research involving this compound is directed towards the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs). The carboxylic acid is the key synthetic point for creating the amide bond that defines this class of fungicides.

cluster_synthesis Synthesis Pathway cluster_moa Mechanism of Action pyrazole_acid 5-methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylic acid carboxamide Final Product: Pyrazole Carboxamide Fungicide pyrazole_acid->carboxamide Amide Coupling aniline Substituted Aniline aniline->carboxamide carboxamide_moa Pyrazole Carboxamide Fungicide sdh Succinate Dehydrogenase (Complex II) carboxamide_moa->sdh Inhibits etc Mitochondrial Electron Transport Chain sdh->etc Electron Transfer atp ATP Production (Energy) etc->atp

Figure 1: Synthesis and Mechanism of Action. The pyrazole carboxylic acid is coupled with an aniline to produce the active fungicide, which inhibits the SDH enzyme, disrupting the fungus's energy production.

Chapter 2: Structural Alternatives: Fine-Tuning the Pyrazole Scaffold

For researchers committed to the pyrazole carboxamide scaffold, modifying the core intermediate is a primary strategy for developing new active compounds with altered potency, spectrum of activity, or physicochemical properties.

2.1. The Difluoromethyl Analog: A Bioisosteric Replacement

One of the most direct and successful alternatives is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . The replacement of a trifluoromethyl (-CF₃) group with a difluoromethyl (-CF₂H) group is a common tactic in medicinal and agrochemical chemistry.

Causality Behind the Choice: The -CF₂H group is still strongly electron-withdrawing but is slightly less lipophilic and possesses a hydrogen bond donor capability that the -CF₃ group lacks. This can lead to different binding interactions with the target enzyme and altered pharmacokinetic properties. Indeed, this "alternative" acid is the intermediate for several highly successful commercial fungicides that are particularly effective against key cereal diseases.[3]

Comparative Performance Data:

FeatureReference (-CF₃) Derived FungicidesAlternative (-CF₂H) Derived FungicidesSource
Key Commercial Products PenthiopyradBixafen, Fluxapyroxad, Isopyrazam[3][5]
Primary Advantage Broad spectrum of activityExcellent control of specific, tough pathogens like Septoria leaf blotch (Zymoseptoria tritici)[3]
Relative Potency Varies by specific product and target pathogenGenerally high to very high intrinsic potency[3]

2.2. Regioisomers: The Importance of Substituent Placement

The specific substitution pattern on the pyrazole ring is not trivial. Altering the position of the carboxylic acid or other groups creates regioisomers that can serve as valuable alternatives.

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid [7]

  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid [8]

Causality Behind the Choice: The spatial orientation of the carboxylic acid dictates the geometry of the final amide product. This, in turn, profoundly affects how the molecule fits into the binding pocket of the target protein. A change in regio-chemistry can rescue activity against a resistant enzyme or unlock activity against a new target. However, these isomers may require different synthetic starting materials, impacting the cost and ease of synthesis.

Comparative Property Data:

CompoundCAS NumberFormMolecular WeightSource
Reference Compound 113100-53-1Solid194.11[5]
5-Carboxylic Acid Isomer 128694-63-3-194.11[7]
5-Trifluoromethyl Isomer -Solid194.11[8]

Chapter 3: Functional Alternatives: Different Scaffolds for SDH Inhibition

For researchers whose primary goal is to inhibit succinate dehydrogenase, the pyrazole carboxamide scaffold is just one of many options. Exploring chemically distinct classes of SDHIs is a crucial strategy to overcome resistance and broaden the spectrum of activity.

3.1. Phenylbenzamides and Other Scaffolds

A prominent functional alternative is the phenylbenzamide class, exemplified by Boscalid . While still an amide, the core structure is entirely different, replacing the pyrazole with a biphenyl system.

Causality Behind the Choice: Utilizing a different chemical scaffold provides a distinct intellectual property position and, more importantly, a different mode of binding or susceptibility to resistance mutations. While Boscalid was a market leader for its broad-spectrum control, it showed limitations against certain cereal pathogens, a weakness that the newer pyrazole carboxamides (derived from the difluoromethyl acid) were designed to address.[3] This illustrates a classic cycle in agrochemical research: a successful product's limitations drive the development of the next generation of functional alternatives.

3.2. Experimental Protocol: In Vitro Assay for SDH Activity

To objectively compare the performance of compounds derived from the reference acid versus its alternatives, a standardized biochemical assay is essential. This protocol describes a method for measuring the inhibition of mitochondrial Complex II (SDH).

Principle: This assay measures the rate of reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor, by SDH using succinate as the substrate. The rate of DCPIP reduction, monitored spectrophotometrically at 600 nm, is proportional to SDH activity. Inhibitors will decrease this rate.

Step-by-Step Methodology:

  • Mitochondrial Fraction Isolation:

    • Homogenize fungal mycelia or a relevant tissue source (e.g., rat liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 20 min at 4°C) to pellet the mitochondrial fraction.

    • Resuspend the mitochondrial pellet in a minimal volume of assay buffer and determine the total protein concentration using a Bradford or BCA assay.

  • Inhibition Assay:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Create a serial dilution series in DMSO.

    • In a 96-well plate, add 2 µL of each inhibitor dilution (or DMSO for control).

    • Add 188 µL of assay buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing 50 µM DCPIP, 1 mM KCN (to inhibit Complex IV), and 2 µg/mL rotenone (to inhibit Complex I).

    • Initiate the reaction by adding 10 µL of the mitochondrial preparation (e.g., 50 µg total protein).

    • Immediately start the kinetic read on a plate reader, measuring the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.

    • After a baseline is established, inject 10 µL of substrate (200 mM sodium succinate) to all wells to start the SDH-dependent reaction.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the kinetic curve after substrate addition.

    • Normalize the rates by subtracting the background rate (from wells with no enzyme or no substrate).

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis tissue 1. Isolate Mitochondria from Fungal/Tissue Source enzyme 4. Add Mitochondrial Preparation tissue->enzyme inhibitor 2. Prepare Serial Dilution of Test Compound plate 3. Add Inhibitor, Assay Buffer (containing DCPIP, KCN, Rotenone) inhibitor->plate plate->enzyme substrate 5. Add Substrate (Succinate) enzyme->substrate read 6. Read Absorbance (600 nm) Kinetically substrate->read rate 7. Calculate Reaction Rates read->rate plot 8. Plot % Inhibition vs. [Inhibitor] rate->plot ic50 9. Determine IC50 Value plot->ic50

Figure 2: Experimental workflow for determining the IC₅₀ of SDH inhibitors. This self-validating system allows for direct comparison of compound potency.

Chapter 4: Alternatives in Non-Agrochemical Research

While the primary use of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is in agrochemicals, its core structure is relevant in other fields. In these contexts, the "alternatives" are defined by the biological target, not the chemical class.

4.1. Anticancer Research: Targeting MAP3K14

A recent study highlighted the potential of the parent scaffold, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, as an inhibitor of MAP3K14 (NIK), a protein implicated in some cancers.[4] For a researcher pursuing this line of inquiry, the relevant alternatives are not other pyrazoles but other known and potent MAP3K14 inhibitors . This shifts the comparison from chemical structure to pharmacological function. Comparing the pyrazole's potency, selectivity, and novelty against established MAP3K14 inhibitors would be the logical next step.

4.2. Anti-inflammatory Research: COX Inhibition

Related pyrazole-carboxylic acids have been used to synthesize amides that act as cyclooxygenase (COX) inhibitors.[9] The drug Celecoxib , a well-known COX-2 inhibitor, itself features a pyrazole ring with a trifluoromethyl group. For researchers in this area, the direct functional alternatives would be established COX inhibitors (both selective and non-selective) or other heterocyclic scaffolds known to confer COX inhibitory activity.

Conclusion

The selection of an alternative to 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is fundamentally tied to the research objective.

  • For optimizing SDHI fungicides , direct structural analogs like the difluoromethyl variant or various regioisomers offer a path to fine-tuning performance and securing new intellectual property.

  • For overcoming broad resistance or discovering novel modes of SDH inhibition, exploring functionally equivalent but structurally distinct scaffolds like the phenylbenzamides is a more appropriate strategy.

  • For researchers in pharmaceutical development , the pyrazole scaffold is just one of many possibilities for a given biological target (e.g., MAP3K14, COX-2). Here, the most relevant alternatives are other compounds with proven activity against that target, regardless of their structure.

This guide provides the strategic framework and experimental grounding necessary for researchers to navigate these choices, ensuring that the selection of a molecular starting point is a deliberate and well-supported decision.

References

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Wikipedia. [Link]

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  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665. PubChem. [Link]

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540. PubChem. [Link]

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  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Validating Mechanism of Action Through Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, understanding a compound's mechanism of action (MoA) is the bedrock of successful therapeutic development. While experimental methods remain the gold standard, computational techniques like molecular docking have become indispensable for generating and refining hypotheses in a cost-effective and efficient manner.[1][2] This guide provides an in-depth look at leveraging molecular docking not just as a predictive tool, but as a robust component of MoA validation, grounded in scientific integrity and cross-validated by experimental data.

Part 1: The 'Why' and 'How' of Molecular Docking in MoA Validation

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[2][3] This allows us to model interactions at an atomic level.[2] In the context of MoA, it addresses two fundamental questions:

  • Pose Prediction: How does my compound physically orient itself within the target's binding site?[4][5]

  • Binding Affinity Estimation: How strong is the interaction between my compound and its target?[4]

The Foundational Workflow: From Hypothesis to Validation

A successful MoA validation strategy using molecular docking is cyclical, with computational predictions informing experimental design, and experimental results refining the computational model.

MoA_Validation_Workflow cluster_comp Computational Phase cluster_exp Experimental Phase A Target & Ligand Preparation B Molecular Docking Simulation A->B C Pose Analysis & Scoring B->C D Biophysical Assays (e.g., SPR, ITC) C->D Top Candidates E Biochemical/Cell-Based Assays D->E E->C Feedback Loop F Structural Biology (X-ray, Cryo-EM) E->F F->A Refine Model caption Figure 1: The integrated workflow for MoA validation.

Caption: Figure 1: The integrated workflow for MoA validation.

Part 2: A Practical Guide to the Molecular Docking Protocol

Garbage in, garbage out. The quality of your docking results is entirely dependent on the meticulous preparation of your input structures. Here, we'll break down the essential steps, explaining the causality behind each choice.

Step 1: Receptor Preparation - Setting the Stage

Your target protein structure, typically obtained from the Protein Data Bank (PDB), is a static snapshot and requires careful preparation.[6][7]

Protocol:

  • Obtain the Structure: Download the crystal structure of your target protein from the PDB. Prioritize high-resolution structures with a co-crystallized ligand in the binding site of interest.[6]

  • Clean the Structure:

    • Remove Non-essential Molecules: Delete water molecules, co-solvents, and any ligands that are not relevant to your study. Water molecules can interfere with the docking algorithm unless they are known to be critical for binding, in which case more advanced techniques are needed.

    • Handle Missing Residues/Atoms: Experimental structures can have missing loops or side-chain atoms.[6] Use modeling software (e.g., Modeller, Chimera) to rebuild these missing parts.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to residues like Histidine, Aspartate, and Glutamate, as this is critical for accurate hydrogen bond prediction.[6] Assign partial charges using a force field (e.g., AMBER, CHARMM).

  • Define the Binding Site: The search space for the docking algorithm must be defined.[6] If you have a co-crystallized ligand, define a grid box (typically a cube) around it, extending 3-6 Å in each direction.[6] For unknown binding sites, a "blind docking" approach can be used where the entire protein surface is the search space, though this is computationally more demanding and less precise.[8]

Step 2: Ligand Preparation - Readying the Challenger

The small molecule (ligand) must also be correctly prepared to explore its conformational flexibility.

Protocol:

  • Obtain/Draw the Ligand: Use a 2D chemical drawing tool like ChemDraw to create the structure or download it from a database like PubChem or ZINC.[7][9]

  • Generate a 3D Structure: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure to relieve any steric clashes and find a low-energy starting conformation.

  • Assign Charges and Torsion: Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds. The algorithm will explore different conformations by rotating these bonds during the simulation.

Step 3: Docking and Scoring - The Prediction Engine

The docking software will now attempt to fit the ligand into the receptor's binding site, exploring millions of possible conformations and orientations.[2]

  • Search Algorithms: These algorithms are responsible for exploring the conformational space. Examples include Genetic Algorithms (used in AutoDock) and Incremental Construction (used in FlexX).[2]

  • Scoring Functions: After generating a "pose," the scoring function estimates the binding free energy.[5] A lower energy score generally indicates a more favorable binding interaction.[4] This is often the most significant source of error in docking, as these functions are approximations of complex physical phenomena.[6][10]

Part 3: Comparison of Docking Software - Choosing Your Tool

The market offers a variety of docking software, each with its own strengths and weaknesses.[1] The choice often depends on a balance of accuracy, speed, and cost.

SoftwareAlgorithm TypeScoring FunctionKey StrengthsConsiderations
AutoDock Vina Lamarckian Genetic AlgorithmEmpirical Free EnergyFree, widely used, good accuracy for its speed.[1][2]Can be less accurate for highly flexible ligands.
Glide (Schrödinger) Hierarchical SearchGlideScore, XPHigh accuracy, fast, well-validated for virtual screening.[11][12][13]Commercial, requires expensive license.
GOLD Genetic AlgorithmGoldScore, ChemScoreExcellent for handling ligand flexibility.[1][12]Can be slower, has a steeper learning curve.[1]
ICM Monte CarloICM ScoreHigh accuracy in pose prediction.[11]Performance can be binding-site dependent.[13]

Studies have shown that programs like Glide, ICM, and Surflex often generate poses closer to the experimental crystal structure.[11] In virtual screening, Glide has been reported to consistently yield superior enrichment of active compounds from decoy databases.[12][13] However, the performance is often target-dependent, emphasizing the need for validation on your specific system.[13]

Part 4: The Litmus Test - Experimental Validation of Docking Predictions

A docking score is just a number until it is backed by experimental evidence. Cross-validation is non-negotiable.[10] This is how we bridge the gap between computational prediction and biological reality.[14]

Experimental_Validation cluster_comp Computational Prediction cluster_exp Experimental Validation A Docking Predicts: - Binding Pose - Key Interactions - Relative Affinity Rank B Binding Affinity (SPR, ITC, MST) A->B Does it bind? How tightly? C Functional Activity (Enzyme/Cell Assays) A->C Does binding affect protein function? D Structural Confirmation (X-ray, Cryo-EM) A->D Is the predicted pose correct? caption Figure 2: Triangulating computational predictions with experimental data.

Caption: Figure 2: Triangulating computational predictions with experimental data.

Protocol 1: Biophysical Assays for Binding Affinity

These methods directly measure the interaction between your compound and the target protein, providing quantitative data like the dissociation constant (Kd).

  • Surface Plasmon Resonance (SPR): Immobilize the protein on a sensor chip and flow the compound over it. A change in the refractive index upon binding is measured in real-time, yielding on/off rates and affinity (Kd).

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event. It is the gold standard for thermodynamic characterization, providing Kd, enthalpy (ΔH), and entropy (ΔS).

  • MicroScale Thermophoresis (MST): Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[15] This method requires minimal sample and is robust.

Data Interpretation: A strong correlation between the ranking of compounds by docking score and their experimentally determined binding affinities lends high confidence to your computational model.[10]

Protocol 2: Biochemical and Cell-Based Functional Assays

These assays determine if the predicted binding event translates into a functional consequence (inhibition or activation), which is the core of MoA.

  • Enzyme Activity Assays: For enzyme targets, measure the rate of reaction in the presence and absence of your compound to determine an IC50 (half-maximal inhibitory concentration).

  • Reporter Gene Assays: For targets like transcription factors or GPCRs, use a reporter system (e.g., luciferase) linked to a responsive promoter to measure downstream signaling.

  • Cell Viability/Proliferation Assays: In contexts like oncology, assess the compound's effect on cancer cell lines to confirm its intended anti-proliferative effect.[16]

Protocol 3: Structural Biology for Ultimate Confirmation

The most definitive validation is to determine the experimental structure of the protein-ligand complex via X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM).

  • Workflow: Co-crystallize your compound with the target protein (or soak the compound into existing protein crystals). Solve the structure and compare the experimental binding pose to your top-ranked docking prediction.

  • Validation Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is a common metric. An RMSD of less than 2.0 Å is generally considered a successful prediction.[17][18]

Conclusion: An Integrated and Iterative Approach

Molecular docking is not a magic bullet but a powerful hypothesis-generation tool that significantly accelerates MoA validation.[3] Its predictions must be viewed with healthy skepticism and subjected to rigorous experimental testing. By embracing an integrated workflow—where computational insights guide focused experiments and experimental data refines computational models—we can elucidate complex biological mechanisms with greater confidence and precision, ultimately accelerating the journey from discovery to therapy.

References

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Novapro AI.
  • Kellenberger, E., et al. (2006). Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy. Proteins: Structure, Function, and Bioinformatics. Retrieved January 20, 2026, from [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Friesner, R. A., et al. (2006). Comparative Performance of Several Flexible Docking Programs and Scoring Functions: Enrichment Studies for a Diverse Set of Pharmaceutically Relevant Targets. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Perola, E., et al. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Proteins: Structure, Function, and Bioinformatics.
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  • Martis, E. A., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology.
  • Ghafourian, T., & Dastmalchi, S. (2013). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Computer-Aided Molecular Design. Retrieved January 20, 2026, from [Link]

  • Martis, E. A., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. Retrieved January 20, 2026, from [Link]

  • Adwas, A. A., et al. (2019). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Heliyon. Retrieved January 20, 2026, from [Link]

  • Adejumo, A. (2025). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. YouTube. Retrieved January 20, 2026, from [Link]

  • Guedes, I. A., et al. (2021). Key Topics in Molecular Docking for Drug Design. Expert Opinion on Drug Discovery. Retrieved January 20, 2026, from [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]

  • Maleki, S., et al. (2016). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Retrieved January 20, 2026, from [Link]

  • Neves, M. A. C., et al. (2012). Best Practices in Docking and Activity Prediction. In Silico Drug Discovery and Design. Retrieved January 20, 2026, from [Link]

  • Ali, F., et al. (2021). Validation approaches for computational drug repurposing: a review. Carolina Digital Repository. Retrieved January 20, 2026, from [Link]

  • Tuszynski, J. A., et al. (2021). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]

  • Zothantluanga, J. H., et al. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. Retrieved January 20, 2026, from [Link]

  • Del Frate, G., et al. (2017). Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. Molecules. Retrieved January 20, 2026, from [Link]

  • Maleki, S., et al. (2016). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Retrieved January 20, 2026, from [Link]

  • Sandhaus, S., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2025). Network pharmacology, molecular docking, and experimental validation-based approach to explore the mechanism of action of ginsenoside Rh4 on acute myeloid leukemia cells. Journal of Ginseng Research. Retrieved January 20, 2026, from [Link]

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A Comparative Guide to the Cross-Reactivity Profile of Trifluoromethyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of a small molecule with its intended target and the broader biological landscape is paramount. The trifluoromethyl pyrazole scaffold has emerged as a cornerstone in medicinal chemistry, most notably in the development of selective cyclooxygenase-2 (COX-2) inhibitors. However, the therapeutic efficacy and safety of these compounds are not solely defined by their on-target potency but also by their cross-reactivity profile—the extent to which they interact with unintended biological molecules. This guide provides an in-depth comparison of the cross-reactivity profiles of prominent trifluoromethyl pyrazole compounds, supported by experimental data and methodologies, to empower informed decisions in drug discovery and development.

The Significance of the Trifluoromethyl Pyrazole Scaffold and Cross-Reactivity

The pyrazole ring system, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for drug design due to its ability to engage in various molecular interactions.[1] The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. In the context of COX inhibitors, this structural feature plays a crucial role in conferring selectivity for the COX-2 isoform over COX-1.[2]

While achieving high selectivity for the intended target is a primary goal, off-target interactions can lead to unforeseen adverse effects or, in some cases, present opportunities for therapeutic polypharmacology. A thorough characterization of a compound's cross-reactivity is therefore not merely a regulatory hurdle but a fundamental aspect of understanding its complete biological activity.

Comparative Analysis of COX-1/COX-2 Selectivity

The primary targets for many therapeutic trifluoromethyl pyrazole compounds are the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and often upregulated at sites of inflammation.[3] The ratio of COX-1 to COX-2 inhibition is a critical determinant of the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[4]

CompoundPrimary Target(s)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib COX-2~15~0.04~375[5]
Mavacoxib COX-2--Preferential COX-2 inhibitor[6][7]
SC-560 COX-10.0096.3~0.0014[8]
Compound 3g COX-24.452.651.68[9][10]
Compound 3d COX-25.614.921.14[9][10]
Compound 3b *COX-1/COX-20.463.820.12[9][10]

*Novel synthesized trifluoromethyl-pyrazole-carboxamide derivatives from a specific study for comparative purposes.[9][10]

This data highlights the diverse selectivity profiles that can be achieved within the trifluoromethyl pyrazole class. Celecoxib is highly selective for COX-2, which is believed to contribute to its reduced gastrointestinal toxicity compared to non-selective NSAIDs.[4] In contrast, SC-560 is a potent and highly selective COX-1 inhibitor.[8] The novel carboxamide derivatives demonstrate a range of selectivities, illustrating the tunability of this scaffold.[9][10]

Beyond the Cyclooxygenases: Known Off-Target Interactions

A comprehensive understanding of cross-reactivity requires looking beyond the primary targets. Several studies have indicated that trifluoromethyl pyrazole compounds can interact with other proteins, sometimes in a COX-independent manner.

Celecoxib:

  • Prostaglandin E Synthase (PTGES): A novel binding site for celecoxib has been identified on PTGES, an enzyme downstream of COX-2 in the prostaglandin signaling pathway.[11] This interaction could contribute to its overall anti-inflammatory effect.

  • Kinases: While not a primary mode of action, some studies suggest that celecoxib and its analogs may interact with various kinases, though comprehensive kinome-wide screening data in the public domain is limited. The structural similarities between the ATP-binding pockets of kinases and the active sites of other enzymes can lead to such cross-reactivity.[12]

  • Bone Morphogenetic Protein (BMP) Signaling: Celecoxib has been shown to inhibit osteoblast differentiation by suppressing the BMP-2-induced phosphorylation of Smad1/5, a key downstream signaling molecule. This effect was also observed with a celecoxib analog that does not inhibit COX, indicating a COX-independent mechanism.[13]

Mavacoxib:

  • COX-Independent Anti-Tumor Effects: Mavacoxib has demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines, which appear to be independent of COX-2 expression levels.[14][15] This suggests that mavacoxib may have off-target effects that contribute to its anti-cancer activity.

SC-560:

  • Unselective COX Inhibition in Whole Cells: Despite its high selectivity for COX-1 in cell-free assays, SC-560 has been shown to act as an unselective COX inhibitor in some whole-cell systems, suggesting that cellular environment can influence its activity profile.[16]

  • COX-Independent Anti-proliferative Effects: Similar to celecoxib, SC-560 has been observed to inhibit the proliferation of cancer cells through mechanisms that are independent of its COX-inhibitory activity.[3]

These findings underscore the importance of assessing cross-reactivity in multiple experimental systems to gain a complete picture of a compound's biological activity.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for robustly characterizing the cross-reactivity profile of a compound. This typically involves a combination of biochemical and cell-based assays.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric Method)

This biochemical assay is a fundamental first step in determining the potency and selectivity of compounds against the primary COX targets.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be quantified spectrophotometrically.[17]

Step-by-Step Protocol: [17][18]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dilute heme in assay buffer.

    • Dilute COX-1 (ovine) and COX-2 (human or ovine) enzymes in assay buffer on ice.

    • Prepare a solution of the substrate, arachidonic acid.

    • Prepare serial dilutions of the test compound and control inhibitors (e.g., celecoxib, SC-560) in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup (96-well plate):

    • Background Wells: Add assay buffer and heme.

    • 100% Initial Activity Wells: Add assay buffer, heme, and enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: Add assay buffer, heme, enzyme, and the test compound/control inhibitor.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the colorimetric substrate solution followed by arachidonic acid to all wells to start the reaction.

  • Measurement: Incubate for a short period (e.g., 2 minutes) at 25°C and then read the absorbance at a wavelength between 590-611 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Causality Behind Experimental Choices:

  • Enzyme Source: Using human recombinant enzymes is crucial for relevance to clinical applications, as inter-species variations in enzyme structure can affect inhibitor potency.[19]

  • Pre-incubation Time: Many COX inhibitors exhibit time-dependent inhibition. Therefore, a pre-incubation step is necessary to allow the inhibitor to reach binding equilibrium with the enzyme, ensuring an accurate assessment of its potency.[4]

Kinase Selectivity Profiling (ADP-Glo™ Assay)

To investigate off-target effects on the kinome, a broad panel screening approach is employed. The ADP-Glo™ assay is a widely used luminescent method for measuring kinase activity.

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is then converted back to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to kinase activity.[20]

Step-by-Step Protocol: [21][22][23]

  • Reagent Preparation:

    • Prepare kinase reaction buffer.

    • Prepare a solution of ATP and the appropriate kinase substrate.

    • Prepare serial dilutions of the test compound.

    • Reconstitute the panel of kinases.

  • Kinase Reaction:

    • In a multi-well plate (e.g., 384-well), add the test compound, the kinase, and the ATP/substrate mix.

    • Include no-compound (maximum activity) and no-kinase (background) controls for each kinase.

    • Incubate the plate for a set time (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for approximately 40 minutes at room temperature.

  • ADP Detection: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for the test compound relative to the maximum activity control.

    • Data is often visualized as a percentage of control or in a heatmap to provide a clear overview of the compound's selectivity across the kinome.

Causality Behind Experimental Choices:

  • ATP Concentration: The concentration of ATP used in the assay is typically close to the Michaelis-Menten constant (Km) for each kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding site.

  • Broad Kinase Panel: Screening against a diverse panel of kinases representing different branches of the kinome is essential to identify potential off-target liabilities and to understand the selectivity profile of the compound.[12]

Visualizing the Biological Context

To fully appreciate the impact of these compounds, it is helpful to visualize the key biological pathways they modulate.

Prostaglandin Biosynthesis Pathway

This pathway is the primary target of most trifluoromethyl pyrazole compounds discussed.

Prostaglandin_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid COX1_2 COX-1 / COX-2 AA->COX1_2 PLA2->AA Liberates PGH2 Prostaglandin H2 (PGH2) Synthases Prostaglandin/Thromboxane Synthases PGH2->Synthases COX1_2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) Synthases->Prostaglandins Synthesizes Celecoxib Celecoxib Celecoxib->COX1_2 Inhibits (COX-2 >> COX-1) SC560 SC-560 SC560->COX1_2 Inhibits (COX-1 >> COX-2)

Caption: The enzymatic cascade of prostaglandin synthesis from membrane phospholipids.[24][25][26]

Experimental Workflow for Cross-Reactivity Profiling

A logical workflow ensures a thorough and efficient characterization of a compound's selectivity.

Cross_Reactivity_Workflow cluster_0 Primary Target Assessment cluster_1 Off-Target Screening cluster_2 Data Analysis & Interpretation Start Test Compound (Trifluoromethyl Pyrazole Derivative) COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay IC50_Selectivity Determine IC50 Values & COX-2/COX-1 Selectivity Index COX_Assay->IC50_Selectivity Kinase_Panel Broad Kinase Panel Screen (e.g., ADP-Glo™ Assay) IC50_Selectivity->Kinase_Panel Other_Assays Other Relevant Off-Target Assays (e.g., PTGES, Cellular Phenotypic Assays) IC50_Selectivity->Other_Assays Profile Generate Cross-Reactivity Profile Kinase_Panel->Profile Other_Assays->Profile SAR Structure-Activity Relationship (SAR) & Lead Optimization Profile->SAR

Caption: A streamlined workflow for evaluating the cross-reactivity of novel compounds.

Conclusion and Future Directions

The trifluoromethyl pyrazole scaffold remains a valuable asset in drug discovery, offering a framework for developing highly selective inhibitors. As this guide has illustrated, compounds within this class, such as celecoxib, mavacoxib, and SC-560, exhibit diverse cross-reactivity profiles that extend beyond their primary COX targets. A thorough understanding of these on- and off-target interactions is critical for predicting both the therapeutic potential and the safety liabilities of new chemical entities.

The methodologies outlined herein provide a robust framework for characterizing the cross-reactivity of novel trifluoromethyl pyrazole compounds. Future investigations should continue to leverage broad, unbiased screening platforms, such as kinome-wide panels and chemical proteomics, to uncover novel interactions. Elucidating the structural basis for these off-target effects will further empower the rational design of next-generation therapeutics with optimized selectivity profiles, ultimately leading to safer and more effective medicines.

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A Comparative Guide to the Synthetic Routes of Trifluoromethyl Pyrazoles for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Trifluoromethyl Pyrazole Scaffold

The trifluoromethyl (CF3) group has become a cornerstone in modern medicinal chemistry and agrochemical design. Its unique electronic properties, metabolic stability, and ability to enhance binding affinity have made it a privileged moiety in a vast array of bioactive molecules. When incorporated into the pyrazole ring system—a five-membered heterocycle with two adjacent nitrogen atoms—the resulting trifluoromethyl pyrazole scaffold exhibits a remarkable spectrum of biological activities. This is exemplified by the commercial success of drugs such as the anti-inflammatory agent Celecoxib, the veterinary drug Mavacoxib, and the experimental compound SC-560.[1][2]

The prevalence and importance of this structural motif necessitate a thorough understanding of the available synthetic strategies for its construction. For researchers, scientists, and drug development professionals, the choice of synthetic route can significantly impact the efficiency, cost-effectiveness, and scalability of a project. This guide provides a comparative analysis of the most common and effective synthetic routes for accessing trifluoromethyl pyrazoles, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the advantages and disadvantages of each approach.

Route 1: The Classical Approach - Knorr Pyrazole Synthesis via Condensation of Trifluoromethyl-β-Diketones

The Knorr pyrazole synthesis, first reported in 1883, remains a widely utilized and robust method for the construction of the pyrazole ring.[3] This approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of trifluoromethyl pyrazoles, a trifluoromethyl-β-diketone is the key starting material.

Mechanistic Insights

The reaction is typically acid-catalyzed and proceeds through a well-established mechanism.[4] The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl carbons of the β-diketone to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that leads to the formation of the stable, aromatic pyrazole ring.

A critical consideration in the Knorr synthesis, particularly with unsymmetrical trifluoromethyl-β-diketones, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[5] The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions, most notably the pH.[6] The electron-withdrawing nature of the trifluoromethyl group generally directs the initial attack of the hydrazine to the other carbonyl carbon.

Knorr_Mechanism cluster_reactants Reactants cluster_products Products diketone Trifluoromethyl-β-diketone intermediate1 Hydrazone Intermediate diketone->intermediate1 + Hydrazine hydrazine Hydrazine hydrazine->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization pyrazole Trifluoromethyl Pyrazole intermediate2->pyrazole Dehydration water H₂O intermediate2->water

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Celecoxib Analogue

This protocol provides a representative procedure for the synthesis of a 1,5-diaryl-3-trifluoromethylpyrazole, a core structure found in many COX-2 inhibitors.

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • 4-Sulfonamidophenylhydrazine hydrochloride

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) in ethanol.

  • Add 4-sulfonamidophenylhydrazine hydrochloride (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3 drops).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, slowly add water to the reaction mixture with stirring to induce precipitation.

  • Wash the collected solid with a small amount of cold ethanol or a mixture of ethanol and water.

  • Dry the product under vacuum to obtain the desired trifluoromethyl pyrazole.

Comparative Analysis
FeatureKnorr Pyrazole Synthesis
Yield Generally good to excellent.[7]
Regioselectivity Can be an issue with unsymmetrical diketones, but often predictable.[5]
Substrate Scope Broad; a wide variety of hydrazines and diketones can be used.[3]
Scalability Readily scalable for industrial applications.[8]

Pros:

  • Robust and Well-Established: A classic and reliable method with a vast body of literature.[3]

  • Readily Available Starting Materials: Trifluoromethyl-β-diketones and hydrazines are often commercially available or can be prepared via straightforward methods.[9]

  • High Yields: The formation of the stable aromatic pyrazole ring often drives the reaction to completion, resulting in high yields.[7]

Cons:

  • Regioselectivity Issues: The use of unsymmetrical diketones can lead to mixtures of regioisomers, requiring careful optimization of reaction conditions or chromatographic separation.[5]

  • Harsh Conditions: Some variations of the Knorr synthesis may require elevated temperatures and strong acids.

  • Synthesis of β-Diketones: The synthesis of the requisite trifluoromethyl-β-diketone precursor can sometimes be challenging.[9]

Route 2: The Versatile Approach - [3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a powerful and versatile tool for the construction of five-membered heterocyclic rings, including pyrazoles.[10] This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of trifluoromethyl pyrazoles, either the 1,3-dipole or the dipolarophile can contain the trifluoromethyl group.

Mechanistic Insights

Several variations of the [3+2] cycloaddition are employed for trifluoromethyl pyrazole synthesis. A common strategy involves the in situ generation of a trifluoromethylated nitrile imine from a hydrazonoyl halide, which then reacts with an alkyne or alkene.[11] The reaction is believed to proceed via a concerted mechanism, and the regioselectivity is governed by the electronic properties of the dipole and dipolarophile.

Another notable method is a three-component reaction involving an aldehyde, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP).[12] This reaction is postulated to proceed through the in situ formation of a diazo intermediate, which then undergoes a [3+2] cycloaddition with BTP.[12]

Three_Plus_Two_Cycloaddition cluster_reactants Reactants cluster_products Product dipole 1,3-Dipole (e.g., Nitrile Imine) cycloaddition [3+2] Cycloaddition dipole->cycloaddition dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->cycloaddition pyrazoline Pyrazoline Intermediate cycloaddition->pyrazoline oxidation Oxidation pyrazoline->oxidation pyrazole Trifluoromethyl Pyrazole oxidation->pyrazole

Caption: General workflow for [3+2] cycloaddition synthesis of pyrazoles.

Experimental Protocol: Three-Component Synthesis of a 3-(Trifluoromethyl)pyrazole

This protocol is based on a modern and efficient three-component reaction.[12]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Tosyl hydrazide (1.1 eq)

  • 2-Bromo-3,3,3-trifluoropropene (BTP) (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of the aromatic aldehyde and tosyl hydrazide in acetonitrile, add DBU.

  • Stir the mixture at room temperature for a short period (e.g., 15 minutes) to facilitate the formation of the tosylhydrazone.

  • Add 2-bromo-3,3,3-trifluoropropene (BTP) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60 °C) and stir for several hours (e.g., 12-24 hours). Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(trifluoromethyl)pyrazole.

Comparative Analysis
Feature[3+2] Cycloaddition Reactions
Yield Generally good to excellent.[13]
Regioselectivity Often highly regioselective, depending on the specific method.[11]
Substrate Scope Broad, with many variations allowing for diverse substitution patterns.[10]
Scalability Some methods are scalable, while others involving hazardous intermediates may be less so.

Pros:

  • High Regioselectivity: Many [3+2] cycloaddition reactions proceed with excellent regiocontrol, avoiding the formation of isomeric mixtures.[11]

  • Mild Reaction Conditions: These reactions can often be carried out under mild conditions, tolerating a wide range of functional groups.[12]

  • Convergent Synthesis: Multi-component variations offer a high degree of convergence, building complexity in a single step.[12]

Cons:

  • Hazardous Intermediates: Some methods involve the in situ generation of potentially explosive diazo compounds, requiring careful handling and specialized equipment.[12]

  • Availability of Starting Materials: The synthesis of specific 1,3-dipoles or dipolarophiles may require multiple steps.

Route 3: The Direct Approach - N-Trifluoromethylation of Pyrazoles

For the synthesis of N-trifluoromethyl pyrazoles, a direct trifluoromethylation of a pre-formed pyrazole ring is an attractive and atom-economical strategy. This approach avoids the need to handle potentially unstable trifluoromethylated hydrazine precursors.

Mechanistic Insights

Direct N-trifluoromethylation can be achieved using electrophilic trifluoromethylating reagents. A notable example is the use of a hypervalent iodine reagent, which can effectively transfer a "CF3+" equivalent to the nitrogen atom of the pyrazole.[14] The reaction often proceeds via an initial in situ silylation of the pyrazole to enhance its nucleophilicity, followed by the acid-catalyzed trifluoromethyl transfer.

Experimental Protocol: Direct N-Trifluoromethylation using a Hypervalent Iodine Reagent

This protocol is adapted from a reported method for the direct N-trifluoromethylation of azoles.[14]

Materials:

  • Substituted pyrazole (1.0 eq)

  • Hypervalent iodine trifluoromethylating reagent (e.g., Togni's reagent) (1.2 eq)

  • A silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) (1.5 eq)

  • A catalytic amount of a strong acid (e.g., triflic acid)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substituted pyrazole in the anhydrous solvent.

  • Add the silylating agent and stir at room temperature for a short period to allow for in situ silylation.

  • Add the hypervalent iodine trifluoromethylating reagent to the reaction mixture.

  • Add the catalytic amount of the strong acid.

  • Stir the reaction at room temperature for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-trifluoromethyl pyrazole.

Comparative Analysis
FeatureDirect N-Trifluoromethylation
Yield Can be variable, depending on the substrate and reagent.
Regioselectivity Not applicable for N-substitution, but regioselectivity can be an issue with unsymmetrical pyrazoles.
Substrate Scope Generally applicable to a range of electron-rich nitrogen heterocycles.[14]
Scalability May be limited by the cost and availability of the trifluoromethylating reagents.

Pros:

  • Atom Economy: A direct and atom-economical approach to N-trifluoromethyl pyrazoles.

  • Late-Stage Functionalization: Allows for the introduction of the N-CF3 group at a late stage in a synthetic sequence, which is advantageous for the synthesis of complex molecules and for creating libraries of analogues.

Cons:

  • Cost of Reagents: Electrophilic trifluoromethylating reagents can be expensive, potentially limiting their use on a large scale.

  • Regioselectivity with Unsymmetrical Pyrazoles: For unsymmetrical pyrazoles, direct N-trifluoromethylation can lead to a mixture of regioisomers.[14]

  • Handling of Reagents: Some trifluoromethylating reagents can be sensitive to moisture and require careful handling.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of trifluoromethyl pyrazoles is a well-developed field with several robust and versatile methods at the disposal of the modern chemist. The choice of the optimal synthetic route depends on a careful consideration of several factors, including the desired substitution pattern, the availability and cost of starting materials, scalability requirements, and safety considerations.

  • The Knorr pyrazole synthesis remains a workhorse for the preparation of a wide range of trifluoromethyl pyrazoles, particularly for large-scale synthesis where the starting materials are readily available. Its main drawback is the potential for regioselectivity issues with unsymmetrical diketones.

  • [3+2] Cycloaddition reactions offer a highly versatile and often more regioselective alternative. Modern multi-component variations of this reaction provide a convergent and efficient means of accessing complex trifluoromethyl pyrazoles under mild conditions. However, the potential for hazardous intermediates in some protocols requires careful consideration.

  • Direct N-trifluoromethylation is a powerful strategy for the late-stage introduction of the N-CF3 group, offering high atom economy. The cost of reagents and potential regioselectivity issues with unsymmetrical pyrazoles are the primary limitations of this approach.

By understanding the strengths and weaknesses of each of these synthetic strategies, researchers can make informed decisions to efficiently and effectively synthesize the trifluoromethyl pyrazole scaffolds necessary for the discovery and development of new pharmaceuticals and agrochemicals.

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The Ascendant Trajectory of 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole Derivatives in Oncology: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity has spotlighted the pyrazole scaffold as a cornerstone in medicinal chemistry. Among its numerous derivatives, the 5-methyl-3-(trifluoromethyl)-1H-pyrazole moiety has emerged as a particularly promising pharmacophore. The strategic incorporation of a trifluoromethyl group often enhances metabolic stability, membrane permeability, and binding affinity to target proteins, thereby potentiating the anticancer activity. This guide provides a comprehensive comparison of the efficacy of 5-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives against other pyrazole analogues and established anticancer drugs, supported by experimental data and detailed protocols.

The Strategic Advantage of the 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole Scaffold

The unique chemical architecture of 5-methyl-3-(trifluoromethyl)-1H-pyrazole confers a distinct advantage in the design of anticancer therapeutics. The pyrazole ring itself is a versatile scaffold, capable of engaging in various interactions with biological targets.[1][2] The trifluoromethyl (-CF3) group at the 3-position is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule, often leading to enhanced biological activity.[3] Furthermore, the methyl group at the 5-position can contribute to favorable steric interactions within the binding pockets of target proteins. Computational studies, such as molecular docking, have suggested that the 5-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold exhibits strong binding energies against key cancer-related proteins, indicating its potential for potent anticancer action.[4]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

While the precise mechanisms of action can vary between specific derivatives, evidence suggests that 5-methyl-3-(trifluoromethyl)-1H-pyrazole compounds often exert their anticancer effects through the inhibition of critical signaling pathways that drive tumor growth and survival. One study has indicated a strong binding affinity of the core 5-methyl-3-(trifluoromethyl)-1H-pyrazole structure for MAP3K14 (NIK), a component of the non-canonical NF-κB signaling pathway, which is frequently dysregulated in various cancers.[4]

In a broader context, pyrazole derivatives are known to target a range of protein kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), thereby inducing cell cycle arrest and apoptosis.[1][5][6]

To contextualize the therapeutic potential of these pyrazole derivatives, it is instructive to compare their putative mechanisms with those of established anticancer agents.

Celecoxib , a selective COX-2 inhibitor, exerts its anticancer effects through both COX-2 dependent and independent pathways. Its primary mechanism involves the inhibition of prostaglandin E2 (PGE2) synthesis, which in turn modulates inflammation and angiogenesis.[7][8] However, celecoxib also influences other key signaling pathways, including NF-κB and Wnt, to induce apoptosis and inhibit proliferation.[7][8]

celecoxib_pathway Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 inhibits NFkB NF-κB Pathway Celecoxib->NFkB inhibits Wnt Wnt/β-catenin Pathway Celecoxib->Wnt inhibits PGE2 PGE2 COX2->PGE2 synthesizes Proliferation Tumor Proliferation & Angiogenesis PGE2->Proliferation promotes NFkB->Proliferation promotes Apoptosis Apoptosis NFkB->Apoptosis inhibits Wnt->Proliferation promotes Wnt->Apoptosis inhibits

Celecoxib's multi-faceted anticancer mechanism.

Enzalutamide , a potent androgen receptor (AR) signaling inhibitor, is a cornerstone in the treatment of prostate cancer.[9][10] It acts by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA.[9][10] This multi-pronged attack effectively shuts down the AR signaling axis, which is critical for the growth and survival of prostate cancer cells.

enzalutamide_pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR binds & activates AR_translocation AR Nuclear Translocation AR->AR_translocation Enzalutamide Enzalutamide Enzalutamide->AR inhibits binding Enzalutamide->AR_translocation inhibits AR_DNA_binding AR-DNA Binding Enzalutamide->AR_DNA_binding inhibits AR_translocation->AR_DNA_binding Gene_Transcription Target Gene Transcription AR_DNA_binding->Gene_Transcription Proliferation Prostate Cancer Cell Proliferation Gene_Transcription->Proliferation

Enzalutamide's inhibition of the androgen receptor signaling pathway.

Comparative Efficacy: In Vitro Studies

The true measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. The following table summarizes the in vitro cytotoxicity of selected 5-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives and compares them with other pyrazole analogues and standard chemotherapeutic drugs.

CompoundCancer Cell LineIC50 (µM)Comparator Drug(s)Comparator IC50 (µM)Reference
5-Trifluoromethyl-1H-pyrazole-4-carboxamide derivative (148) A549 (Lung)10.25-Fluorouracil23.1[9]
5-Trifluoromethyl-1H-pyrazole-4-carboxamide derivative (149) A549 (Lung)12.4Gefitinib>50[9]
3-(Trifluoromethyl)-5-phenyl-1H-pyrazole (L3) MCF-7 (Breast)81.48Cisplatin<10 (Implied)[11]
3-(Trifluoromethyl)-5-methyl-1H-pyrazole (L4) MCF-7 (Breast)185.5Cisplatin<10 (Implied)[11]
Pyrazole carbaldehyde derivative (43) MCF-7 (Breast)0.25Doxorubicin0.95[3]
3,4-Diaryl pyrazole derivative (6) Various0.00006 - 0.00025--[3]
Indole-pyrazole hybrid (33) HCT116 (Colon)<23.7Doxorubicin24.7 - 64.8[9]
Indole-pyrazole hybrid (34) HCT116 (Colon)<23.7Doxorubicin24.7 - 64.8[9]

Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.

The data clearly indicates that derivatives of the 5-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold exhibit potent anticancer activity, in some cases surpassing that of established drugs like 5-Fluorouracil.[9] The broader class of pyrazole derivatives also demonstrates remarkable efficacy, with some compounds showing activity in the nanomolar range.[3]

Experimental Protocols

To ensure the reproducibility and validity of these findings, it is essential to adhere to standardized experimental protocols. Below are detailed methodologies for key in vitro assays used to evaluate the anticancer efficacy of these compounds.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

mtt_assay_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compound Add test compound at varying concentrations seed_cells->add_compound incubate_24_72h Incubate for 24-72 hours add_compound->incubate_24_72h add_mtt Add MTT reagent incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis Detection

This method is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy: A Glimpse into Preclinical Potential

While in vitro data provides a strong foundation, in vivo studies are crucial for validating the therapeutic potential of a compound. Although specific in vivo data for 5-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives is still emerging, studies on structurally related pyrazoles have shown promising results. For instance, a 3,4-diaryl pyrazole derivative demonstrated significant tumor growth inhibitory activity at low concentrations in a murine mammary tumor model, highlighting the potential of the pyrazole scaffold in a preclinical setting.[3]

Conclusion and Future Directions

The 5-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold represents a highly promising platform for the development of novel anticancer agents. The available data demonstrates that derivatives of this scaffold possess potent in vitro cytotoxic activity against a range of cancer cell lines, often exceeding the efficacy of established chemotherapeutic drugs. Their mechanism of action appears to involve the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Future research should focus on a more extensive structure-activity relationship (SAR) analysis to optimize the potency and selectivity of these compounds. Furthermore, comprehensive in vivo studies are warranted to evaluate their pharmacokinetic properties, safety profiles, and therapeutic efficacy in relevant animal models of cancer. The continued exploration of this chemical space holds significant promise for the discovery of next-generation anticancer therapies.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a compound integral to the synthesis of various pharmaceutical and agrochemical agents, a thorough understanding of its properties is paramount for its safe disposal.[1][2] This guide provides drug development professionals, researchers, and scientists with a procedural framework for the proper disposal of this halogenated pyrazole derivative, grounded in established safety protocols and regulatory awareness.

Our approach moves beyond a simple checklist, delving into the chemical reasoning that informs each step. By understanding the "why" behind these procedures, laboratory personnel can not only ensure compliance but also cultivate a proactive safety culture, minimizing risks to both individuals and the environment.

Hazard Identification and Risk Assessment: A Necessary First Step

Before handling or disposing of any chemical, a comprehensive risk assessment is critical. 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a solid organic compound with specific hazards that must be respected. Its classification under the Globally Harmonized System (GHS) provides a clear summary of its potential health effects.

The primary hazards associated with this compound include irritation to the skin and eyes and potential harm if swallowed or inhaled.[3][4] The presence of the trifluoromethyl group (-CF3) places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential to form harmful byproducts upon incomplete combustion and their persistence in the environment.[5][6][7]

Table 1: GHS Hazard Classification for 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid [4]

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3)H335: May cause respiratory irritation

Understanding these hazards is the foundation of safe handling. The irritant nature of the compound necessitates the use of appropriate Personal Protective Equipment (PPE) at all times, while its classification as a halogenated substance dictates the specific waste stream it must enter.

Pre-Disposal Operations: Safe Handling and PPE

All interactions with 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, from initial use to final disposal, must be governed by stringent safety practices. This begins with engineering controls and is supplemented by mandatory PPE.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[8][9] A certified chemical fume hood is required to minimize the risk of inhaling dust particles.[9]

  • Designated Area: Establish a designated area for handling this chemical to prevent cross-contamination.

Personal Protective Equipment (PPE): The selection of PPE is not merely a suggestion but a critical barrier against exposure. The following table outlines the required equipment based on safety data sheet recommendations.[8]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[8]Protects against splashes and airborne dust particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, inspected before use) and a lab coat.[5][8] A full chemical-resistant suit may be required depending on the scale of handling.[8]Prevents skin contact, which can cause irritation. Proper glove removal technique is essential to avoid contaminating hands.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[8]Required when dust formation is unavoidable to prevent respiratory tract irritation.

Waste Characterization and Segregation

Proper waste segregation is the most critical logistical step in chemical disposal. Mischaracterizing waste can lead to dangerous chemical reactions, improper disposal, and regulatory violations.

Why is this a Halogenated Waste? 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid contains a trifluoromethyl group (-CF3), which is a halogenated functional group (Fluorine is a halogen).[7][10] Therefore, it must be disposed of as halogenated organic waste .[5][6]

The Core Principle of Segregation:

  • NEVER mix halogenated waste with non-halogenated waste. The disposal processes for these two streams are different and significantly vary in cost.[11]

  • NEVER dispose of this chemical down the drain.[5][10] This is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes.

  • AVOID mixing with incompatible materials. Store this waste away from strong acids, bases, metals, and oxidizing agents to prevent potentially vigorous or dangerous reactions.[5][12]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid waste.

Workflow for Proper Disposal

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection & Labeling cluster_storage Storage & Disposal start Start: Generate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select a Designated Halogenated Waste Container ppe->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal the Container transfer->seal label_waste Label Container: 'Hazardous Waste' 'Halogenated Organics' List Chemical Name & Quantity seal->label_waste storage Store in a Cool, Dry, Well-Ventilated Area label_waste->storage incompatibles Store Away From Incompatible Materials (Acids, Bases, Oxidizers) storage->incompatibles request Arrange for Pickup by Certified Waste Management (e.g., EHS Office) incompatibles->request end_point End: Proper Disposal request->end_point

Caption: Disposal workflow for 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Detailed Procedural Steps:

  • Preparation: Before handling the waste, put on all required PPE as detailed in Table 2.[8] Obtain a designated, properly labeled hazardous waste container intended for halogenated organic solids.[5][6] Ensure the container is made of a compatible material (e.g., polyethylene).[5]

  • Waste Transfer: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.[8] Use tools like a scoop or shovel.

  • Container Sealing: Once the waste is transferred, securely close the container to ensure it is vapor-tight and spill-proof.[6][10]

  • Labeling: The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste".[11]

    • The specific chemical name: "5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid".

    • The hazard characteristics (e.g., "Irritant").

    • The date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area. This location must be cool, dry, well-ventilated, and away from incompatible materials.[5][8]

  • Disposal Request: Once the container is full or the waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[10]

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate and Alert: Evacuate personnel from the immediate spill area.[8] Alert colleagues and your laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill. For a small, manageable spill, trained personnel may proceed with cleanup. For large spills, contact your institution's EHS emergency line immediately.

  • Control and Contain: Prevent further spillage if it is safe to do so.[8]

  • Cleanup:

    • Ensure you are wearing the appropriate PPE, including respiratory protection.[8]

    • Absorb the spilled solid with an inert, dry material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop the absorbed material and spilled powder into a designated hazardous waste container.[8] Avoid creating dust during this process.[8]

    • Label the container as "Spill Debris containing 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" and dispose of it as halogenated waste.

  • Decontamination: Clean the spill area thoroughly with soap and water. Dispose of any contaminated cleaning materials (e.g., paper towels) as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS office as per institutional policy.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, upholding their commitment to safety, scientific integrity, and environmental responsibility.

References

  • Sigma-Aldrich. Safety Data Sheet for 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p56607]
  • Washington State University. Environmental Health & Safety - Halogenated Solvents. [URL: https://ehs.wsu.
  • Fisher Scientific. Safety Data Sheet for 1H-Pyrazole. [URL: https://www.fishersci.com/sds/02998/02998]
  • USA General Services Administration. Guidelines for Solvent Waste Recycling and Disposal. [URL: https://www.gsa.gov/blog/2022/01/19/guidelines-for-solvent-waste-recycling-and-disposal]
  • Biosynth. Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [URL: https://www.biosynth.com/p/FD11198/sds/FD11198-sds-en]
  • ChemicalBook. Pyrazole - Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductSafetyMSDSDetail.aspx?casno=288-13-1]
  • Sigma-Aldrich. Product Page for 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/645607]
  • PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2775665]
  • Chemsrc. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. [URL: https://www.chemsrc.com/en/cas/113100-53-1_1115849.html]
  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [URL: https://www.epa.
  • ChemicalBook. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8720138.htm]
  • Santa Cruz Biotechnology. 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid. [URL: https://www.scbt.com/p/5-methyl-1-3-trifluoromethyl-phenyl-1h-pyrazole-4-carboxylic-acid-119975-64-3]
  • Federal Register. Addition of Certain Per- and Polyfluoroalkyl Substances (PFAS) to the Toxics Release Inventory (TRI). [URL: https://www.federalregister.gov/documents/2024/10/08/2024-22220/addition-of-certain-per-and-polyfluoroalkyl-substances-pfas-to-the-toxics-release-inventory-tri]
  • University of Delaware. Halogenated Organic Liquids - Standard Operating Procedure. [URL: https://www.braunresearchgroup.
  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [URL: https://en.wikipedia.org/wiki/3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic_acid]
  • Regulations.gov. Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances. [URL: https://www.regulations.gov/document/EPA-HQ-OPPT-2020-0549-0001]
  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [URL: https://www.researchgate.
  • PubMed Central. Management of Solid Waste Containing Fluoride—A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230559/]
  • New Mexico Environment Department. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [URL: https://www.env.nm.gov/pfas/wp-content/uploads/sites/23/2024/04/pfas-destruction-disposal-interim-guidance-508.pdf]
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [URL: https://www.mdpi.com/1420-3049/22/10/1648]
  • University of California, Santa Cruz. Hazardous Waste Segregation. [URL: https://ehs.ucsc.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents. [URL: https://ehs.cornell.edu/environmental-compliance/hazardous-waste-management/guidance-documents/72-organic-solvents]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.